Product packaging for 3-Deoxy-3-fluoro-D-galactose(Cat. No.:CAS No. 52904-86-6)

3-Deoxy-3-fluoro-D-galactose

货号: B1140386
CAS 编号: 52904-86-6
分子量: 182.15
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Deoxy-3-fluoro-D-galactose is a fluorinated monosaccharide that serves as a critical molecular tool for investigating metabolic pathways and enzyme function. Its primary research value lies in its high affinity for aldose reductase (AR), making it an excellent probe for monitoring activity and flux through the polyol pathway, which is implicated in complications such as sugar cataract formation . Studies using 19F NMR spectroscopy have demonstrated that this compound is efficiently metabolized by purified aldose reductase into 3-fluoro-3-deoxy-D-galactitol, and its conversion can be selectively inhibited by AR inhibitors . Furthermore, in biological systems like cultured lens epithelial cells, the metabolism of this compound leads to the formation of the fluorinated galactitol, which is associated with the development of cytoplasmic vacuoles, a pathological effect that can be prevented with AR inhibition . Beyond its application in ophthalmology research, deoxy-fluoro galactoses, as a class, are vital substances for enzymes and versatile donors for synthesizing glycosides and oligosaccharides . They show significant potential as specific inhibitors of glycosidases and are used in the preparation of stabilized vaccine candidates and glycopeptide antigens, where the fluorine substitution enhances stability against enzymatic degradation without reducing immunogenicity . The ability to introduce a fluorine atom at a specific position on the galactose scaffold creates a powerful analog for probing biochemical mechanisms and developing novel biochemical tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₁₁FO₅ B1140386 3-Deoxy-3-fluoro-D-galactose CAS No. 52904-86-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,4S,5S,6R)-4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMRBAMACDBPKO-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Deoxy-3-fluoro-D-galactose: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Deoxy-3-fluoro-D-galactose (3-F-Gal), a fluorinated monosaccharide of significant interest in medicinal chemistry and chemical biology. The introduction of a fluorine atom at the C-3 position of D-galactose imparts unique physicochemical and biological properties, making it a valuable tool for probing enzymatic mechanisms and a lead compound for drug development. This document details the discovery and various synthetic routes to 3-F-Gal, presenting quantitative data in structured tables and providing detailed experimental protocols. Furthermore, it visualizes key synthetic and metabolic pathways using Graphviz diagrams to facilitate a deeper understanding of its biological context and applications.

Introduction and Discovery

The exploration of fluorinated carbohydrates has been a fertile ground for the development of novel biochemical probes and therapeutic agents. The strategic replacement of a hydroxyl group with a fluorine atom, a bioisostere of the hydroxyl group, can dramatically alter the biological activity of a sugar molecule. The fluorine atom, being similar in size to a hydroxyl group but differing in its electronic properties and inability to act as a hydrogen bond donor, can lead to enhanced metabolic stability, altered substrate specificity for enzymes, and unique modes of biological action.

While the synthesis of the parent compound, 3-Deoxy-D-galactose, was described by Copeland and Stick in 1977, the development of this compound emerged from the growing interest in using fluorinated sugars to study carbohydrate metabolism and enzyme mechanisms. Its synthesis from 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose has been a key route for its preparation. 3-F-Gal has since been utilized as a valuable tool in studying various biological processes, most notably as a substrate for aldose reductase.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁FO₅
Molecular Weight 182.15 g/mol
CAS Number 52904-86-6
Appearance White to off-white powder
Melting Point 114 °C
Boiling Point 503.2 °C at 760 mmHg
Density 1.494 g/cm³
Solubility Soluble in water, methanol, and DMSO

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Features
¹H NMR Complex multiplet patterns due to H-F couplings.
¹³C NMR Signals are split by the fluorine atom (J-coupling).
¹⁹F NMR Characteristic chemical shift and coupling constants provide structural information.
Mass Spectrometry Confirms the molecular weight and fragmentation pattern.

Synthesis of this compound

The synthesis of this compound typically involves the selective fluorination of a suitably protected galactose or gulose precursor. A common strategy employs the opening of an epoxide with a fluoride (B91410) source, which ensures stereochemical control at the C-3 position.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound, starting from a protected D-galactose derivative. This multi-step process involves protection of hydroxyl groups, epoxidation, epoxide opening with a fluoride source, and subsequent deprotection.

G A Protected D-Galactose Derivative B Formation of an Epoxide at C2-C3 A->B Epoxidation Agent (e.g., m-CPBA) C Regioselective Epoxide Opening with a Fluoride Source (e.g., KHF₂) B->C Fluorinating Agent D Protected this compound C->D E Deprotection D->E Deprotection Conditions (e.g., acid hydrolysis) F This compound E->F

General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This protocol outlines a representative synthesis of this compound starting from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 1: Triflation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) and pyridine (B92270) (1.5 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.2 eq) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triflate.

Step 2: Elimination to form the Alkene

  • Dissolve the crude triflate from Step 1 in a suitable solvent such as toluene.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify by column chromatography on silica (B1680970) gel to afford 1,2:5,6-di-O-isopropylidene-α-D-ribo-hex-3-enofuranose.

Step 3: Epoxidation of the Alkene

  • Dissolve the alkene from Step 2 in DCM.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide.

Step 4: Regioselective Epoxide Opening with Fluoride

  • Dissolve the crude epoxide from Step 3 in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

  • Add a fluoride source, such as potassium bifluoride (KHF₂, 5.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the protected this compound derivative.

Step 5: Deprotection

  • Dissolve the protected this compound from Step 4 in an aqueous solution of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).

  • Stir the reaction at room temperature until TLC analysis indicates complete removal of the isopropylidene protecting groups.

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure and purify the final product by recrystallization or column chromatography to obtain this compound.

Table 3: Representative Reagents and Typical Yields for the Synthesis of this compound

Step Key Reagents Typical Yield
Triflation Trifluoromethanesulfonic anhydride, Pyridine>90%
Elimination DBU80-90%
Epoxidation m-CPBA70-85%
Epoxide Opening KHF₂60-75%
Deprotection Aqueous Acid (e.g., TFA)>90%

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, primarily stemming from its ability to interact with enzymes of carbohydrate metabolism.

Interaction with Aldose Reductase and the Polyol Pathway

A key biological role of 3-F-Gal is its interaction with aldose reductase, the first enzyme in the polyol pathway. This pathway is implicated in the pathogenesis of diabetic complications. 3-F-Gal is a good substrate for aldose reductase, being reduced to 3-deoxy-3-fluoro-D-galactitol.

G sub This compound enzyme Aldose Reductase sub->enzyme cofactor2 NADP⁺ enzyme->cofactor2 product 3-Deoxy-3-fluoro-D-galactitol enzyme->product cofactor1 NADPH cofactor1->enzyme G cluster_0 Normal Metabolism cluster_1 Metabolism with 3-F-Gal Glycolysis Glycolysis Energy_Prod Energy Production Glycolysis->Energy_Prod FGal This compound Gluconeogenesis Gluconeogenesis FGal->Gluconeogenesis Induces shift Metabolic_Disruption Metabolic Disruption Gluconeogenesis->Metabolic_Disruption

An In-depth Technical Guide to the Physicochemical Properties of 3-Deoxy-3-fluoro-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-3-fluoro-D-galactose (3-FDGal) is a fluorinated monosaccharide analog of D-galactose with significant applications in biomedical research. Its unique structural modification—the substitution of a hydroxyl group with a fluorine atom at the C-3 position—imparts distinct physicochemical and biological properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for its analysis, and an exploration of its metabolic fate. The information presented is intended to support researchers and drug development professionals in utilizing 3-FDGal as a tool for studying enzymatic reactions and metabolic pathways, particularly the polyol pathway implicated in diabetic complications.

Physicochemical Properties

The introduction of a fluorine atom significantly influences the electronic and steric properties of the galactose molecule without drastically altering its overall size. This allows it to be recognized by various enzymes, while the carbon-fluorine bond's stability and the unique NMR signature of ¹⁹F make it an excellent probe for metabolic studies. Key physicochemical properties are summarized below.

Structural and General Properties
PropertyValueReference(s)
Molecular Formula C₆H₁₁FO₅[1][2]
Molecular Weight 182.15 g/mol [1][2]
Appearance Powder[2]
CAS Number 52904-86-6
Thermal and Physical Properties
PropertyValueReference(s)
Melting Point 114 °C[1]
Boiling Point 503.2 °C[1]
Density 1.494 g/cm³[1]
Flash Point 258.1 °C[1]
Solubility and Storage
PropertyDescriptionReference(s)
Solubility Soluble in water, Dimethyl sulfoxide (B87167) (DMSO), and Methanol.
Storage Store at 2°C - 8°C.[1]

Note: A specific value for optical rotation was not available in the surveyed literature.

Biological Activity and Metabolism

This compound is a significant substrate for enzymes in the polyol pathway, which is particularly relevant in hyperglycemic conditions associated with diabetes.[1][3] Its primary interaction is with aldose reductase, which catalyzes its conversion to 3-fluoro-3-deoxy-D-galactitol.[3] This product can be further metabolized by galactitol dehydrogenase to form 3-fluoro-3-deoxy-D-galactonic acid.[3]

The high affinity of aldose reductase for 3-FDGal makes it an excellent probe for monitoring the activity of this enzyme and the overall flux of the polyol pathway.[3] Additionally, 3-FDGal has been investigated as a potential drug that may shift the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis.[1][2][4] It also serves as a tool for studying the enzymatic reaction catalyzed by galactokinase.[1][2][4]

Metabolic Pathway of this compound

The metabolic conversion of 3-FDGal primarily occurs through the polyol pathway.

Metabolic_Pathway Metabolism of this compound cluster_polyol Polyol Pathway M1 3-Deoxy-3-fluoro- D-galactose E1 Aldose Reductase (NADPH -> NADP+) M1->E1 M2 3-fluoro-3-deoxy- D-galactitol E2 Galactitol Dehydrogenase (NAD+ -> NADH) M2->E2 M3 3-fluoro-3-deoxy- D-galactonic acid E1->M2 E2->M3

Caption: Metabolism of this compound via the Polyol Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various multi-step procedures, often starting from more common and inexpensive monosaccharides like levoglucosan.[5] A general strategy involves the use of protecting groups to selectively expose the hydroxyl group at the C-3 position for fluorination.

A common approach involves:

  • Protection: Protection of hydroxyl groups at other positions, for instance, by forming isopropylidene or benzoyl derivatives.

  • Activation: Activation of the C-3 hydroxyl group by converting it into a good leaving group, such as a tosylate or triflate.

  • Fluorination: Nucleophilic substitution with a fluoride (B91410) source, such as diethylaminosulfur trifluoride (DAST) or potassium bifluoride (KHF₂).[5]

  • Deprotection: Removal of the protecting groups to yield the final product.

Purification of intermediates and the final product is typically performed using flash column chromatography.

Synthesis_Workflow General Synthesis Workflow Start Protected Galactose Derivative Step1 Activation of C-3 Hydroxyl Start->Step1 Step2 Nucleophilic Fluorination Step1->Step2 Step3 Deprotection Step2->Step3 End 3-Deoxy-3-fluoro- D-galactose Step3->End

Caption: Generalized workflow for the synthesis of this compound.

Monitoring Metabolism by ¹⁹F NMR Spectroscopy

Due to the absence of a natural fluorine background in most biological systems, ¹⁹F NMR is a highly specific and sensitive technique for tracking the metabolic fate of 3-FDGal in real-time within intact cells or tissues.[1][6]

Objective: To monitor the conversion of 3-FDGal to 3-fluoro-3-deoxy-D-galactitol by aldose reductase.

Materials:

  • Cultured cells (e.g., lens epithelial cells) or tissue homogenates.[3]

  • This compound (3-FDGal).

  • Cell culture medium or appropriate buffer.

  • NMR spectrometer with a fluorine probe.

  • (Optional) Aldose reductase inhibitor for control experiments.[1]

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Replace the medium with a medium containing a known concentration of 3-FDGal (e.g., 5-10 mM).[7]

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for uptake and metabolism.[1][7]

  • Sample Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 3-FDGal.

    • Lyse the cells using a suitable method (e.g., perchloric acid extraction or sonication).[6]

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.[6]

  • ¹⁹F NMR Data Acquisition:

    • Transfer the supernatant to an NMR tube.

    • Acquire ¹⁹F NMR spectra. A simple pulse-acquire sequence is generally sufficient.[6]

    • The appearance of a new peak corresponding to 3-fluoro-3-deoxy-D-galactitol and a decrease in the 3-FDGal peak will be observed over time.[1]

Data Analysis:

  • Integrate the signals for 3-FDGal and its metabolites.

  • The rate of metabolism can be quantified by monitoring the change in the relative integrals over time.

NMR_Workflow Workflow for ¹⁹F NMR Metabolic Analysis cluster_prep Sample Preparation cluster_analysis NMR Analysis A Culture cells/tissue B Incubate with 3-FDGal A->B C Wash with ice-cold PBS B->C D Cell Lysis and Centrifugation C->D E Collect Supernatant D->E F Acquire ¹⁹F NMR Spectra E->F G Identify and Integrate Metabolite Peaks F->G H Quantify Metabolic Rate G->H

Caption: Experimental workflow for monitoring 3-FDGal metabolism using ¹⁹F NMR.

Conclusion

This compound is a versatile molecular probe with well-characterized physicochemical properties. Its unique interaction with the polyol pathway makes it an invaluable tool for studying aldose reductase activity and for screening potential inhibitors. The experimental protocols outlined in this guide, particularly the use of ¹⁹F NMR spectroscopy, provide a robust framework for investigating its metabolic fate in various biological systems. This fluorinated sugar analog holds considerable promise for advancing research in metabolic diseases and drug discovery.

References

The Core Mechanism of Action of 3-Deoxy-3-fluoro-D-galactose in Cellular Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-galactose (3-F-Gal) is a synthetic fluorinated monosaccharide that serves as a valuable tool in glycobiology and drug discovery. Its structural modification, the replacement of the hydroxyl group at the C-3 position with fluorine, confers unique biochemical properties that allow it to probe and modulate specific cellular pathways. This technical guide provides a comprehensive overview of the core mechanism of action of 3-F-Gal in cells, with a focus on its metabolic fate, enzymatic interactions, and downstream cellular consequences. This document is intended for researchers and professionals in the fields of biochemistry, cell biology, and pharmacology.

Metabolic Fate and Primary Enzymatic Interactions

The primary mechanism of action of 3-F-Gal within the cell is its interaction with key enzymes of carbohydrate metabolism, most notably the polyol pathway and potentially the Leloir pathway.

The Polyol Pathway: A Major Route of 3-F-Gal Metabolism

The most well-documented metabolic fate of 3-F-Gal is its conversion by aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway.[1][2][3] Aldose reductase, with its broad substrate specificity, reduces the aldehyde group of 3-F-Gal to a sugar alcohol, forming 3-fluoro-3-deoxy-D-galactitol.[1][4] This reaction utilizes NADPH as a cofactor.[1] The high affinity of aldose reductase for 3-F-Gal makes this fluorinated sugar an excellent probe for investigating the enzyme's activity in various tissues.[1][4] In some cellular systems, the resulting 3-fluoro-3-deoxy-D-galactitol may be further metabolized by sorbitol dehydrogenase to 3-fluoro-3-deoxy-D-fructose.[1]

The accumulation of 3-fluoro-3-deoxy-D-galactitol within cells, particularly in lens epithelial cells, has been observed to cause the formation of cytoplasmic vacuoles, a phenomenon that can be prevented by aldose reductase inhibitors.[2][4]

Interaction with the Leloir Pathway

Evidence suggests that 3-F-Gal may also enter the Leloir pathway, the primary route for D-galactose metabolism. Studies have shown that yeast galactokinase can phosphorylate this compound, suggesting that 3-F-Gal could be converted to this compound-1-phosphate.[3] Following this initial phosphorylation, it is plausible that galactose-1-phosphate uridylyltransferase (GALT) could act on this analog to form UDP-3-deoxy-3-fluoro-D-galactose.

UDP-Galactopyranose Mutase (UGM) Inhibition

UDP-(3-deoxy-3-fluoro)-D-galactose has been shown to be a substrate for UDP-galactopyranose mutase (UGM), a key enzyme in the biosynthesis of the cell walls of various pathogens.[5] However, its turnover rate is significantly lower than that of the natural substrate, UDP-galactopyranose.[5] This indicates that while the 3-hydroxyl group is not essential for binding to UGM, it plays a crucial role in the enzyme's catalytic efficiency.[5]

Quantitative Data on Enzymatic Interactions

The following tables summarize the available quantitative data on the interaction of 3-F-Gal and its derivatives with key enzymes.

SubstrateEnzymeSource Organism/TissueKm (mM)Vmaxkcat (min⁻¹)Reference
This compoundAldose ReductaseDog Lens4.2Not ReportedNot Reported[1][4]
D-GalactoseAldose ReductaseDog Lens~0.42Not ReportedNot Reported[1]
UDP-(3-deoxy-3-fluoro)-D-galactoseUDP-galactopyranose mutaseEscherichia coli0.26Not Reported1.6[6]
UDP-galactoseUDP-galactopyranose mutaseEscherichia coli0.6Not Reported1364[6]

Downstream Cellular Effects and Signaling Pathways

The metabolic perturbation caused by 3-F-Gal can lead to several downstream cellular effects, including the potential for inhibition of protein glycosylation and induction of the unfolded protein response (UPR).

Inhibition of Protein N-Glycosylation and Induction of the Unfolded Protein Response (UPR)

Fluorinated sugar analogs, including derivatives of galactose, have been shown to inhibit N-linked glycosylation of proteins.[7][8] This inhibition can occur through the formation of altered nucleotide sugar donors that are poor substrates for glycosyltransferases or terminate glycan chain elongation.[6] The disruption of protein glycosylation can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum (ER), a condition known as ER stress.[9][10]

To cope with ER stress, cells activate a signaling network called the Unfolded Protein Response (UPR).[9][10] The UPR aims to restore ER homeostasis by upregulating chaperone proteins to assist in protein folding, enhancing ER-associated degradation (ERAD) of misfolded proteins, and transiently attenuating protein translation.[11][12] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[12]

While direct evidence for 3-F-Gal inducing the UPR is still emerging, its potential to interfere with glycosylation pathways provides a strong rationale for this mechanism of action.

UPR_Induction 3-F-Gal 3-F-Gal Altered Glycosylation Altered Glycosylation 3-F-Gal->Altered Glycosylation Misfolded Glycoproteins Misfolded Glycoproteins Altered Glycosylation->Misfolded Glycoproteins ER_Stress ER Stress Misfolded Glycoproteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Chaperone Upregulation Chaperone Upregulation UPR->Chaperone Upregulation Pro-survival ERAD Enhancement ERAD Enhancement UPR->ERAD Enhancement Translation Attenuation Translation Attenuation UPR->Translation Attenuation Apoptosis Apoptosis UPR->Apoptosis Pro-apoptotic

Potential induction of the Unfolded Protein Response by 3-F-Gal.
Role as a Precursor for Galectin Inhibitors

Derivatives of 3-deoxy-D-galactose, such as 3-azido-3-deoxy-D-galactose, are crucial intermediates in the synthesis of potent galectin inhibitors.[5] Galectins are a family of β-galactoside-binding proteins involved in cancer progression, inflammation, and fibrosis.[5] By serving as a scaffold for these inhibitors, 3-deoxy-D-galactose derivatives contribute to the modulation of signaling pathways regulated by galectins, which include cell adhesion, migration, and angiogenesis.[13]

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanism of action of 3-F-Gal are provided below.

Protocol 1: Monitoring 3-F-Gal Metabolism in Cultured Cells using ¹⁹F NMR Spectroscopy

Objective: To qualitatively and quantitatively assess the metabolic conversion of 3-F-Gal to 3-fluoro-3-deoxy-D-galactitol by aldose reductase in intact cells.

Materials:

  • Mammalian cell line of interest (e.g., lens epithelial cells)

  • Complete cell culture medium

  • This compound (3-F-Gal)

  • Aldose reductase inhibitor (e.g., AL 1576) for control experiments

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • High-resolution NMR spectrometer with a fluorine probe

Procedure:

  • Cell Culture: Culture cells to near confluency in appropriate culture vessels.

  • Metabolic Labeling:

    • Prepare a working solution of 3-F-Gal in cell culture medium (e.g., 10-30 mM).

    • For inhibitor controls, pre-incubate a set of cells with an aldose reductase inhibitor for 1-2 hours prior to adding the 3-F-Gal-containing medium.

    • Remove the standard culture medium and replace it with the 3-F-Gal-containing medium (with or without inhibitor).

    • Incubate the cells for a desired period (e.g., 24-48 hours).

  • Sample Preparation for NMR:

    • After incubation, wash the cells twice with ice-cold PBS to remove extracellular 3-F-Gal.

    • Lyse the cells using a suitable lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the cell lysate by centrifugation at 4°C to remove cellular debris.

    • Transfer the supernatant to an NMR tube for analysis.

  • ¹⁹F NMR Spectroscopy:

    • Acquire ¹⁹F NMR spectra of the cell lysates.

    • Identify and integrate the resonance peaks corresponding to 3-F-Gal and its metabolite, 3-fluoro-3-deoxy-D-galactitol.

  • Data Analysis:

    • Calculate the relative amounts of 3-F-Gal and 3-fluoro-3-deoxy-D-galactitol.

    • Compare the amount of the metabolite in control cells versus cells treated with the aldose reductase inhibitor to confirm that its formation is AR-dependent.

NMR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Culture Cells to Near Confluency Treat Incubate with 3-F-Gal (± AR Inhibitor) Culture->Treat Wash Wash with Ice-Cold PBS Treat->Wash Lyse Lyse Cells Wash->Lyse Centrifuge Centrifuge to Clarify Lysate Lyse->Centrifuge Collect Collect Supernatant for NMR Centrifuge->Collect NMR Acquire ¹⁹F NMR Spectra Collect->NMR Analyze Integrate Peaks & Quantify Metabolites NMR->Analyze

Workflow for ¹⁹F NMR analysis of 3-F-Gal metabolism.
Protocol 2: In Vitro Aldose Reductase Activity Assay

Objective: To determine the kinetic parameters (Km and Vmax) of aldose reductase with 3-F-Gal as a substrate.

Materials:

  • Purified aldose reductase

  • NADPH

  • This compound (3-F-Gal) at various concentrations

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing the reaction buffer, NADPH, and purified aldose reductase.

    • Pre-incubate the mixture at a constant temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding a specific concentration of 3-F-Gal to the cuvette.

  • Data Acquisition:

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Record the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Repeat steps 1-3 for a range of 3-F-Gal concentrations.

    • Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Enzyme_Kinetics_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Substrate Add 3-F-Gal (Varying Concentrations) Pre_Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity (V₀) Monitor_Absorbance->Calculate_Velocity Plot_Data Plot V₀ vs. [S] and Fit to Michaelis-Menten Calculate_Velocity->Plot_Data Determine_Parameters Determine Km and Vmax Plot_Data->Determine_Parameters

Workflow for in vitro aldose reductase kinetics assay.

Conclusion

This compound primarily exerts its cellular effects through its metabolism by aldose reductase in the polyol pathway, leading to the intracellular accumulation of 3-fluoro-3-deoxy-D-galactitol. Its interaction with other key enzymes of galactose metabolism, such as galactokinase and UDP-galactopyranose mutase, suggests a broader impact on cellular carbohydrate processing. The potential for 3-F-Gal to disrupt normal protein glycosylation and induce the unfolded protein response highlights a significant downstream consequence of its metabolic integration. Furthermore, its utility as a scaffold for the synthesis of potent galectin inhibitors underscores its importance in the development of novel therapeutics. The experimental protocols provided herein offer a framework for researchers to further elucidate the intricate mechanisms of action of this valuable biochemical probe.

References

Role of 3-Deoxy-3-fluoro-D-galactose in glycobiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 3-Deoxy-3-fluoro-D-galactose in Glycobiology For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3dFG), a fluorinated analog of D-galactose, is a powerful molecular tool in the field of glycobiology. By replacing the hydroxyl group at the C-3 position with a fluorine atom, 3dFG can act as a metabolic probe, an alternative substrate, or an inhibitor for various enzymes involved in galactose metabolism. Its unique properties, particularly the presence of the ¹⁹F atom, allow for non-invasive monitoring of its metabolic fate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of 3dFG's synthesis, metabolic pathways, and its applications in studying enzyme kinetics, cellular signaling, and potential therapeutic development.

Metabolic Fates of this compound

Based on studies of its analogs and the established pathways of galactose metabolism, 3dFG is primarily processed through two major routes: the Polyol pathway and the Leloir pathway.[1]

The Polyol Pathway

The polyol pathway becomes particularly active during hyperglycemic conditions and is implicated in diabetic complications.[2] The first enzyme in this pathway, Aldose Reductase (AR), exhibits broad substrate specificity.[3] 3dFG is an excellent substrate for AR, which reduces it to 3-fluoro-3-deoxy-D-galactitol.[2][4] This conversion can be monitored in intact cells and tissues using ¹⁹F NMR, making 3dFG a valuable probe for investigating AR activity and flux through the polyol pathway.[2][3] In some systems, the resulting 3-fluoro-3-deoxy-D-galactitol can be further metabolized by galactitol dehydrogenase to form 3-fluoro-3-deoxy-D-galactonic acid.[3]

G sub 3-Deoxy-3-fluoro- D-galactose prod1 3-fluoro-3-deoxy- D-galactitol sub->prod1 Aldose Reductase (AR) prod2 3-fluoro-3-deoxy- D-galactonic acid prod1->prod2 Galactitol Dehydrogenase nadph_in NADPH nadp_out NADP+ nadph_in->nadp_out nad_in NAD+ nadh_out NADH nad_in->nadh_out

Metabolism of 3dFG via the Polyol Pathway.
The Leloir Pathway

The Leloir pathway is the primary route for galactose metabolism, converting it into UDP-glucose.[5][6][7] Evidence suggests that 3dFG can also enter this pathway. It is first phosphorylated by galactokinase to form this compound-1-phosphate.[1][4] Subsequently, this intermediate is converted to UDP-3-deoxy-3-fluoro-D-galactose (UDP-3dFG) by UDP-sugar pyrophosphorylase.[4] The resulting UDP-3dFG has been shown to be a substrate for UDP-galactopyranose mutase (UGM), an enzyme that catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, a crucial step in the cell wall biosynthesis of many pathogens.[1][8]

G sub 3-Deoxy-3-fluoro- D-galactose p1 3-Deoxy-3-fluoro- D-galactose-1-P sub->p1 Galactokinase p2 UDP-3-deoxy-3-fluoro- D-galactopyranose p1->p2 UDP-sugar pyrophosphorylase p3 UDP-3-deoxy-3-fluoro- D-galactofuranose p2->p3 UDP-galactopyranose mutase (UGM) atp ATP adp ADP atp->adp utp UTP ppi PPi utp->ppi

Proposed metabolism of 3dFG via the Leloir Pathway.

Quantitative Data: Enzyme Kinetics

Studies on fluorinated analogs of D-galactose have provided valuable quantitative data on their interactions with key metabolic enzymes.

Table 1: Michaelis-Menten Constants for Aldose Reductase

Substrate Enzyme Kₘ (mM) Relative Activity Source
This compound Dog Lens Aldose Reductase 4.2 Higher than D-galactose [1][3][4]

| D-Galactose | Dog Lens Aldose Reductase | ~0.4 | - |[1][4] |

Table 2: Michaelis-Menten Constants for UDP-galactopyranose Mutase

Substrate Enzyme Kₘ (mM) kcat (min⁻¹) Source
UDP-(3-deoxy-3-fluoro)-D-galactose UDP-galactopyranose mutase 0.26 1.6 [1]

| UDP-galactose (natural substrate) | UDP-galactopyranose mutase | 0.6 | 1364 |[1] |

Impact on Glycosylation and Cellular Processes

The incorporation of sugar analogs like 3dFG into metabolic pathways can have profound effects on the synthesis of glycoconjugates, which are crucial for numerous cellular functions.

Alteration of N-linked and O-linked Glycosylation

Glycosylation is a critical post-translational modification that affects protein folding, stability, and function.[9][10][11] N-linked glycans are attached to asparagine residues, while O-linked glycans are attached to serine or threonine.[12][13][14] The incorporation of fluorinated sugars like 3dFG into growing glycan chains can act as a chain terminator or alter the structure of the glycan, thereby inhibiting the formation of mature, complex glycoconjugates.[9][15] This can modify the cell surface, affecting cell-cell recognition, signaling, and adhesion.[15][16]

Induction of Endoplasmic Reticulum (ER) Stress

Proper protein folding is rigorously monitored by the quality control machinery in the endoplasmic reticulum.[17][18] Since N-linked glycosylation is essential for the correct folding of many secreted and membrane-bound proteins, its disruption can lead to an accumulation of misfolded proteins in the ER.[17][19][20] This condition, known as ER stress, activates a signaling cascade called the Unfolded Protein Response (UPR).[17][18] The UPR attempts to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. By altering glycosylation, 3dFG has the potential to induce ER stress, a mechanism that could be exploited in diseases characterized by high protein synthesis rates, such as cancer.

G A This compound (3dFG) B Metabolic Activation (e.g., UDP-3dFG) A->B C Incorporation into Glycan Chains B->C D Altered Glycan Structure / Chain Termination C->D E Impaired Glycoprotein Folding & Quality Control D->E F Accumulation of Misfolded Proteins E->F G ER Stress F->G H Unfolded Protein Response (UPR) G->H

Logical flow of 3dFG inducing ER stress.

Experimental Protocols

Monitoring Aldose Reductase Activity using ¹⁹F NMR

This protocol describes the use of 3dFG to monitor AR activity in cultured mammalian cells.[2][4][21]

  • Materials:

    • Mammalian cell line of interest (e.g., lens epithelial cells)[21]

    • Complete cell culture medium

    • This compound (3dFG)

    • Aldose reductase inhibitor (e.g., AL 1576) for control experiments[2][3]

    • Phosphate-buffered saline (PBS)

    • Cell lysis buffer

    • High-resolution NMR spectrometer with a fluorine probe[21]

  • Procedure:

    • Cell Culture: Culture cells to the desired confluency.

    • Metabolic Labeling: Replace the standard medium with a medium containing 3dFG (e.g., 5-30 mM).[2][21] For inhibitor controls, pre-incubate cells with an AR inhibitor for 1-2 hours before adding the 3dFG medium.[21]

    • Incubation: Incubate cells for a desired period (e.g., 24-48 hours).[2][21]

    • Sample Preparation: Wash cells with ice-cold PBS, lyse them, and centrifuge to remove debris. Collect the supernatant for analysis.[2][21]

    • ¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra. Identify and quantify the resonance peaks corresponding to 3dFG and its metabolite, 3-fluoro-3-deoxy-D-galactitol, to determine the extent of metabolism.[4][21]

G A 1. Cell Culture (e.g., Lens Epithelial Cells) B 2. Metabolic Labeling (Medium + 3dFG +/- AR Inhibitor) A->B C 3. Incubation (24-48 hours) B->C D 4. Cell Harvest & Lysis C->D E 5. Prepare Supernatant for NMR D->E F 6. ¹⁹F NMR Spectroscopy E->F G 7. Data Analysis (Quantify 3dFG and Metabolite Peaks) F->G

Experimental workflow for monitoring AR activity.
Enzymatic Synthesis and Assay of UDP-3dFG

This protocol outlines the chemoenzymatic synthesis of UDP-3dFG and its use in an activity assay with UDP-galactopyranose mutase (UGM).[4][8]

  • Materials:

    • This compound (3dFG)

    • Galactokinase

    • UDP-sugar pyrophosphorylase

    • ATP and UTP

    • Purified UDP-galactopyranose mutase (UGM)

    • HPLC and NMR instruments

  • Procedure:

    • Phosphorylation: Incubate 3dFG with galactokinase and ATP to synthesize this compound-1-phosphate.[4]

    • UDP-Sugar Formation: Add UDP-sugar pyrophosphorylase and UTP to the reaction mixture to convert the phosphate (B84403) sugar to UDP-3dFG.[4]

    • Purification: Purify the resulting UDP-3dFG using chromatographic techniques.

    • UGM Activity Assay: Incubate the purified UDP-3dFG with UGM in a suitable buffer.[4]

    • Monitoring: Monitor the conversion of the pyranose form to the furanose form by taking aliquots at different time points and analyzing them by HPLC and ¹⁹F NMR.[4][8]

Conclusion

This compound is a versatile and powerful probe for dissecting the complexities of galactose metabolism and glycosylation. Its ability to serve as a substrate for key enzymes like aldose reductase and to be metabolically channeled into the Leloir pathway allows for detailed investigation of these routes. The fluorine label provides a convenient handle for non-invasive monitoring by ¹⁹F NMR. Furthermore, its potential to disrupt normal glycosylation processes, leading to downstream effects such as ER stress, opens avenues for its exploration in drug development, particularly in the context of cancer and infectious diseases where glycosylation pathways are often altered or essential. This guide highlights the core utility of 3dFG, providing researchers and drug developers with the foundational knowledge to leverage this unique molecule in their studies.

References

The Scarcity of Fluorine in Glycobiology: An In-Depth Technical Guide to Naturally Occurring Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into bioactive molecules is a widely utilized strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. However, the natural occurrence of organofluorine compounds is exceedingly rare. This technical guide addresses the topic of naturally occurring fluorinated galactose analogues. Extensive literature review reveals a significant finding: there are currently no known naturally occurring fluorinated analogues of galactose.

This document pivots to provide a comprehensive overview of the well-characterized, naturally occurring organofluorine compounds: fluoroacetate (B1212596) and 4-fluorothreonine (B18676), both biosynthesized by the soil bacterium Streptomyces cattleya. We present quantitative data on their production, detailed experimental protocols for their isolation and characterization, and a complete elucidation of their shared biosynthetic pathway. This guide is intended to be a core resource for researchers in natural product chemistry, enzymology, and drug development, providing a foundational understanding of nature's scarce yet fascinating fluorine biochemistry.

The Absence of Naturally Occurring Fluorinated Galactose

Despite the significant interest in fluorinated carbohydrates for various biomedical applications, an exhaustive search of the current scientific literature yields no evidence of naturally occurring fluorinated galactose analogues. The enzymatic machinery for the site-specific fluorination of carbohydrates does not appear to have evolved in nature. The known examples of biological fluorination are limited to the production of small, non-glycosidic molecules by a handful of organisms.

Fluoroacetate and 4-Fluorothreonine: Nature's Premier Organofluorines

The primary and most studied examples of naturally occurring organofluorine compounds are fluoroacetate and 4-fluorothreonine.[1][2] Both of these metabolites are produced by the Gram-positive soil bacterium, Streptomyces cattleya.[2]

Quantitative Production Data

The production of fluoroacetate and 4-fluorothreonine by Streptomyces cattleya is influenced by culture conditions and the presence of fluoride (B91410) ions in the medium. The following table summarizes the reported yields of these fluorometabolites.

MetaboliteProducer OrganismCulture ConditionsFluoride SourceTiterReference
FluoroacetateStreptomyces cattleyaChemically defined medium2 mM NaF~150 mg/L
4-FluorothreonineStreptomyces cattleyaChemically defined medium2 mM NaF~60 mg/L

Biosynthesis of Fluoroacetate and 4-Fluorothreonine in Streptomyces cattleya

The biosynthesis of fluoroacetate and 4-fluorothreonine in S. cattleya proceeds through a shared pathway initiated by a unique fluorinase enzyme. This pathway represents the only known biological mechanism for the formation of a carbon-fluorine bond from inorganic fluoride. The key intermediate in this pathway is fluoroacetaldehyde.[3]

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic steps involved in the conversion of inorganic fluoride to fluoroacetate and 4-fluorothreonine.

Biosynthesis_of_Fluorometabolites F Fluoride (F⁻) Fluorinase Fluorinase (FlA) F->Fluorinase SAM S-Adenosylmethionine (SAM) SAM->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) FDAP 5'-FDA Phosphorylase (FlB) FDA->FDAP FDRP 5-Fluoro-5-deoxy-D-ribose-1-phosphate (FDRP) Isomerase Isomerase FDRP->Isomerase FDR 5-Fluoro-5-deoxyribose (FDR) Aldolase Aldolase FDR->Aldolase FAA Fluoroacetaldehyde Oxidoreductase Aldehyde Dehydrogenase FAA->Oxidoreductase Transaldolase 4-Fluorothreonine Transaldolase FAA->Transaldolase FA Fluoroacetate FT 4-Fluorothreonine Threonine Threonine Threonine->Transaldolase Acetaldehyde Acetaldehyde Pi Pi Pi->FDAP Adenine Adenine Fluorinase->FDA Methionine FDAP->FDRP FDAP->Adenine Isomerase->FDR Aldolase->FAA Oxidoreductase->FA Transaldolase->FT Transaldolase->Acetaldehyde

Caption: Biosynthetic pathway of fluoroacetate and 4-fluorothreonine in S. cattleya.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces cattleya and the subsequent isolation and characterization of its fluorinated secondary metabolites.

Cultivation of Streptomyces cattleya for Fluorometabolite Production

Objective: To culture S. cattleya under conditions that promote the biosynthesis of fluoroacetate and 4-fluorothreonine.

Materials:

  • Streptomyces cattleya (e.g., ATCC 39032)

  • Yeast extract-malt extract (YEME) agar (B569324)

  • Chemically defined production medium (see below)

  • Sodium fluoride (NaF)

  • Sterile baffled flasks

  • Shaking incubator

Production Medium Composition (per liter):

  • Glycerol: 20 g

  • L-Asparagine: 5 g

  • K₂HPO₄: 1 g

  • MgSO₄·7H₂O: 0.5 g

  • FeSO₄·7H₂O: 10 mg

  • Trace element solution: 1 mL

  • Distilled water: to 1 L

  • Adjust pH to 7.0 before autoclaving.

Procedure:

  • Spore Suspension Preparation: Grow S. cattleya on YEME agar plates at 30°C for 7-10 days until sporulation is observed. Harvest spores by adding sterile water and gently scraping the surface. Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Inoculum Preparation: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate 1 L of the production medium in a 2.8 L baffled flask with 5% (v/v) of the seed culture.

  • Fluoride Addition: After 24 hours of incubation, add a sterile solution of NaF to a final concentration of 2 mM.

  • Fermentation: Continue the incubation at 30°C with shaking at 200 rpm for 7-10 days. Monitor the production of fluorometabolites by taking aseptic samples periodically.

Isolation and Purification of Fluoroacetate and 4-Fluorothreonine

Objective: To isolate and purify fluoroacetate and 4-fluorothreonine from the culture broth of S. cattleya.

Materials:

  • S. cattleya culture broth

  • Centrifuge

  • Rotary evaporator

  • Anion-exchange chromatography column (e.g., Dowex 1x8)

  • Cation-exchange chromatography column (e.g., Dowex 50W)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)

  • Solvents: water, methanol, formic acid, hydrochloric acid, sodium hydroxide (B78521)

Procedure:

  • Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes to pellet the mycelia. Collect the supernatant.

  • Initial Fractionation (Anion Exchange):

    • Adjust the pH of the supernatant to 8.0 with NaOH.

    • Load the supernatant onto a Dowex 1x8 (formate form) column.

    • Wash the column with water to remove unbound compounds.

    • Elute the bound acidic compounds, including fluoroacetate, with a linear gradient of formic acid (0 to 2 M).

  • Purification of Fluoroacetate:

    • Pool the fractions containing fluoroacetate (identified by ¹⁹F NMR).

    • Lyophilize the pooled fractions.

    • Further purify the residue by reverse-phase HPLC using a water/methanol gradient.

  • Initial Fractionation (Cation Exchange for 4-Fluorothreonine):

    • Adjust the pH of the flow-through and wash from the anion-exchange column to 2.0 with HCl.

    • Load this solution onto a Dowex 50W (H⁺ form) column.

    • Wash the column with water.

    • Elute the bound amino acids, including 4-fluorothreonine, with a linear gradient of ammonium (B1175870) hydroxide (0 to 2 M).

  • Purification of 4-Fluorothreonine:

    • Pool the fractions containing 4-fluorothreonine (identified by ¹⁹F NMR).

    • Lyophilize the pooled fractions.

    • Further purify the residue by reverse-phase HPLC using a water/methanol gradient with 0.1% formic acid.

Characterization of Fluorometabolites

Objective: To confirm the identity and purity of the isolated fluoroacetate and 4-fluorothreonine.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is a highly sensitive and specific method for detecting and quantifying fluorinated compounds. Fluoroacetate typically exhibits a triplet at approximately -217 ppm, while the fluorine in 4-fluorothreonine appears as a triplet of triplets around -225 ppm.

    • ¹H and ¹³C NMR: These are used to elucidate the full chemical structure of the isolated compounds.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compounds. For fluoroacetate, the [M-H]⁻ ion is observed at m/z 77.02. For 4-fluorothreonine, the [M+H]⁺ ion is observed at m/z 138.05.

    • High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement to confirm the elemental composition.

Logical Workflow for Fluorometabolite Discovery and Characterization

The following diagram outlines a logical workflow for the discovery and characterization of novel fluorometabolites from microbial sources.

Fluorometabolite_Workflow Culture Microbial Cultivation with Fluoride Extraction Solvent Extraction of Broth and Mycelia Culture->Extraction NMR_Screening ¹⁹F NMR Screening of Crude Extracts Extraction->NMR_Screening Novel_Signal Detection of Novel ¹⁹F Signals NMR_Screening->Novel_Signal Chromatography Chromatographic Fractionation (e.g., HPLC) Novel_Signal->Chromatography Yes No_Novelty No Novel Signals Detected Novel_Signal->No_Novelty No Purification Isolation of Pure Compound Chromatography->Purification Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Purification->Structure_Elucidation Bioactivity Bioactivity Screening Purification->Bioactivity

Caption: A logical workflow for the discovery of novel fluorinated natural products.

Conclusion

While the quest for naturally occurring fluorinated galactose analogues remains an open area of research, the study of fluoroacetate and 4-fluorothreonine from Streptomyces cattleya provides a robust framework for understanding biological fluorination. The detailed protocols and biosynthetic insights presented in this guide offer a valuable resource for researchers aiming to explore this unique area of natural product chemistry. The rarity of organofluorine biosynthesis underscores the vast, untapped potential of microbial secondary metabolism and highlights the opportunities for synthetic biology to harness and expand nature's limited fluorinating capabilities for the development of novel therapeutics and biochemical probes.

References

3-Deoxy-3-fluoro-D-galactose: A Technical Guide to Stability, Storage, and Biological Integration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Deoxy-3-fluoro-D-galactose (3-FDGal), a fluorinated analog of D-galactose with significant potential in biomedical research and drug development. The document details the stability profile and optimal storage conditions for 3-FDGal, supported by available data. Furthermore, it elucidates the known metabolic pathways of this compound, offering insights into its biological activity. Detailed experimental protocols for the analysis and metabolic study of 3-FDGal are provided to facilitate its application in a research setting. This guide is intended to be an essential resource for scientists working with or considering the use of this compound.

Physicochemical Properties and Stability

This compound is a synthetic monosaccharide where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This substitution imparts unique physicochemical properties and influences its biological stability and metabolic fate.

Recommended Storage Conditions

For optimal stability, this compound should be stored under controlled conditions. The compound is typically supplied as a solid powder or in an aqueous solution.

ParameterRecommended ConditionSource(s)
Temperature 2°C to 8°C[1]
Form Solid (powder) or Aqueous Solution[1][2]
Container Tightly sealed containerGeneral laboratory best practice
Stability Profile

While comprehensive, publicly available stability data from forced degradation studies are limited, some information on the chemical stability of this compound has been reported.

Hydrolytic Stability: The hydrolysis rate of this compound in an aqueous solution has been noted to increase under acidic conditions, specifically with the use of hydrofluoric acid.[3] This suggests that the glycosidic bond is susceptible to acid-catalyzed cleavage.

General Considerations for Stability Testing: In the absence of specific stability data for 3-FDGal, researchers should consider performing their own stability assessments, particularly if the compound is to be used in formulations or long-term experiments. A forced degradation study would provide valuable insights into its stability under various stress conditions.

Biological Activity and Metabolic Pathways

The introduction of a fluorine atom at the C-3 position significantly alters the interaction of D-galactose with metabolic enzymes, leading to a distinct biological profile.

Metabolism via the Polyol Pathway

The primary metabolic route for this compound in mammalian systems is the polyol pathway.[4]

  • Reduction by Aldose Reductase: 3-FDGal is a substrate for aldose reductase, which reduces it to 3-deoxy-3-fluoro-D-galactitol.[5]

  • Oxidation of the Polyol: The resulting 3-deoxy-3-fluoro-D-galactitol can be further oxidized to 3-deoxy-3-fluoro-D-gluconic acid.[6]

The affinity of aldose reductase for this compound is noteworthy, with a reported Michaelis-Menten constant (Km) of 4.2 mM.[5]

Polyol_Pathway FDGal 3-Deoxy-3-fluoro- D-galactose FDGalactitol 3-Deoxy-3-fluoro- D-galactitol FDGal->FDGalactitol Aldose Reductase (NADPH -> NADP+) FDGluconicAcid 3-Deoxy-3-fluoro- D-gluconic acid FDGalactitol->FDGluconicAcid Oxidation

Metabolism of this compound via the Polyol Pathway.

Potential Interaction with the Leloir Pathway

While the polyol pathway is the primary metabolic route, there is evidence to suggest that this compound may also interact with enzymes of the Leloir pathway, the main pathway for D-galactose metabolism. It has been shown to be a substrate for yeast galactokinase, suggesting it can be phosphorylated to form this compound-1-phosphate.[7] This could subsequently lead to the formation of UDP-3-deoxy-3-fluoro-D-galactose.

Leloir_Pathway_Interaction FDGal 3-Deoxy-3-fluoro- D-galactose FDGal_1_P 3-Deoxy-3-fluoro- D-galactose-1-phosphate FDGal->FDGal_1_P Galactokinase (ATP -> ADP) UDP_FDGal UDP-3-Deoxy-3-fluoro- D-galactose FDGal_1_P->UDP_FDGal Galactose-1-phosphate uridylyltransferase

Potential entry of this compound into the Leloir Pathway.

Effect on Gram-Positive Bacteria

This compound has been shown to shift the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis, indicating its potential as an antimicrobial agent or a tool for studying bacterial metabolism.[1]

Experimental Protocols

Stability-Indicating HPLC Method (Adapted General Protocol)

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Method validation is crucial before its application in formal stability studies.

3.1.1 Chromatographic Conditions

ParameterCondition
Column Amino column (e.g., for carbohydrate analysis)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v)[8]
Flow Rate 0.9 mL/min[8]
Column Temperature 35°C[8]
Detector Refractive Index Detector (RID)
Injection Volume 10 µL

3.1.2 Forced Degradation Study Protocol

  • Acid Hydrolysis: Dissolve 3-FDGal in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 3-FDGal in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of 3-FDGal with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photostability: Expose a solution of 3-FDGal to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analyze all stressed samples by the developed HPLC method to separate the parent compound from any degradation products.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-RID Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis Sample This compound Sample Preparation Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Results Data Analysis: - Peak Purity - Mass Balance - Identification of Degradants Analysis->Results

Workflow for a Forced Degradation Study of this compound.

Monitoring Metabolism by ¹⁹F NMR Spectroscopy

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to monitor the metabolism of this compound in intact cells or tissues.[4]

3.2.1 Sample Preparation for Cellular Metabolism Studies

  • Cell Culture: Culture cells of interest (e.g., lens epithelial cells) to approximately 80% confluency.

  • Metabolic Labeling: Replace the culture medium with a medium containing 3-FDGal (a starting concentration of 5-10 mM is suggested).[4]

  • Incubation: Incubate the cells for a desired time period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable method (e.g., methanol/water extraction).

  • Sample Preparation for NMR: Centrifuge the cell lysate to remove debris and transfer the supernatant to an NMR tube.

3.2.2 NMR Data Acquisition

Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe. The appearance of new peaks corresponding to the metabolites of 3-FDGal can be monitored and quantified over time.

Conclusion

This compound is a valuable tool for researchers in drug development and metabolic studies. Its unique stability profile necessitates careful storage at 2-8°C. The primary metabolic fate of 3-FDGal via the polyol pathway, coupled with its potential interactions with other metabolic routes, makes it an intriguing molecule for investigating enzyme kinetics and cellular metabolism. The experimental protocols provided in this guide offer a starting point for researchers to confidently incorporate this compound into their studies. Further investigation into its long-term stability and the full spectrum of its biological activities is warranted.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Deoxy-3-fluoro-D-galactose from D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-galactose is a fluorinated carbohydrate of significant interest in medicinal chemistry and chemical biology. The substitution of the hydroxyl group at the C-3 position with a fluorine atom can profoundly alter the biological activity of the parent sugar, D-galactose. This modification can enhance binding to specific enzymes, serve as a metabolic probe for studying carbohydrate pathways, or act as a building block for the synthesis of novel therapeutics. For instance, fluorinated sugars are utilized as probes to investigate enzymatic activity and metabolic flux in cells and tissues using techniques like ¹⁹F NMR spectroscopy, which has potential applications in studying conditions like diabetic complications where the polyol pathway is upregulated.[1] This document provides detailed protocols for the chemical synthesis of this compound from D-galactose, presents key quantitative data, and illustrates the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound from D-galactose is a multi-step process that involves the strategic protection of hydroxyl groups, activation of the C-3 hydroxyl group, nucleophilic fluorination, and subsequent deprotection. The overall workflow is depicted below.

G cluster_0 Synthesis Workflow start D-Galactose protection Protection of Hydroxyl Groups (1,2,5,6-di-O-isopropylidene-α-D-galactofuranose) start->protection Acetone (B3395972), H₂SO₄ activation Activation of 3-OH Group (Triflation) protection->activation Tf₂O, Pyridine (B92270) fluorination Nucleophilic Fluorination (TBAF) activation->fluorination TBAF deprotection Deprotection (Acid Hydrolysis) fluorination->deprotection TFA, H₂O purification Purification and Characterization deprotection->purification Chromatography end_product This compound purification->end_product

Caption: Overall workflow for the synthesis of this compound.

Chemical Reaction Pathway

The detailed chemical transformations involved in the synthesis are illustrated in the following diagram.

reaction_pathway D_galactose D-Galactose intermediate1 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose D_galactose->intermediate1 Acetone, H₂SO₄ (cat.) intermediate2 1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-galactofuranose intermediate1->intermediate2 Tf₂O, Pyridine, DCM, 0°C intermediate3 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-galactofuranose intermediate2->intermediate3 TBAF, THF final_product This compound intermediate3->final_product TFA, H₂O

Caption: Chemical reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in the synthesis. Note that yields can vary depending on reaction conditions and scale.

StepReactantProductReagentsReported Yield (%)
1. ProtectionD-Galactose1,2:5,6-di-O-isopropylidene-α-D-galactofuranoseAcetone, H₂SO₄ (catalytic)~85-95
2. Activation (Triflation)1,2:5,6-di-O-isopropylidene-α-D-galactofuranose1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-galactofuranoseTriflic anhydride (B1165640), Pyridine~90-98
3. Nucleophilic Fluorination1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-galactofuranose3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-galactofuranoseTetrabutylammonium fluoride (B91410) (TBAF)~70-85
4. Deprotection3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-galactofuranoseThis compoundTrifluoroacetic acid (TFA), Water~80-90

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (Protection)
  • Materials: D-galactose, anhydrous acetone, concentrated sulfuric acid, anhydrous sodium carbonate.

  • Procedure:

    • Suspend D-galactose (e.g., 20 g) in anhydrous acetone (400 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

    • Allow the reaction mixture to stir at room temperature for 24 hours. The suspension should gradually dissolve to give a clear solution.

    • Neutralize the reaction by adding anhydrous sodium carbonate in small portions until effervescence ceases.

    • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain a syrup.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield the crystalline product.

Protocol 2: Synthesis of 1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-galactofuranose (Activation)
  • Materials: 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose, anhydrous dichloromethane (B109758) (DCM), anhydrous pyridine, trifluoromethanesulfonic anhydride (Tf₂O).

  • Procedure:

    • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (e.g., 10 g) in anhydrous DCM (100 mL) under an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous pyridine (1.2 equivalents) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

    • Stir the reaction at 0°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude triflate, which can be used in the next step without further purification.

Protocol 3: Synthesis of 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (Fluorination)
  • Materials: 1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-galactofuranose, anhydrous tetrathylammonium fluoride (TBAF), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve the crude triflate from the previous step in anhydrous THF (100 mL) under an inert atmosphere.

    • Add anhydrous TBAF (3 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 65-70°C) and stir for 12-18 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess TBAF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain the pure fluorinated intermediate.

Protocol 4: Synthesis of this compound (Deprotection)
  • Materials: 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-galactofuranose, trifluoroacetic acid (TFA), water.

  • Procedure:

    • Dissolve the purified fluorinated intermediate (e.g., 5 g) in a mixture of TFA and water (e.g., 9:1 v/v, 50 mL).

    • Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and water. Co-evaporation with toluene (B28343) can help to remove residual TFA.

    • The resulting residue is the crude this compound. This can be further purified by recrystallization or lyophilization.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure and stereochemistry of the fluorinated sugar. The presence of characteristic C-F couplings in the ¹H and ¹³C NMR spectra, along with the chemical shift in the ¹⁹F NMR spectrum, provides definitive evidence of successful fluorination.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Optical Rotation: Measurement of the specific rotation can be used to confirm the enantiomeric purity of the final product.

By following these protocols, researchers can successfully synthesize this compound for use in a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols: 3-Deoxy-3-fluoro-D-galactose for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique to probe the intricate network of biochemical pathways within living cells. The use of isotopically or chemically modified metabolites allows for the tracking and quantification of their incorporation into macromolecules and the study of metabolic flux. 3-Deoxy-3-fluoro-D-galactose (3-FdGal) is a fluorinated analog of D-galactose that serves as a valuable probe for investigating specific metabolic pathways, particularly the polyol pathway. The fluorine atom at the 3-position provides a unique spectroscopic handle for non-invasive monitoring by fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), offering high sensitivity and specificity due to the absence of endogenous fluorine signals in biological systems.[1]

These application notes provide a comprehensive protocol for the use of 3-FdGal in metabolic labeling studies, with a focus on its application as a probe for aldose reductase activity. This is particularly relevant for studying disease states characterized by altered glucose metabolism, such as diabetes and cancer.[2]

Mechanism of Action: The Polyol Pathway

In mammalian cells, 3-FdGal is primarily metabolized by aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway.[2] Aldose reductase reduces 3-FdGal to 3-fluoro-3-deoxy-D-galactitol.[3] This reaction consumes NADPH as a cofactor.[4] In some tissues, the resulting 3-fluoro-3-deoxy-D-galactitol can be further oxidized by sorbitol dehydrogenase (SDH) to 3-fluoro-3-deoxy-D-fructose, though this step is often less efficient.[3] The high affinity of 3-FdGal for aldose reductase makes it an excellent tool for quantifying the activity of this enzyme and the overall flux through the polyol pathway.[3]

Increased flux through the polyol pathway, which can be mimicked by the introduction of 3-FdGal, has several downstream consequences. The accumulation of the sugar alcohol (3-fluoro-3-deoxy-D-galactitol) can lead to osmotic stress, causing cellular swelling and vacuole formation.[3][5] Furthermore, the consumption of NADPH by aldose reductase can deplete the cellular pool of this critical reducing equivalent, impairing the function of NADPH-dependent enzymes like glutathione (B108866) reductase and leading to increased oxidative stress.[4]

Data Presentation

The following tables summarize key quantitative data relevant to the use of 3-FdGal in metabolic labeling studies.

Table 1: Kinetic Parameters for this compound

CompoundEnzymeOrganism/TissueKₘ ValueNotes
This compound (3-FdGal)Aldose ReductaseDog Lens4.2 mMThe activity of aldose reductase with 3-FdGal is higher than with D-galactose.[3]

Table 2: IC₅₀ Values of Selected Aldose Reductase Inhibitors

InhibitorEnzyme SourceIC₅₀ ValueReference Compound
HirsutrinRat Lens Aldose Reductase4.78 µMQuercetin (IC₅₀ = 6.92 µM)[6]
3'-MethoxyhirsutrinRat Lens Aldose Reductase5.67 µMQuercetin (IC₅₀ = 6.92 µM)[6]
Cyanidin-3-(6''-malonylglucoside)Rat Lens Aldose Reductase11.74 µMQuercetin (IC₅₀ = 6.92 µM)[6]

Experimental Protocols

Protocol 1: Monitoring Aldose Reductase Activity in Cultured Mammalian Cells using ¹⁹F NMR

This protocol describes the use of 3-FdGal to monitor aldose reductase activity in cultured mammalian cells. Lens epithelial cells are a relevant model system due to the role of the polyol pathway in diabetic cataract formation.[3]

Materials:

  • Mammalian cell line of interest (e.g., lens epithelial cells)

  • Complete cell culture medium

  • This compound (3-FdGal)

  • Aldose reductase inhibitor (e.g., AL 1576) for control experiments[3]

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • Deuterated buffer for NMR (e.g., 50 mM phosphate (B84403) buffer in D₂O, pH 7.4)[1]

  • Internal standard for NMR quantification (e.g., trifluoroacetic acid)[1]

  • High-resolution NMR spectrometer with a fluorine-observe probe

Procedure:

  • Cell Culture: Culture mammalian cells to approximately 80% confluency in a standard culture medium.[1]

  • Metabolic Labeling:

    • Prepare a working solution of 3-FdGal in the cell culture medium. A typical starting concentration can range from 5 mM to 10 mM. The Kₘ of 3-FdGal for aldose reductase (approximately 4.2 mM) can serve as a guide.[1][2]

    • For inhibitor control experiments, pre-incubate a set of cells with an aldose reductase inhibitor for 1-2 hours before adding the 3-FdGal-containing medium.[2]

    • Remove the standard culture medium and wash the cells once with sterile PBS.

    • Replace the medium with the 3-FdGal-containing medium (with or without inhibitor).

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired time points (e.g., 2, 6, 12, 24, or 48 hours).[1][2]

  • Metabolism Quenching and Cell Harvesting:

    • To halt metabolic activity, rapidly cool the culture plates on ice.

    • Remove the incubation medium.

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add an appropriate volume of ice-cold cell lysis buffer and scrape the cells. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

  • Sample Preparation for NMR:

    • Homogenize the cell lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[1]

    • Collect the supernatant. For quantitative analysis, a perchloric acid (PCA) extraction can be performed to deproteinize the sample.[1]

    • Lyophilize the metabolite extract.

    • Reconstitute the lyophilized extract in a fixed volume of deuterated buffer containing a known concentration of an internal standard.[1]

  • ¹⁹F NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire ¹⁹F NMR spectra using a high-field NMR spectrometer. Recommended parameters include a 90° pulse angle and an acquisition time of 1-2 seconds.[1]

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).

    • Identify the resonance peaks corresponding to 3-FdGal and its metabolite, 3-fluoro-3-deoxy-D-galactitol.[2]

    • Integrate the area of the resonance peaks for 3-FdGal, its metabolites, and the internal standard.

    • Quantify the extent of metabolism by comparing the relative peak areas.

Mandatory Visualization

metabolic_pathway 3_FdGal 3-Deoxy-3-fluoro- D-galactose Metabolite 3-fluoro-3-deoxy- D-galactitol 3_FdGal->Metabolite AR Aldose Reductase (AR) AR->3_FdGal NADP NADP+ AR->NADP NADPH NADPH NADPH->AR cofactor

Caption: Metabolic conversion of 3-FdGal by aldose reductase.

experimental_workflow Start Start: Culture Mammalian Cells (~80% confluency) Labeling Metabolic Labeling with 3-FdGal (e.g., 5-10 mM, 2-48 hours) Start->Labeling Inhibitor Optional: Pre-incubate with Aldose Reductase Inhibitor Start->Inhibitor Quench Quench Metabolism & Harvest Cells (on ice, wash with cold PBS) Labeling->Quench Inhibitor->Labeling Extract Extract Metabolites (e.g., Lysis, PCA extraction) Quench->Extract NMR ¹⁹F NMR Spectroscopy (with internal standard) Extract->NMR Analyze Data Analysis: Quantify 3-FdGal and Metabolites NMR->Analyze signaling_consequences Increased_Flux Increased Polyol Pathway Flux (via 3-FdGal metabolism) Metabolite_Accumulation Accumulation of 3-fluoro-3-deoxy-D-galactitol Increased_Flux->Metabolite_Accumulation NADPH_Depletion Depletion of NADPH Increased_Flux->NADPH_Depletion Osmotic_Stress Osmotic Stress Metabolite_Accumulation->Osmotic_Stress Oxidative_Stress Oxidative Stress NADPH_Depletion->Oxidative_Stress Impaired_Reductase Impaired Glutathione Reductase Activity NADPH_Depletion->Impaired_Reductase Cellular_Damage Cellular Damage (e.g., vacuole formation) Osmotic_Stress->Cellular_Damage Impaired_Reductase->Oxidative_Stress

References

Application Notes and Protocols: 19F NMR Spectroscopy of 3-Deoxy-3-fluoro-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-galactose (3-FDG) is a fluorinated analog of D-galactose that serves as a valuable molecular probe in various biological studies, particularly in the investigation of carbohydrate metabolism. The strategic substitution of a hydroxyl group with a fluorine atom at the C-3 position allows for non-invasive monitoring of its metabolic fate using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the absence of endogenous fluorine in most biological systems make ¹⁹F NMR an ideal technique for selectively tracking the uptake and conversion of 3-FDG in vitro and in vivo.[1]

This document provides detailed application notes and protocols for utilizing ¹⁹F NMR spectroscopy to study 3-FDG, with a primary focus on its role as a substrate for aldose reductase and its application in monitoring the polyol pathway.

Metabolic Pathway of this compound

The primary metabolic route for 3-FDG involves the polyol pathway, which is particularly relevant in hyperglycemic conditions and implicated in diabetic complications.[2][3] The key enzymatic conversions are:

  • Reduction by Aldose Reductase: 3-FDG is a substrate for aldose reductase (AR), which reduces its aldehyde group to a primary alcohol, forming 3-fluoro-3-deoxy-D-galactitol. This reaction utilizes NADPH as a cofactor.[1][3][4]

  • Oxidation of the Metabolite: Subsequently, 3-fluoro-3-deoxy-D-galactitol can be oxidized by sorbitol dehydrogenase to produce 3-fluoro-3-deoxy-fructose.

The accumulation of 3-fluoro-3-deoxy-D-galactitol is a key indicator of aldose reductase activity.

Metabolic_Pathway_of_3_FDG This compound This compound 3-fluoro-3-deoxy-D-galactitol 3-fluoro-3-deoxy-D-galactitol This compound->3-fluoro-3-deoxy-D-galactitol Aldose Reductase (NADPH -> NADP+) 3-fluoro-3-deoxy-fructose 3-fluoro-3-deoxy-fructose 3-fluoro-3-deoxy-D-galactitol->3-fluoro-3-deoxy-fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_situ In Situ (Cell Culture) Prepare Reaction Mix Prepare Reaction Mix Acquire Baseline Spectrum Acquire Baseline Spectrum Prepare Reaction Mix->Acquire Baseline Spectrum Initiate Reaction with 3-FDG Initiate Reaction with 3-FDG Acquire Baseline Spectrum->Initiate Reaction with 3-FDG Time-course 19F NMR Time-course 19F NMR Initiate Reaction with 3-FDG->Time-course 19F NMR Data Analysis (Kinetics) Data Analysis (Kinetics) Time-course 19F NMR->Data Analysis (Kinetics) Cell Culture Cell Culture Metabolic Labeling with 3-FDG Metabolic Labeling with 3-FDG Cell Culture->Metabolic Labeling with 3-FDG Incubation Incubation Metabolic Labeling with 3-FDG->Incubation Cell Harvesting & Lysis Cell Harvesting & Lysis Incubation->Cell Harvesting & Lysis Sample Preparation for NMR Sample Preparation for NMR Cell Harvesting & Lysis->Sample Preparation for NMR 19F NMR Analysis 19F NMR Analysis Sample Preparation for NMR->19F NMR Analysis

References

Application Notes and Protocols: 3-Deoxy-3-fluoro-D-galactose as a Substrate for Galactokinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-galactose (3DFGal) is a fluorinated analog of D-galactose that serves as a valuable tool for studying galactose metabolism and the enzymes involved. Its structural modification, the replacement of the hydroxyl group at the C-3 position with fluorine, significantly influences its interaction with key metabolic enzymes, including galactokinase (GALK). Galactokinase is the initial and rate-limiting enzyme in the Leloir pathway, responsible for the phosphorylation of D-galactose to galactose-1-phosphate. Understanding the substrate specificity of galactokinase is crucial for the development of therapeutics for metabolic disorders such as classic galactosemia.[1] This document provides detailed application notes, protocols, and quantitative data regarding the use of this compound as a substrate for galactokinase and other related enzymes.

While this compound is generally considered a poor substrate for galactokinase, its ability to be phosphorylated by some galactokinases, such as the one from yeast, has been demonstrated.[2] This interaction, although potentially inefficient, allows for the investigation of the structural requirements of the galactokinase active site.[3][4] The absence of the C-3 hydroxyl group in 3-Deoxy-D-galactose and its analogs makes them powerful tools for probing substrate specificity and catalytic mechanisms.[3]

Beyond the Leloir pathway, 3DFGal is a notable substrate for aldose reductase, the first enzyme in the polyol pathway.[5] This pathway becomes significant in hyperglycemic conditions and is implicated in diabetic complications.[5] In fact, 3-fluoro-3-deoxy-D-galactose has a higher affinity for dog lens aldose reductase than D-galactose itself, making it an excellent probe for monitoring aldose reductase activity.[6][7]

Data Presentation

The following tables summarize the available quantitative data for the interaction of this compound and related analogs with key metabolic enzymes. Direct kinetic data for galactokinase with 3DFGal is limited in the literature; therefore, data for related substrates and enzymes are provided for comparative analysis.

Table 1: Kinetic Parameters for Aldose Reductase with this compound

SubstrateEnzyme SourceK_m_ (mM)Relative Activity
This compoundDog Lens Aldose Reductase4.2Higher than D-galactose[6]
D-GalactoseDog Lens Aldose Reductase~0.42-

Data extracted from PubMed[6]

Table 2: Kinetic Parameters for UDP-Galactopyranose Mutase with UDP-Sugar Analogs

SubstrateK_m_ (mM)k_cat_ (min⁻¹)
UDP-(3-deoxy-3-fluoro)-D-galactose0.261.6
UDP-(2-deoxy-2-fluoro)-D-galactose0.20.02
UDP-Galp (natural substrate)0.61364

Data extracted from a research publication[8]

Signaling and Metabolic Pathways

This compound primarily interacts with two key metabolic pathways: the Leloir pathway and the Polyol pathway.

Leloir Pathway

The Leloir pathway is the primary route for D-galactose metabolism. 3DFGal can enter this pathway through phosphorylation by galactokinase, although with reduced efficiency compared to D-galactose.[2] The resulting this compound-1-phosphate can then be a substrate for subsequent enzymes in the pathway, such as galactose-1-phosphate uridylyltransferase (GALT).[2]

Leloir_Pathway cluster_leloir Leloir Pathway 3DFGal 3DFGal Galactose-1-P 3DFGal-1-P 3DFGal->Galactose-1-P Galactokinase (GALK) ATP -> ADP UDP-Gal UDP-3DFGal Galactose-1-P->UDP-Gal Galactose-1-Phosphate Uridylyltransferase (GALT) UDP-Glc UDP-Glucose UDP-Gal->UDP-Glc UDP-Galactose 4'-Epimerase (GALE) Glc-1-P Glucose-1-P UDP-Glc->Glc-1-P Glycogen Synthesis

Proposed entry of 3DFGal into the Leloir pathway.
Polyol Pathway

The polyol pathway is an alternative route for monosaccharide metabolism that becomes particularly active during high sugar conditions.[5] 3DFGal is an excellent substrate for aldose reductase, the first enzyme in this pathway, which reduces it to 3-fluoro-3-deoxy-D-galactitol.[6][7]

Polyol_Pathway cluster_polyol Polyol Pathway 3DFGal 3DFGal Galactitol 3-Fluoro-3-deoxy -D-galactitol 3DFGal->Galactitol Aldose Reductase NADPH -> NADP+ Fructose 3-Fluoro-3-deoxy -D-fructose Galactitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH

Metabolism of 3DFGal via the polyol pathway.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Galactokinase Activity

This assay measures galactokinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3]

Materials:

  • Potassium phosphate (B84403) buffer (e.g., 160 mM, pH 7.0)

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • Potassium chloride (KCl) solution

  • Magnesium chloride (MgCl₂) solution

  • NADH solution

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

  • D-Galactose or this compound solution

  • Galactokinase enzyme sample

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction cocktail containing buffer, ATP, PEP, KCl, MgCl₂, and NADH.

  • Pipette the reaction cocktail into a cuvette.

  • Add the PK/LDH enzyme mix.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) and monitor the absorbance at 340 nm to establish a stable baseline.

  • Initiate the reaction by adding the galactokinase enzyme solution.

  • Add the galactose or 3DFGal substrate solution and mix by inversion.

  • Record the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

GalK_Assay_Workflow cluster_workflow Galactokinase Assay Workflow A Prepare Reaction Cocktail (Buffer, ATP, PEP, KCl, MgCl2, NADH) B Add PK/LDH Enzyme Mix A->B C Equilibrate and Establish Baseline at 340 nm B->C D Initiate Reaction with Galactokinase C->D E Add Substrate (Galactose or 3DFGal) D->E F Monitor Absorbance Decrease at 340 nm E->F G Calculate Reaction Rate F->G

Workflow for the coupled spectrophotometric galactokinase assay.
Protocol 2: Monitoring Aldose Reductase Activity using ¹⁹F NMR

This protocol utilizes the fluorine atom in 3DFGal as a reporter to monitor its conversion to 3-fluoro-3-deoxy-D-galactitol by aldose reductase using ¹⁹F NMR spectroscopy.[6]

Materials:

  • Purified aldose reductase

  • This compound (3DFGal)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • NMR tubes

  • NMR spectrometer with a fluorine probe

Procedure:

  • Prepare a reaction mixture in an NMR tube containing the phosphate buffer, NADPH generating system, and purified aldose reductase.

  • Place the NMR tube in the spectrometer pre-warmed to 37°C and acquire a baseline ¹⁹F NMR spectrum.

  • Initiate the reaction by adding a known concentration of 3DFGal.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.

  • Monitor the decrease in the 3DFGal signal and the appearance and increase of the 3-fluoro-3-deoxy-D-galactitol signal.

  • Integrate the signals for substrate and product in each spectrum to determine the reaction progress.

  • The initial reaction velocity can be determined from the linear phase of product formation.

  • To determine K_m_ and V_max_, repeat the assay with varying concentrations of 3DFGal and fit the initial velocity data to the Michaelis-Menten equation.

AR_NMR_Workflow cluster_workflow Aldose Reductase ¹⁹F NMR Assay Workflow A Prepare Reaction Mixture in NMR Tube (Buffer, NADPH system, Aldose Reductase) B Acquire Baseline ¹⁹F NMR Spectrum A->B C Initiate Reaction with 3DFGal B->C D Acquire Time-course ¹⁹F NMR Spectra C->D E Integrate Substrate and Product Signals D->E F Determine Reaction Kinetics E->F

Workflow for the in vitro aldose reductase assay using ¹⁹F NMR.

Conclusion

This compound is a versatile probe for investigating galactose metabolizing enzymes. While it is a poor substrate for galactokinase, its interaction provides valuable insights into the enzyme's substrate specificity. Its excellent substrate activity with aldose reductase makes it a powerful tool for studying the polyol pathway and its role in disease. The detailed protocols provided herein will enable researchers to effectively utilize 3DFGal in their studies of carbohydrate metabolism and drug development. Further research is warranted to fully elucidate the kinetic parameters of galactokinase with 3DFGal and to explore the full potential of this and other fluorinated galactose analogs as biochemical tools and therapeutic agents.

References

Investigating the Polyol Pathway with 3-Deoxy-3-fluoro-D-galactose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose (B13574).[1] Under normal glycemic conditions, this pathway is responsible for a minor fraction of glucose metabolism.[2] However, in hyperglycemic states, such as diabetes mellitus, the flux through the polyol pathway is significantly increased.[3][4] This heightened activity is implicated in the pathogenesis of diabetic complications, including retinopathy, neuropathy, and cataracts.[5][6]

The pathway is initiated by the enzyme aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor.[1] Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase (SDH), with the concomitant reduction of NAD+ to NADH.[7] The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH and alteration of the NAD+/NADH ratio, are key mechanisms contributing to cellular damage.[4][7]

3-Deoxy-3-fluoro-D-galactose (3DFG) is a valuable molecular probe for investigating the polyol pathway.[8][9] This fluorinated analog of galactose serves as a substrate for aldose reductase, which metabolizes it to 3-fluoro-3-deoxy-D-galactitol.[8][9] The presence of the fluorine atom allows for the non-invasive monitoring of its metabolism using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[5][8] Studies have shown that aldose reductase has a high affinity for 3DFG, making it an excellent tool for assessing the enzyme's activity and the flux through the polyol pathway in intact cells and tissues.[8][9]

Data Presentation

The following tables summarize the key quantitative data regarding the interaction of this compound with aldose reductase, in comparison to the natural substrate D-galactose.

Table 1: Kinetic Parameters of Dog Lens Aldose Reductase [8][10]

SubstrateK_m_ (mM)V_max_k_cat_ (min⁻¹)Reference
This compound4.2Not ReportedNot Reported[8][10]
D-Galactose~0.42Not ReportedNot Reported[10]

Signaling Pathways and Experimental Workflows

Polyol Pathway with this compound

The following diagram illustrates the metabolic conversion of this compound via the polyol pathway.

Polyol_Pathway_3DFG cluster_polyol Polyol Pathway Galactose D-Galactose Sorbitol Galactitol Galactose->Sorbitol Aldose Reductase (NADPH -> NADP+) DFG 3-Deoxy-3-fluoro- D-galactose DFSorbitol 3-Fluoro-3-deoxy- D-galactitol DFG->DFSorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH)

Metabolism of 3DFG in the Polyol Pathway.
Experimental Workflow: In Vitro Aldose Reductase Activity Assay

This diagram outlines the key steps for determining the kinetic parameters of aldose reductase with 3DFG in vitro.

Aldose_Reductase_Assay_Workflow start Start prepare Prepare Reaction Mixture - Purified Aldose Reductase - NADPH regenerating system - Buffer start->prepare add_substrate Add varying concentrations of This compound prepare->add_substrate incubate Incubate at 37°C add_substrate->incubate monitor Monitor formation of 3-fluoro-3-deoxy-D-galactitol (e.g., using 19F NMR) incubate->monitor analyze Determine initial reaction velocities monitor->analyze calculate Calculate Km and Vmax using Michaelis-Menten kinetics analyze->calculate end End calculate->end

Workflow for in vitro aldose reductase assay.
Experimental Workflow: Cellular Uptake and Metabolism of 3DFG

This diagram illustrates the workflow for investigating the metabolism of 3DFG in a cellular context.

Cellular_Metabolism_Workflow start Start culture_cells Culture cells to near confluency (e.g., lens epithelial cells) start->culture_cells treat_cells Treat cells with This compound (with/without AR inhibitor) culture_cells->treat_cells incubate Incubate for a specified period treat_cells->incubate wash_cells Wash cells with ice-cold PBS incubate->wash_cells extract_metabolites Extract intracellular metabolites wash_cells->extract_metabolites analyze Analyze metabolites using 19F NMR to quantify 3DFG and its products extract_metabolites->analyze end End analyze->end

Workflow for cellular metabolism studies.

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Activity Assay

This protocol describes a method to determine the kinetic parameters of aldose reductase using this compound as a substrate. The assay is based on monitoring the formation of 3-fluoro-3-deoxy-D-galactitol using ¹⁹F NMR spectroscopy.[8][11]

Materials:

  • Purified aldose reductase

  • This compound (3DFG)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • NMR spectrometer equipped for ¹⁹F detection

  • NMR tubes

Procedure:

  • Prepare the Reaction Mixture: In an NMR tube, prepare a reaction mixture containing the purified aldose reductase and the NADPH regenerating system in the phosphate buffer.

  • Acquire Baseline Spectrum: Place the NMR tube in the spectrometer pre-warmed to 37°C and acquire a baseline ¹⁹F NMR spectrum.

  • Initiate the Reaction: Add a known concentration of 3DFG to the NMR tube to initiate the reaction.

  • Monitor the Reaction: Immediately begin acquiring a series of ¹⁹F NMR spectra at regular time intervals to monitor the decrease in the 3DFG signal and the corresponding increase in the 3-fluoro-3-deoxy-D-galactitol signal.

  • Data Acquisition: Continue acquiring spectra until a significant amount of product has formed or the substrate is depleted.

  • Data Analysis:

    • Integrate the signals corresponding to 3DFG and 3-fluoro-3-deoxy-D-galactitol in each spectrum.

    • Calculate the initial rate of product formation from the linear phase of the product formation curve.

    • Repeat the assay with varying concentrations of 3DFG to determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_).

Protocol 2: Cellular Uptake and Metabolism of this compound

This protocol outlines a method to investigate the uptake and metabolism of 3DFG in cultured cells, such as lens epithelial cells.[9][12]

Materials:

  • Cultured cells (e.g., dog or human lens epithelial cells)

  • Cell culture medium

  • This compound (3DFG)

  • Aldose reductase inhibitor (e.g., AL 1576) (optional)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer

  • Method for metabolite extraction (e.g., perchloric acid extraction)

  • ¹⁹F NMR spectrometer

Procedure:

  • Cell Culture: Culture the lens epithelial cells in appropriate culture vessels until they reach near confluency.

  • Treatment:

    • For the experimental group, replace the culture medium with fresh medium containing a known concentration of 3DFG.

    • For a control group, use medium without 3DFG.

    • For an inhibitor control group, pre-incubate cells with an aldose reductase inhibitor for a specified time before adding the medium containing 3DFG.

  • Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the uptake and metabolism of 3DFG.

  • Harvesting:

    • After incubation, wash the cells with ice-cold PBS to remove extracellular 3DFG.

    • Harvest the cells (e.g., by scraping).

  • Metabolite Extraction:

    • Lyse the cells using a suitable lysis buffer.

    • Extract the intracellular metabolites using an appropriate method, such as perchloric acid extraction followed by neutralization.

  • NMR Analysis:

    • Transfer the extracted metabolite solution to an NMR tube.

    • Acquire a ¹⁹F NMR spectrum to detect and quantify the intracellular concentrations of 3DFG and its metabolic products (e.g., 3-fluoro-3-deoxy-D-galactitol).

  • Data Analysis: Compare the intracellular concentrations of 3-fluoro-3-deoxy-D-galactitol in the different treatment groups to assess the activity of the polyol pathway and the efficacy of the aldose reductase inhibitor. The appearance of cytoplasmic vacuoles can also be monitored as a sign of cellular stress due to polyol accumulation.[9]

Conclusion

This compound is a powerful tool for investigating the polyol pathway, particularly the activity of aldose reductase. Its unique property of being NMR-active allows for the real-time, non-invasive monitoring of its metabolism.[5][8] The provided application notes, data summaries, and detailed protocols offer a comprehensive framework for researchers to utilize 3DFG in their studies to better understand the role of the polyol pathway in health and disease, and to aid in the discovery and development of novel therapeutic inhibitors.

References

Chemoenzymatic Synthesis of Fluorinated Oligosaccharides Using 3-Fluoro-3-deoxy-D-galactose (3-FDGal): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of fluorinated oligosaccharides utilizing 3-fluoro-3-deoxy-D-galactose (3-FDGal). The strategic incorporation of fluorine into carbohydrates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins, making them valuable candidates for drug discovery and development. These protocols are designed to guide researchers through the key steps of this synthetic process, from the enzymatic activation of 3-FDGal to the final glycosylation and purification of the target fluorinated oligosaccharide.

Application Notes

The introduction of a fluorine atom at the C3 position of D-galactose creates a versatile molecular probe and building block for glycan engineering. 3-FDGal can be utilized as a substrate for various enzymes in carbohydrate metabolism, allowing for its incorporation into larger oligosaccharide structures. The resulting fluorinated oligosaccharides are of significant interest for several reasons:

  • Enhanced Biological Stability: The carbon-fluorine bond is exceptionally strong and not readily cleaved by glycosidases, leading to increased resistance to metabolic degradation.

  • Modulation of Protein-Carbohydrate Interactions: The high electronegativity of fluorine can alter the electronic properties of the sugar ring, influencing hydrogen bonding networks and potentially enhancing binding affinity and selectivity to target lectins, antibodies, or enzymes.

  • Probes for Mechanistic Studies: The fluorine atom, particularly the 19F isotope, serves as a sensitive NMR probe for studying enzyme kinetics and binding events without the need for radioactive labeling.[1][2][3]

3-FDGal has been successfully employed as a substrate for enzymes such as aldose reductase and can be enzymatically converted into its activated nucleotide sugar donor form, UDP-3-deoxy-3-fluoro-D-galactose (UDP-3-FDGal), a necessary precursor for its use by glycosyltransferases.[1][4][5]

Quantitative Data

The enzymatic processing of 3-FDGal and its derivatives has been quantitatively assessed, providing valuable parameters for experimental design.

Table 1: Enzyme Kinetic Parameters for 3-FDGal and its UDP-derivative.

SubstrateEnzymeKm (mM)kcat (min-1)Relative ActivitySource
3-Deoxy-3-fluoro-D-galactose (3-FDGal)Dog Lens Aldose Reductase4.2Not ReportedHigher than D-galactose[1][5]
UDP-(3-deoxy-3-fluoro)-D-galactoseUDP-galactopyranose mutase0.261.6-[4]
D-GalactoseDog Lens Aldose Reductase~0.42Not Reported-[5]
UDP-GalactoseUDP-galactopyranose mutase0.61364-[4]

Experimental Protocols

The following protocols outline the key steps for the chemoenzymatic synthesis of a fluorinated oligosaccharide using 3-FDGal. This process involves the enzymatic synthesis of the sugar nucleotide donor, UDP-3-FDGal, followed by a glycosyltransferase-catalyzed reaction to form the desired glycosidic linkage.

Protocol 1: Enzymatic Synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose (UDP-3-FDGal)

This protocol is a two-step, one-pot reaction that first phosphorylates 3-FDGal and then converts it to the UDP-sugar.

Materials:

  • This compound (3-FDGal)

  • Galactokinase (GalK)

  • UDP-sugar pyrophosphorylase (USP)

  • Adenosine triphosphate (ATP)

  • Uridine triphosphate (UTP)

  • HEPES buffer (pH 7.4)

  • MgCl2

  • Dithiothreitol (DTT)

  • Inorganic pyrophosphatase (optional, to drive the reaction forward)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer (50 mM, pH 7.4), MgCl2 (10 mM), DTT (2 mM), ATP (1.2 equivalents relative to 3-FDGal), and UTP (1.2 equivalents relative to 3-FDGal).

  • Add 3-FDGal to the reaction mixture to a final concentration of 10-50 mM.

  • Initiate the reaction by adding galactokinase and UDP-sugar pyrophosphorylase to the mixture. If using, also add inorganic pyrophosphatase.

  • Incubate the reaction at 37°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction can be quenched by heating to 95°C for 5 minutes.

  • The product, UDP-3-FDGal, can be purified by anion-exchange chromatography.

cluster_0 Step 1: Phosphorylation cluster_1 Step 2: UDP-Sugar Formation 3-FDGal 3-FDGal 3-FDGal-1-P 3-FDGal-1-P 3-FDGal->3-FDGal-1-P Galactokinase ATP -> ADP 3-FDGal-1-P_2 3-FDGal-1-P UDP-3-FDGal UDP-3-FDGal 3-FDGal-1-P_2->UDP-3-FDGal UDP-Sugar Pyrophosphorylase UTP -> PPi

Caption: Enzymatic synthesis of UDP-3-FDGal from 3-FDGal.

Protocol 2: Glycosyltransferase-Catalyzed Synthesis of a Fluorinated Disaccharide

This protocol describes a general method for using UDP-3-FDGal as a donor substrate in a glycosyltransferase-catalyzed reaction to form a fluorinated disaccharide. The specific acceptor substrate and glycosyltransferase will depend on the desired target oligosaccharide.

Materials:

  • UDP-3-FDGal (from Protocol 1)

  • Acceptor substrate (e.g., N-acetylglucosamine, lactose)

  • Appropriate galactosyltransferase (e.g., β-1,4-galactosyltransferase)

  • Reaction buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme

  • Divalent cation (e.g., MnCl2, MgCl2) as required by the enzyme

  • Alkaline phosphatase (for coupled assays)

Table 2: Typical Reaction Mixture for Glycosyltransferase Assay.

ComponentFinal Concentration
Reaction Buffer (e.g., HEPES, pH 7.4)50 mM
UDP-3-FDGal0.1 - 2 mM
Acceptor Substrate1 - 10 mM
Divalent Cation (e.g., MnCl2)5 - 10 mM
Glycosyltransferase1 - 10 µg/mL
Total Volume50 - 200 µL

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and divalent cation.

  • Add the purified UDP-3-FDGal to the reaction mixture.

  • Initiate the reaction by adding the glycosyltransferase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a period ranging from 1 to 24 hours.

  • Monitor the reaction progress by TLC, HPLC, or a coupled enzyme assay where the release of UDP is measured.[6] For a coupled assay, alkaline phosphatase can be included to hydrolyze the released UDP to UMP and inorganic phosphate, which can then be detected colorimetrically.[7][8]

  • Terminate the reaction by boiling for 3-5 minutes or by adding an equal volume of cold ethanol.

  • Centrifuge the mixture to pellet the precipitated enzyme and other proteins.

UDP-3-FDGal UDP-3-FDGal Product Fluorinated Oligosaccharide (e.g., 3-F-Gal-β1,4-GlcNAc-R) UDP-3-FDGal->Product Acceptor Acceptor Substrate (e.g., GlcNAc-R) Acceptor->Product UDP UDP Product->UDP Galactosyltransferase + Mn2+

Caption: General scheme for galactosyltransferase reaction.

Protocol 3: Purification of the Fluorinated Oligosaccharide

The purification strategy will depend on the nature of the acceptor substrate and the resulting fluorinated oligosaccharide.

Materials:

  • C18 solid-phase extraction (SPE) cartridge

  • Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2)

  • High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) system

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure for a Non-charged Oligosaccharide:

  • If the acceptor has a hydrophobic tag, the product can be initially purified using a C18 SPE cartridge.[9]

  • Load the supernatant from the terminated reaction onto a pre-equilibrated C18 cartridge.

  • Wash the cartridge with water to remove unreacted UDP-3-FDGal, salts, and other polar components.

  • Elute the fluorinated oligosaccharide with a gradient of acetonitrile in water.

  • For further purification and to remove any remaining salts or small molecules, subject the eluted fractions to size-exclusion chromatography.

  • Analyze the fractions by TLC or mass spectrometry to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final product.

Workflow Visualization

The overall chemoenzymatic synthesis process can be visualized as a multi-step workflow.

cluster_synthesis Chemoenzymatic Synthesis cluster_analysis Analysis & Characterization Start 3-FDGal UDP_Synthesis Enzymatic Synthesis of UDP-3-FDGal Start->UDP_Synthesis Glycosylation Glycosyltransferase-Catalyzed Reaction UDP_Synthesis->Glycosylation Purification Purification of Fluorinated Oligosaccharide Glycosylation->Purification Product Pure Fluorinated Oligosaccharide Purification->Product Analysis Structural & Functional Analysis (NMR, MS, Binding Assays) Product->Analysis

Caption: Chemoenzymatic synthesis and analysis workflow.

References

Application of 3-Deoxy-3-fluoro-D-galactose in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-3-fluoro-D-galactose (3-F-Gal) is a fluorinated analog of the natural sugar D-galactose. The strategic replacement of the hydroxyl group at the C-3 position with a fluorine atom endows this molecule with unique physicochemical properties, making it a valuable tool in drug discovery. This document provides detailed application notes and experimental protocols for the use of 3-F-Gal and its derivatives in targeting key enzymes implicated in various diseases, including diabetic complications, cancer, and microbial infections. The applications covered include its use as a metabolic probe for aldose reductase, and as a scaffold for the development of potent inhibitors of galectin-3 and UDP-galactopyranose mutase.

Metabolic Probe for Aldose Reductase Activity

Application Note: 3-F-Gal serves as an excellent substrate for aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway.[1][2] Under hyperglycemic conditions, increased flux through the polyol pathway and the accumulation of sorbitol (or galactitol from galactose) are implicated in the pathogenesis of diabetic complications.[1][2] The fluorine atom in 3-F-Gal allows for non-invasive monitoring of its metabolism to 3-fluoro-3-deoxy-D-galactitol by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, providing a powerful method to assess AR activity in intact cells and tissues.[3]

Quantitative Data: Enzyme Kinetics
SubstrateEnzymeKₘ (mM)Relative ActivityReference
This compound (3-F-Gal)Dog Lens Aldose Reductase4.2Higher than D-galactose[4]
D-GalactoseDog Lens Aldose Reductase~0.42-[4]
Experimental Protocol: Monitoring Aldose Reductase Activity using ¹⁹F NMR

This protocol describes the use of 3-F-Gal to monitor aldose reductase activity in cultured mammalian cells, such as lens epithelial cells.[5]

Materials:

  • Mammalian cell line of interest (e.g., lens epithelial cells)

  • Complete cell culture medium

  • This compound (3-F-Gal)

  • Aldose reductase inhibitor (e.g., AL 1576) for control experiments

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • High-resolution NMR spectrometer with a fluorine probe

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency in a standard culture medium.

  • Metabolic Labeling:

    • Prepare a working solution of 3-F-Gal in the cell culture medium. A final concentration in the low millimolar range (e.g., 5-10 mM) is a good starting point.[5]

    • For inhibitor control experiments, pre-incubate a set of cells with an aldose reductase inhibitor for 1-2 hours before adding the 3-F-Gal-containing medium.[5]

    • Remove the standard culture medium and replace it with the 3-F-Gal-containing medium (with or without the inhibitor).

    • Incubate the cells for a desired period (e.g., 24-48 hours).[5]

  • Sample Preparation for NMR:

    • Wash the cells twice with ice-cold PBS.[6]

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove cellular debris.[6]

    • Collect the supernatant for NMR analysis.[5]

  • ¹⁹F NMR Spectroscopy:

    • Acquire ¹⁹F NMR spectra of the cell lysates.

    • Identify the resonance peaks corresponding to 3-F-Gal and its metabolite, 3-fluoro-3-deoxy-D-galactitol.[5]

    • Quantify the signals to determine the extent of metabolic conversion.

Visualization of 3-F-Gal Metabolism

Caption: Metabolism of this compound via the Polyol Pathway.

Scaffold for Galectin-3 Inhibitors

Application Note: Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis.[7] It exerts its effects by binding to cell surface glycoconjugates, thereby modulating downstream signaling pathways that control cell adhesion, migration, and apoptosis.[7] 3-Deoxy-D-galactose derivatives, particularly those with substitutions at the 3-position, serve as valuable scaffolds for the development of potent and selective galectin-3 inhibitors.[8] For example, 3-azido-3-deoxy-D-galactose is a key intermediate in the synthesis of high-affinity inhibitors.[7]

Quantitative Data: Biological Activity
Compound TypeModificationTargetAssayActivityReference
Thiodigalactoside3,3'-bis(4-fluorophenyl-triazolyl)Galectin-3FPKd = 0.068 µM
Thiodigalactoside3,3'-bis(coumarylmethyl)Galectin-3FPKd = 91 nM
Monogalactoside3-substituted 1-thio-β-D-galactopyranosideGalectin-3FPIC50 = 220.3 ± 92.0 nM[9]
Thiodigalactoside3,3'-bis(4-[m-fluorophenyl]-1H-1,2,3-triazol-1-yl)Galectin-3ITCKd = 0.068 µM[10]
Thiodigalactoside3,3'-bis(coumarylmethyl)Galectin-3-Kd = 91 nM[10]
Experimental Protocol: Galectin-3 Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the inhibitory potency (IC₅₀) of 3-deoxy-D-galactose derivatives against human galectin-3.[9]

Materials:

  • Human galectin-3

  • Fluorescently labeled ligand (e.g., fluorescein-tagged LacNAc derivative)

  • 3-Deoxy-D-galactose test compounds

  • Assay Buffer (e.g., PBS)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human galectin-3 in assay buffer.

    • Prepare a stock solution of the fluorescently labeled ligand in assay buffer.

    • Prepare serial dilutions of the 3-deoxy-D-galactose test compounds in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the test compound dilutions.

    • Add a pre-mixed solution of galectin-3 and the fluorescent ligand to each well. The final concentrations of galectin-3 and the fluorescent probe should be optimized to give a stable and significant polarization signal.

    • Include control wells containing:

      • Fluorescent ligand only (for minimum polarization).

      • Galectin-3 and fluorescent ligand without inhibitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization (in mP) using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent ligand.

Visualization of Galectin-3 Downstream Signaling

Caption: Inhibition of Galectin-3 signaling by 3-F-Gal derivatives.

Substrate for UDP-Galactopyranose Mutase

Application Note: UDP-galactopyranose mutase (UGM) is an essential enzyme in many pathogenic microorganisms, including Mycobacterium tuberculosis, but is absent in humans.[11] UGM catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), a precursor for essential cell wall components.[11] The unique fluorinated sugar, UDP-(3-deoxy-3-fluoro)-D-galactose, synthesized enzymatically from 3-F-Gal, serves as a substrate for UGM.[12] Studying the interaction of such analogs with UGM can aid in the design of novel antimicrobial agents.

Quantitative Data: Enzyme Kinetics
SubstrateEnzymeKₘ (mM)kcat (min⁻¹)Reference
UDP-(3-deoxy-3-fluoro)-D-galactoseUDP-Galp mutase0.261.6[12]
UDP-galactopyranose (UDP-Galp)UDP-Galp mutase0.61364[12]
UDP-(2-deoxy-2-fluoro)-D-galactoseUDP-Galp mutase0.20.02[12]
Experimental Protocol: UDP-galactopyranose Mutase Activity Assay

This protocol is adapted from methods used to study UGM activity with fluorinated analogs.[12][13]

Materials:

  • Purified UDP-galactopyranose mutase (UGM)

  • UDP-(3-deoxy-3-fluoro)-D-galactose (enzymatically synthesized)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reducing agent (e.g., sodium dithionite) for enzyme activation

  • HPLC system with a suitable column for nucleotide sugar separation

Procedure:

  • Enzyme Activation: Pre-incubate the purified UGM with a reducing agent (e.g., 1 mM sodium dithionite) to ensure the flavin cofactor is in the reduced, active state.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer and the activated UGM enzyme.

    • Pre-warm the mixture to the desired reaction temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate, UDP-(3-deoxy-3-fluoro)-D-galactose, to the reaction mixture.

  • Time-course Analysis:

    • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an equal volume of cold ethanol (B145695) or by boiling).

    • Centrifuge the quenched samples to pellet the precipitated protein.

  • HPLC Analysis:

    • Analyze the supernatant by HPLC to separate the substrate (UDP-(3-deoxy-3-fluoro)-D-galactopyranose) from the product (UDP-(3-deoxy-3-fluoro)-D-galactofuranose).

    • Monitor the elution profile at a suitable wavelength for UDP (e.g., 262 nm).

  • Data Analysis:

    • Quantify the peak areas of the substrate and product at each time point.

    • Calculate the initial reaction velocity from the linear phase of product formation.

    • To determine kinetic parameters (Kₘ and kcat), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualization of the Leloir Pathway and UGM Action

Leloir_Pathway cluster_leloir Leloir Pathway cluster_ugm UGM Action (Drug Target) Galactose Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase UDPGal_p UDP-Galactopyranose Gal1P->UDPGal_p GALT UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT UDPGal_p->UDPGlc GALE UDPGal_f UDP-Galactofuranose UDPGal_p->UDPGal_f UGM ThreeF_UDPGal_p UDP-(3-F)-Galactopyranose ThreeF_UDPGal_f UDP-(3-F)-Galactofuranose ThreeF_UDPGal_p->ThreeF_UDPGal_f UGM CellWall Bacterial Cell Wall Biosynthesis UDPGal_f->CellWall ThreeF_UDPGal_f->CellWall Incorporation/ Inhibition

Caption: The Leloir Pathway and the role of UDP-galactopyranose mutase (UGM).

Conclusion

This compound and its derivatives are versatile tools in drug discovery, offering unique advantages for studying and targeting key enzymes in various disease pathways. The protocols and data presented here provide a foundation for researchers to utilize these fluorinated sugars as metabolic probes for aldose reductase, as scaffolds for potent galectin-3 inhibitors, and as substrates to investigate the mechanism of UDP-galactopyranose mutase. Further exploration of the structure-activity relationships of 3-F-Gal derivatives holds significant promise for the development of novel therapeutics.

References

Application Notes and Protocols for 3-Deoxy-3-fluoro-D-galactose in Diabetic Complication Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diabetes mellitus is a global health crisis, with its prevalence and associated complications posing a significant burden on healthcare systems.[1] Chronic hyperglycemia, the hallmark of diabetes, drives the development of debilitating microvascular complications such as nephropathy (kidney disease), retinopathy (blindness), and neuropathy (nerve damage), as well as macrovascular issues like heart attacks and strokes.[1][2][3] Several key metabolic pathways are implicated in the pathogenesis of these complications, including the polyol pathway, the hexosamine biosynthetic pathway (HBP), the formation of advanced glycation end-products (AGEs), and the activation of protein kinase C (PKC).[3][4]

This document focuses on the application of 3-Deoxy-3-fluoro-D-galactose (3-FG), a fluorinated analog of galactose, as a powerful research tool to investigate the polyol pathway's role in diabetic complications.[5][6] 3-FG serves as an excellent substrate for aldose reductase (AR), the first and rate-limiting enzyme of the polyol pathway.[7][8] The fluorine atom on 3-FG allows for non-invasive monitoring of its metabolism into 3-fluoro-3-deoxy-D-galactitol using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, providing a direct measure of aldose reductase activity and metabolic flux through the polyol pathway in intact cells and tissues.[8][9]

Key Metabolic Pathways in Diabetic Complications

Hyperglycemia leads to an over-activation of several damaging metabolic pathways. Understanding these pathways is crucial for developing targeted therapies.

Diabetic_Complications_Pathways cluster_main Major Metabolic Pathways in Diabetic Complications cluster_polyol Polyol Pathway cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_pkc PKC Pathway cluster_age AGE Formation Hyperglycemia High Blood Glucose (Hyperglycemia) AR Aldose Reductase (AR) Hyperglycemia->AR GFAT GFAT Hyperglycemia->GFAT DAG Diacylglycerol (DAG) Hyperglycemia->DAG AGE_precursors Dicarbonyl Precursors Hyperglycemia->AGE_precursors Sorbitol Sorbitol Accumulation AR->Sorbitol NADPH -> NADP+ SDH Sorbitol Dehydrogenase Fructose (B13574) Fructose SDH->Fructose Sorbitol->SDH NAD+ -> NADH ROS_Polyol Oxidative Stress (NADPH Depletion) Sorbitol->ROS_Polyol Complications Diabetic Complications (Nephropathy, Retinopathy, Neuropathy) ROS_Polyol->Complications UDP_GlcNAc UDP-GlcNAc GFAT->UDP_GlcNAc OGT OGT UDP_GlcNAc->OGT Adds O-GlcNAc O_GlcNAcylation Protein O-GlcNAcylation OGT->O_GlcNAcylation OGA OGA O_GlcNAcylation->OGA Removes O-GlcNAc O_GlcNAcylation->Complications PKC Protein Kinase C (PKC) Activation DAG->PKC PKC->Complications AGEs Advanced Glycation End-products (AGEs) AGE_precursors->AGEs AGEs->Complications

Figure 1: Overview of major metabolic pathways implicated in diabetic complications.

This compound as a Probe for Aldose Reductase

Mechanism of Action

Aldose reductase (AR) is the initial enzyme in the polyol pathway, which reduces aldose sugars to their corresponding sugar alcohols (polyols).[8] Under hyperglycemic conditions, increased glucose flux through this pathway leads to the accumulation of sorbitol. This process consumes NADPH, leading to oxidative stress, and the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase can further contribute to cellular damage.[8]

3-FG is an analog of galactose that acts as a superior substrate for AR compared to D-galactose.[7][9] AR catalyzes the reduction of 3-FG to 3-fluoro-3-deoxy-D-galactitol.[8][9] The introduction of the stable fluorine-19 isotope allows for the detection and quantification of both the substrate (3-FG) and its product (3-fluoro-3-deoxy-D-galactitol) using ¹⁹F NMR spectroscopy.[7][8] This provides a direct and quantitative measure of AR activity in real-time within intact biological systems.[9][10]

Three_FG_Metabolism Three_FG This compound (3-FG) AR Aldose Reductase (AR) Three_FG->AR Three_FG_ol 3-fluoro-3-deoxy-D-galactitol AR->Three_FG_ol Polyol Pathway NADP NADP+ AR->NADP NADPH NADPH NADPH->AR

Figure 2: Metabolic conversion of 3-FG to 3-fluoro-3-deoxy-D-galactitol by aldose reductase.
Quantitative Data: Enzyme Kinetics

Studies have shown that 3-FG has a high affinity for aldose reductase, making it an excellent probe for investigating the enzyme's activity.[7][9]

SubstrateEnzymeKₘ (mM)Relative Activity
This compound (3-FG) Dog Lens Aldose Reductase4.2Higher than D-galactose
D-Galactose Dog Lens Aldose Reductase~0.42-
Data extracted from PubMed[7][9]

Experimental Protocols

Protocol 1: Monitoring Aldose Reductase Activity in Cultured Cells using ¹⁹F NMR

This protocol details the use of 3-FG to monitor AR activity in a mammalian cell line of interest, such as lens epithelial cells, which are relevant to the study of diabetic cataracts.[5][9]

Experimental_Workflow cluster_protocol Experimental Workflow: Monitoring AR Activity A 1. Cell Culture Culture mammalian cells to desired confluency. B 2. Metabolic Labeling Incubate cells with 3-FG. (Optional: Pre-incubate with AR inhibitor for control). A->B C 3. Sample Preparation - Wash cells with ice-cold PBS. - Lyse cells. - Centrifuge to remove debris. B->C D 4. ¹⁹F NMR Spectroscopy - Acquire spectra over time. - Identify and quantify peaks for 3-FG and its metabolite. C->D E 5. Data Analysis - Calculate rate of product formation. - Determine enzyme kinetics (Km, Vmax). D->E

Figure 3: Workflow for monitoring aldose reductase (AR) activity using 3-FG and ¹⁹F NMR.

Objective: To non-invasively monitor the conversion of 3-FG to 3-fluoro-3-deoxy-D-galactitol by aldose reductase in cultured mammalian cells.[8]

Materials:

  • Mammalian cell line of interest (e.g., lens epithelial cells)[5]

  • Complete cell culture medium[5]

  • This compound (3-FG)[5]

  • Aldose reductase inhibitor (e.g., AL 1576) for control experiments[5][9]

  • Phosphate-buffered saline (PBS), ice-cold[5]

  • Cell lysis buffer[5]

  • High-resolution NMR spectrometer with a fluorine probe[5]

Procedure:

  • Cell Culture:

    • Culture the mammalian cells to the desired confluency (e.g., near 80-90%) in standard cell culture flasks or plates using the appropriate complete medium.[5]

  • Metabolic Labeling:

    • Prepare a working solution of 3-FG in the cell culture medium. A starting concentration in the low millimolar range (e.g., 5-10 mM) is recommended, but this may require optimization.[5][8]

    • For control experiments, pre-incubate a separate set of cells with an aldose reductase inhibitor (e.g., AL 1576) for 1-2 hours prior to adding the 3-FG.[5]

    • Aspirate the standard culture medium from the cells and gently wash once with sterile PBS.

    • Add the 3-FG-containing medium (with or without the inhibitor) to the cells.

    • Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the uptake and metabolism of 3-FG.[5][8]

  • Sample Preparation for NMR Analysis:

    • After incubation, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove any extracellular 3-FG.[5][8]

    • Add an appropriate volume of cell lysis buffer and incubate on ice as per the manufacturer's instructions.

    • Harvest the cell lysate by scraping and transfer to a microcentrifuge tube.[8]

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cellular debris.[5][8]

    • Carefully collect the supernatant and transfer it to a new tube for NMR analysis.[8]

  • ¹⁹F NMR Spectroscopy:

    • Transfer the supernatant (cell extract) to an NMR tube.

    • Acquire ¹⁹F NMR spectra at regular time intervals.[8]

    • Monitor the decrease in the resonance peak corresponding to 3-FG and the simultaneous appearance and increase of the peak corresponding to 3-fluoro-3-deoxy-D-galactitol.[5][8]

  • Data Analysis:

    • Integrate the signals for the substrate and product in each spectrum.[8]

    • Calculate the rate of product formation from the change in the integral values over time.[8]

    • To determine kinetic parameters like Kₘ and Vₘₐₓ, the assay can be repeated with varying concentrations of 3-FG, and the initial velocity data can be fitted to the Michaelis-Menten equation.[8]

Expected Results: In cells with active aldose reductase, a time-dependent decrease in the 3-FG signal and a corresponding increase in the 3-fluoro-3-deoxy-D-galactitol signal will be observed.[9] In cells pre-treated with an aldose reductase inhibitor, the formation of the product should be significantly reduced or completely inhibited, confirming the specificity of the reaction.[9] For example, in lens epithelial cells, incubation with 3-FG leads to the formation of 3-fluoro-3-deoxy-D-galactitol and the development of cytoplasmic vacuoles, a process that is prevented by the AR inhibitor AL 1576.[9]

Applications in Drug Development

The protocol described above provides a robust platform for screening and characterizing potential therapeutic agents targeting aldose reductase.

  • Inhibitor Screening: The assay can be adapted for high-throughput screening of small molecule libraries to identify novel AR inhibitors. A reduction in the formation of 3-fluoro-3-deoxy-D-galactitol in the presence of a test compound would indicate inhibitory activity.

  • Characterizing Inhibitor Potency: For lead compounds, this method can be used to determine potency (e.g., IC₅₀ values) by measuring the degree of inhibition across a range of compound concentrations.

  • Studying Drug Efficacy in Cellular Models: The non-invasive nature of ¹⁹F NMR allows for the evaluation of inhibitor efficacy in intact cellular models of diabetic complications, providing valuable data before advancing to more complex in vivo studies.

This compound is an invaluable chemical probe for researchers studying the role of the polyol pathway and aldose reductase in diabetic complications. Its unique properties allow for the direct and quantitative measurement of enzyme activity within intact biological systems. The detailed protocols and data presented here provide a framework for utilizing 3-FG to advance our understanding of diabetes pathogenesis and to accelerate the discovery of novel therapeutics aimed at mitigating its devastating complications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Galactose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the fluorination of galactose. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the fluorination of galactose?

A1: The most frequently used reagents for the deoxofluorination of galactose, converting a hydroxyl group to a fluorine atom, are nucleophilic fluorinating agents. These include Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[1][2] For electrophilic fluorination, particularly at the anomeric position or for the synthesis of 2-deoxy-2-fluoro derivatives from glycals, Selectfluor is a common choice.[3]

Q2: Why is the choice of protecting groups so important in galactose fluorination?

A2: Protecting groups are crucial for controlling both regioselectivity (which hydroxyl group is fluorinated) and stereoselectivity (the spatial orientation of the new fluorine atom). The dense and stereochemically complex nature of galactose means that unprotected hydroxyl groups can interfere with the desired reaction. The choice of protecting group can influence the reactivity of adjacent hydroxyl groups and direct the stereochemical outcome of the fluorination.[4][5][6][7] For instance, participating protecting groups at C-4, like acetyl groups, can influence the formation of 1,2-cis glycosides.[5]

Q3: What are the typical solvents and temperatures used for fluorination with DAST or Deoxo-Fluor?

A3: Dichloromethane (B109758) (DCM) is the most common solvent for fluorination reactions with DAST and Deoxo-Fluor.[1][8] Reactions are typically conducted at low temperatures, ranging from -78 °C to 0 °C, and then allowed to warm to room temperature.[1][8] Low temperatures help to control the reactivity of the fluorinating agent and minimize side reactions. It is important to note that DAST can be unstable at elevated temperatures (above 90°C).[1]

Q4: How can I purify my fluorinated galactose product?

A4: Purification of fluorinated galactose derivatives is most commonly achieved by column chromatography on silica (B1680970) gel.[8][9] The choice of eluent system will depend on the polarity of the protected fluorinated sugar. For more complex mixtures or to separate stereoisomers, High-Performance Liquid Chromatography (HPLC), including reversed-phase HPLC, can be employed.[10] It has been noted that pentafluorophenyl supports can be effective for purifying protected monosaccharides.[10]

Q5: What are the key analytical techniques to confirm the successful fluorination of galactose?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing fluorinated galactose derivatives. 19F NMR is particularly powerful as it provides direct evidence of fluorination, with the chemical shift and coupling constants giving information about the fluorine's environment.[11][12][13][14] 1H and 13C NMR are also essential for determining the overall structure and stereochemistry of the molecule.[11] Mass spectrometry is used to confirm the molecular weight of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the fluorination of galactose and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Fluorinated Product
Possible Cause Troubleshooting Steps
Inactive Fluorinating Reagent DAST and Deoxo-Fluor are sensitive to moisture.[8] Use a fresh bottle or a properly stored aliquot of the reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor Reactivity of the Substrate Steric hindrance around the target hydroxyl group can slow down the reaction. Consider using a less bulky protecting group on adjacent positions if possible. Increasing the reaction temperature gradually may improve the yield, but caution is advised with DAST due to its thermal instability.[1]
Sub-optimal Reaction Conditions The stoichiometry of the fluorinating agent is critical. Typically, a slight excess (1.1-1.5 equivalents) is used. The reaction time may need to be optimized; monitor the reaction progress by Thin Layer Chromatography (TLC). The solvent can also play a role; while DCM is common, other aprotic solvents can be explored.[8]
Incorrect Work-up Procedure The work-up procedure must be performed carefully to avoid decomposition of the product. Quenching the reaction with a mild base like saturated sodium bicarbonate solution at low temperature is a common practice.[8]
Issue 2: Formation of Multiple Products and Side Reactions
Possible Cause Troubleshooting Steps
Elimination Reactions Elimination to form an unsaturated sugar is a common side reaction, especially with secondary alcohols. This is often promoted by an excess of the fluorinating agent or higher reaction temperatures. Use the minimum effective amount of fluorinating agent and maintain a low reaction temperature (-78 °C to 0 °C).[15]
Rearrangement Reactions Carbocationic intermediates, which can form during the fluorination of some substrates, may undergo rearrangements (e.g., Wagner-Meerwein or pinacol-type rearrangements).[16] The choice of protecting groups and reaction conditions can influence the stability of these intermediates. Using less polar solvents and maintaining low temperatures can sometimes suppress rearrangements.
Fluorination at an Undesired Position The regioselectivity of fluorination is primarily controlled by the protecting group strategy. Ensure that all hydroxyl groups, except the target one, are protected with robust protecting groups. The relative reactivity of the hydroxyl groups in galactose (primary at C6 is generally more reactive than secondary ones) should be considered when designing the protection scheme.[6][7]
Epimerization In some cases, epimerization at a stereocenter adjacent to the reaction site can occur. This is influenced by the reaction mechanism (SN1 vs. SN2) and the stability of any charged intermediates. The choice of fluorinating reagent and solvent can affect the reaction pathway.

Data Presentation: Reaction Conditions for Galactose Fluorination

The following tables summarize typical reaction conditions for the fluorination of galactose derivatives with common fluorinating agents.

Table 1: Fluorination with DAST

SubstrateTarget PositionSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranosideC-6DCM0 to RT2~70-80%General Procedure[8]
Protected Galactose DerivativeSecondary OHDCM-78 to RT2-4VariableGeneral Procedure[8]
Per-O-benzylated IsomaltosideC-6'EtherNot specifiedNot specifiedNot specified[17]

Table 2: Fluorination with Deoxo-Fluor

SubstrateTarget PositionSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Protected Galactose DerivativePrimary OHDCM0 to RT2-6Generally good[1][2]
Protected Galactose DerivativeSecondary OHDCM-78 to RT4-12Variable[1][2]

Table 3: Fluorination with Selectfluor

SubstrateTarget PositionSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Tri-O-acetyl-D-galactalC-2MeNO₂/MeOHRT then 90584%[3]

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of a Primary Alcohol on a Protected Galactose Derivative with DAST

Materials:

  • Protected galactose derivative (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected galactose derivative in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-deoxy-6-fluoro-galactose derivative.[8]

Protocol 2: Synthesis of Methyl 2-deoxy-2-fluoro-α/β-D-galactopyranoside using Selectfluor

This protocol is adapted from a procedure for the fluorination of D-galactal.[3]

Materials:

  • 3,4,6-Tri-O-acetyl-D-galactal (1.0 eq)

  • Selectfluor™ (1.2 eq)

  • Nitromethane (B149229) (MeNO₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-D-galactal in a mixture of nitromethane and methanol.

  • Add Selectfluor™ to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Heat the reaction mixture to 90 °C for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the product as a mixture of α and β anomers. The reported yield for a similar process is 84%.[3]

Visualizations

Experimental_Workflow_DAST_Fluorination Experimental Workflow for DAST Fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Protected Galactose Derivative dissolve Dissolve in anhydrous DCM under N2 start->dissolve cool Cool to -78 °C dissolve->cool add_dast Add DAST (1.2 eq) dropwise cool->add_dast stir_cold Stir at -78 °C for 30 min add_dast->stir_cold warm_rt Warm to RT, stir for 2 h stir_cold->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with sat. NaHCO3 at 0 °C monitor->quench extract Extract with DCM quench->extract wash Wash with H2O and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Column Chromatography dry->chromatography product Final Product: Fluorinated Galactose chromatography->product

Caption: Workflow for the fluorination of a protected galactose derivative using DAST.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Galactose Fluorination cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues cluster_workup Work-up/Purification start Low or No Yield Observed check_reagent Is the fluorinating agent active? start->check_reagent check_conditions Are reaction conditions optimal? start->check_conditions check_substrate Is the substrate too hindered? start->check_substrate check_workup Is product lost during work-up? start->check_workup use_fresh Use fresh, anhydrous reagent check_reagent->use_fresh No end Improved Yield use_fresh->end Re-run Experiment optimize_stoichiometry Optimize stoichiometry (1.1-1.5 eq) check_conditions->optimize_stoichiometry No optimize_time Increase reaction time and monitor by TLC check_conditions->optimize_time No optimize_temp Carefully increase temperature (caution with DAST) check_conditions->optimize_temp No optimize_stoichiometry->end optimize_time->end optimize_temp->end modify_pg Consider alternative protecting groups check_substrate->modify_pg Yes modify_pg->end mild_quench Ensure mild quenching conditions check_workup->mild_quench Yes optimize_purification Optimize chromatography check_workup->optimize_purification Yes mild_quench->end optimize_purification->end

Caption: Logical workflow for troubleshooting low yields in galactose fluorination.

References

Technical Support Center: Purification of 3-Deoxy-3-fluoro-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Deoxy-3-fluoro-D-galactose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this fluorinated monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The primary methods for purifying this compound and other fluorinated carbohydrates are column chromatography, High-Performance Liquid Chromatography (HPLC), and crystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For protected forms of the sugar, reversed-phase chromatography is often effective, while unprotected sugars are typically purified using normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC).[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, reagents, and side-reactions during synthesis. Common impurities may include:

  • Unreacted starting materials: The parent galactose derivative that was not successfully fluorinated.

  • Reagents: Residual fluorinating agents (e.g., DAST, TASF), catalysts, and protecting group removal agents.[2][3]

  • Side-products: Elimination products, regioisomers (if other hydroxyl groups were reactive), and products of incomplete deprotection.

  • Anomers: Both α and β anomers of the desired product may be present.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to track the separation of the product from impurities during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used with various detectors, such as a Refractive Index (RI) detector for unprotected sugars.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 19F NMR are powerful tools to confirm the structure and assess the purity of the final product. 19F NMR is highly specific for the fluorinated compound.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC Inappropriate solvent system (too polar or non-polar).Systematically vary the solvent polarity. For unprotected sugars on silica (B1680970) gel, a mixture of a polar organic solvent (e.g., ethyl acetate, acetone) and a less polar solvent (e.g., hexanes, dichloromethane) is a good starting point. For HILIC on an amine column, acetonitrile/water gradients are common.[6]
Product elutes with the solvent front The solvent system is too polar, or the sample was loaded in a strong solvent.Decrease the polarity of the eluent. Dissolve the sample in a weak solvent like DMSO for HILIC to ensure it adsorbs to the column.[6]
Streaking of spots on TLC/column Sample is overloaded; compound is acidic or basic; insoluble impurities.Reduce the amount of sample loaded. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Ensure the sample is fully dissolved before loading.
Low recovery of the product The product is strongly adsorbed to the stationary phase; the product is volatile.Gradually increase the polarity of the eluent. Use a more polar solvent to wash the column. Avoid excessive drying under high vacuum if the compound is volatile.
HPLC Purification
Issue Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks Column degradation; inappropriate mobile phase pH; secondary interactions with the stationary phase.Use a new or regenerated column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing agent to the mobile phase to block active sites on the stationary phase.
Poor resolution between peaks Inefficient column; suboptimal mobile phase composition or gradient.Use a column with a smaller particle size or a different stationary phase (e.g., pentafluorophenyl for fluorinated compounds).[1] Optimize the mobile phase composition and the gradient slope.
Ghost peaks Contamination in the mobile phase, injector, or detector; carryover from a previous injection.Use high-purity solvents and filter them before use. Implement a thorough needle wash protocol. Inject a blank run to check for carryover.

Experimental Protocols

General Protocol for Silica Gel Flash Chromatography
  • Preparation of the Column: Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using a slurry of silica gel in the initial, least polar eluent.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent. For dry loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and evaporate the solvent under reduced pressure.

Representative Data

The following table summarizes typical outcomes for the purification of fluorinated monosaccharides. Actual results will vary based on the specific reaction and purification conditions.

Purification Method Stationary Phase Typical Purity Achieved Typical Yield
Flash Chromatography Silica Gel>95%60-80%
HPLC C18 or Pentafluorophenyl≥99.5%[7]40-60%
Crystallization ->99%Variable

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Reaction Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude_Reaction->Workup Concentration Concentration Workup->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Purity_Analysis Purity Analysis (TLC, HPLC) Column_Chromatography->Purity_Analysis HPLC HPLC (optional) HPLC->Purity_Analysis Crystallization Crystallization (optional) Crystallization->Purity_Analysis Purity_Analysis->HPLC If further purification is needed Purity_Analysis->Crystallization If crystalline solid is desired Structure_Verification Structure Verification (NMR, MS) Purity_Analysis->Structure_Verification If pure Final_Product Pure this compound Structure_Verification->Final_Product Troubleshooting_Logic Troubleshooting Logic for Poor Chromatographic Separation Start Poor Separation Observed Check_TLC Analyze TLC Results Start->Check_TLC Streaking Streaking? Check_TLC->Streaking Overloaded Overloaded? Streaking->Overloaded Yes Check_Solvent Optimize Solvent System Streaking->Check_Solvent No Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Yes Overloaded->Check_Solvent No Reduce_Load->Check_Solvent Good_Separation Good Separation Achieved Check_Solvent->Good_Separation

References

Technical Support Center: Synthesis of 3-Deoxy-3-fluoro-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Deoxy-3-fluoro-D-galactose.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common and readily available starting material is D-glucose, which can be converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1] This protected form of glucose allows for selective chemical modifications at the C-3 position.[1] Another advantageous starting material is levoglucosan, as its 1,6-anhydro bridge inherently protects those positions, simplifying the overall synthetic strategy.[1][2]

Q2: Can you outline a typical synthetic route to a this compound derivative?

A typical synthetic route, particularly starting from a protected glucose derivative, involves several key stages:

  • Activation of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is made into a good leaving group, for example, through tosylation or triflation.[1][3]

  • Nucleophilic Fluorination: The activated group is displaced by a fluoride (B91410) ion to introduce the fluorine atom at the C-3 position. This is a critical step where yield can be compromised.

  • Deprotection: Finally, the protecting groups on the sugar are removed to yield the final this compound product.[1]

An alternative strategy involves creating an alkene between C-3 and C-4, followed by further modification, but direct displacement is also common.[1][3]

Q3: Which fluorinating agents are commonly used for this synthesis?

A variety of nucleophilic fluorinating agents can be used.[4] The choice of reagent is critical and can significantly impact yield and selectivity. Common reagents include:

  • Potassium bifluoride (KHF₂): Often used for opening epoxide rings to introduce fluorine.[2]

  • Tetrabutylammonium fluoride (TBAF): A common fluoride source for displacing sulfonate esters.[5]

  • Tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TASF): A mild fluoride donor used to displace triflates.[6]

  • Diethylaminosulfur trifluoride (DAST): A versatile reagent, though its use can sometimes be challenging.[4][5]

Q4: What are the most critical steps affecting the overall yield?

The most critical step is typically the nucleophilic substitution reaction to introduce the fluorine atom.[6] This Sₙ2 reaction can be hampered by steric hindrance from protecting groups and can compete with side reactions, such as elimination.[6][7] Additionally, the deprotection steps can also lead to yield loss if the conditions are too harsh, causing degradation of the product or cleavage of the glycosidic bond.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Fluorination Step

Question: My fluorination reaction (e.g., displacement of a triflate or tosylate) is resulting in a very low yield of the desired 3-fluoro product. What are the likely causes and how can I improve it?

Answer: Low yield in the fluorination step is a common issue. The primary causes are often incomplete reaction, competing side reactions (like elimination), or degradation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Presence of Moisture Ensure all glassware is rigorously oven-dried and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Poor Leaving Group A triflate group is generally a better leaving group than a tosylate. If using a tosylate, consider switching to a triflate to increase reactivity.[6]
Competing Elimination Reaction The fluoride source can act as a base, promoting the formation of an unsaturated glycal byproduct.[6][7] Use a less basic fluoride source or milder reaction conditions (e.g., lower temperature). The choice of solvent can also influence the ratio of substitution to elimination.
Steric Hindrance Bulky protecting groups near the C-3 position can impede the approach of the fluoride nucleophile.[6] If possible, redesign the protecting group strategy to minimize steric hindrance around the reaction center.
Insufficient Reaction Time/Temperature Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be cautious as this may also promote side reactions.[1]
Problem 2: Formation of Multiple Products on TLC After Fluorination

Question: After the fluorination step, my TLC plate shows multiple spots, including what I suspect are elimination byproducts and unreacted starting material. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products indicates a lack of selectivity, often due to competing elimination reactions or incomplete conversion.

Troubleshooting Steps:

  • Confirm Byproduct Identity: Before extensive optimization, try to identify the major byproduct. An elimination product (a glycal) will have a distinct NMR spectrum.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often favors the desired Sₙ2 substitution over the E2 elimination pathway.

    • Solvent: The polarity of the solvent can influence the reaction outcome. Experiment with different anhydrous solvents (e.g., acetonitrile (B52724), DMF, THF).

    • Fluoride Source: Some fluoride sources are more basic than others. Reagents like TASF are considered milder than TBAF.[6] Using Et₃N·3HF has also been reported as an effective alternative to DAST.[2]

  • Protecting Group Strategy: The electronic properties of protecting groups can influence the reactivity of the substrate. Electron-withdrawing groups (like acetyl esters) can disfavor the formation of an oxocarbenium ion intermediate, potentially reducing side reactions.[7]

Problem 3: Difficult Purification of the Final Product

Question: I am struggling to purify my final this compound. It is difficult to separate from byproducts, and I seem to lose a lot of material during column chromatography.

Answer: Purification of highly polar and water-soluble carbohydrates can be challenging.

Purification Strategies:

TechniqueRecommendation
Column Chromatography If using silica (B1680970) gel, consider adding a small percentage of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) to the eluent to reduce tailing. For highly polar compounds, reverse-phase chromatography (C18) might be more effective.
Recrystallization If the product is a solid, recrystallization is an excellent method for obtaining high-purity material and can be more scalable than chromatography.[8]
Trituration This involves washing the crude solid product with a solvent in which the impurities are soluble but the product is not. This can be a quick and effective way to remove minor impurities.[3]
Product Stability Be aware that the product might be unstable under certain conditions (e.g., acidic or basic). Ensure that the workup and purification steps are performed under neutral conditions whenever possible.[1] Promptly neutralize the reaction mixture after steps like deprotection.[1]

Data Presentation

Table 1: Comparison of Common Nucleophilic Fluorination Approaches

Fluorination StrategyCommon ReagentsKey Considerations
Displacement of Sulfonates TBAF, TASF, CsFSₙ2 reaction. Prone to elimination side reactions. Reaction outcome is sensitive to steric hindrance and solvent.[5][6]
Epoxide Ring Opening KHF₂, Et₃N·3HFGenerally provides good regioselectivity based on the stability of the transition state (Fürst-Plattner rule).[2][6]
Deoxyfluorination DAST, Deoxo-Fluor®Directly converts a hydroxyl group to a fluorine atom. Can be effective but may lead to rearrangements.[4][5]
From Glycals SelectFluor™An electrophilic fluorination approach that can lead to 2-fluoro derivatives.[4][9]

Experimental Protocols

Protocol: Representative Fluorination via Sulfonate Displacement

This protocol is a generalized procedure based on common methods for displacing a triflate group with fluoride. Note: This is an illustrative example. Specific equivalents, temperatures, and reaction times must be optimized for your specific substrate.

  • Preparation of Substrate: Start with a protected galactopyranoside with a free hydroxyl group at the C-3 position. Convert this hydroxyl group to a triflate using triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like pyridine (B92270) or 2,6-lutidine in an anhydrous solvent (e.g., dichloromethane) at low temperature (e.g., -20 °C to 0 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Fluorination Reaction:

    • To a solution of the crude triflate intermediate in an anhydrous solvent (e.g., acetonitrile or DMF), add the fluoride source (e.g., 3-5 equivalents of anhydrous TBAF).

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[8]

    • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[8]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product by silica gel column chromatography to isolate the this compound derivative.

Visualizations

G start_node start_node process_node process_node final_node final_node A Protected Galactose (e.g., Diacetone Galactose) B 1. Activation of C3-OH (e.g., Triflation) A->B C 2. Nucleophilic Fluorination (e.g., with TBAF) B->C D 3. Deprotection (e.g., Acidic Hydrolysis) C->D E This compound D->E G problem problem cause cause solution solution check check p1 Low Yield in Fluorination Step c1 Moisture Present? p1->c1 c2 Elimination Side Reaction? p1->c2 c3 Incomplete Reaction? p1->c3 s1 Use Anhydrous Solvents & Inert Atmosphere c1->s1 Yes s2 Lower Temperature Use Milder Fluoride Source c2->s2 Yes s3 Increase Reaction Time/Temp Use Better Leaving Group c3->s3 Yes check1 Monitor by TLC s3->check1

References

Common artifacts in 19F NMR spectra of fluorinated sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common artifacts in fluorine-19 (¹⁹F) NMR spectra of fluorinated sugars. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their ¹⁹F NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR spectra that can significantly complicate phasing and accurate integration of signals. Several factors can contribute to this issue.

Answer:

  • Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range. Acquiring a spectrum over a large spectral width can often lead to baseline distortions.[1]

  • Incorrect Phasing: Applying a large first-order phase correction can introduce a roll in the baseline.[1] This may occur during manual phasing if not performed carefully.

  • Acoustic Ringing: The radiofrequency pulse can cause the probe coil to vibrate, inducing an oscillating signal in the free induction decay (FID) that manifests as baseline problems.[1] This is more pronounced at lower frequencies.[1]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself, such as Teflon components, can contribute to an uneven baseline.

Troubleshooting Steps:

  • Optimize Spectral Width: If possible, reduce the spectral width to only include the regions of interest.

  • Careful Phasing: Use automated phasing routines first. If manual phasing is necessary, apply the zero-order correction first and then make small, careful adjustments to the first-order phase correction.

  • Use Acoustic Ringing Suppression Pulse Sequences: Many modern spectrometers have pulse programs designed to minimize acoustic ringing, such as "aring" or "aring2" on Bruker instruments.[2]

  • Employ Baseline Correction Algorithms: Most NMR processing software includes functions for baseline correction. Polynomial fitting or multi-point baseline correction can be effective. For Bruker's TopSpin, the absf command, which allows defining specific frequency limits for the correction, can provide a flatter baseline than the general abs command.[3]

Issue 2: I see small, unevenly spaced peaks around my main signal. What are they?

These small peaks are likely ¹³C satellite peaks.

Answer:

Due to the natural abundance of ¹³C (approximately 1.1%), a small fraction of your fluorinated sugar molecules will have a ¹³C atom adjacent to the ¹⁹F atom.[1] This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This asymmetry arises because the isotopic effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from the ¹²C-bound ¹⁹F.[1][4]

Identification and Interpretation:

  • Asymmetry: The satellite peaks will not be perfectly centered around the main peak.

  • Coupling Constants: The separation between the two satellite peaks corresponds to the one-bond carbon-fluorine coupling constant (¹JCF), which is typically large. Smaller two-bond couplings (²JCF) may also be visible.[4]

  • Intensity: Each satellite peak will have an intensity of approximately 0.55% of the main peak.

Issue 3: My signal-to-noise ratio (S/N) is poor. How can I improve it?

A poor signal-to-noise ratio can obscure real signals and make data interpretation difficult.

Answer:

Several factors can lead to a poor S/N ratio:

  • Insufficient Sample Concentration: A low concentration of the fluorinated sugar in the NMR tube is the most common cause.

  • Improper Acquisition Parameters: Suboptimal settings for parameters such as the number of scans, acquisition time, and relaxation delay can result in a lower S/N. For quantitative measurements, a signal-to-noise ratio of at least 250 is recommended to be 99% certain of the measured value.[1]

  • Incorrect Receiver Gain: An improperly set receiver gain can either clip the signal (if too high) or fail to detect weak signals (if too low).

Troubleshooting Steps:

  • Increase Sample Concentration: If possible, increase the concentration of your analyte.

  • Optimize Acquisition Parameters:

    • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans.

    • Adjust Relaxation Delay (d1): For quantitative results, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the signals of interest.[5]

  • Set Receiver Gain Correctly: Use the automatic receiver gain setting on the spectrometer (rga on Bruker systems) before starting your acquisition.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.[6]

Issue 4: What are these sharp, spurious signals or "ringing" in my spectrum?

This phenomenon is likely due to "acoustic ringing."

Answer:

Acoustic ringing is an artifact caused by the mechanical vibration of the probe coil following a radiofrequency pulse.[1] These vibrations induce a spurious signal in the receiver, which appears as a decaying oscillation in the FID and can distort the baseline and obscure real signals.[1] This is more prominent at lower frequencies.[1]

Mitigation Strategies:

  • Use Specific Pulse Sequences: Employ pulse sequences designed to suppress acoustic ringing (e.g., "aring" or "aring2" on Bruker instruments).[2]

  • Increase Acquisition Delay: A slightly longer delay between the pulse and the start of acquisition can allow some of the ringing to decay before data collection begins. However, this may require a larger first-order phase correction.

  • Backward Linear Prediction: This processing technique can be used to reconstruct the initial part of the FID that is corrupted by ringing.

Data Presentation

Table 1: Typical ¹³C-¹⁹F Coupling Constants in Fluorinated Compounds

Coupling TypeTypical Range (Hz)Notes
¹JCF150 - 350Large and highly dependent on the hybridization of the carbon atom.
²JCF15 - 50Useful for structural assignments.
³JCF0 - 15Generally smaller and can be positive or negative.

Note: These are general ranges. Specific values for fluorinated sugars can vary based on stereochemistry and conformation. For example, in a study of 3-fluoro-3-deoxy-D-glucose, various ¹H-¹⁹F and ¹³C-¹⁹F coupling constants were determined, highlighting the rich structural information available.[7]

Table 2: Common ¹⁹F NMR Reference Standards for Aqueous Samples

CompoundAbbreviationChemical Shift (ppm) vs. CFCl₃ProsCons
Trifluoroacetic acidTFA-76.55Soluble in water.Chemical shift is pH-dependent.
2,2,2-TrifluoroethanolTFE-77.8Less pH-sensitive than TFA.Can interact with some biological macromolecules.
Potassium FluorideKF-125.3Simple singlet, highly soluble in water.Chemical shift can be sensitive to ionic strength.
Sodium tetrafluoroborateNaBF₄-131Good solubility and stability.Can be reactive under certain conditions.
2-(Trifluoromethyl)benzoic acidTFMBA-61.5Good solubility and stability across a range of pH.Potential for weak binding to some proteins.

Source: Adapted from studies on ¹⁹F NMR referencing.[8][9] It is crucial to use an internal reference for accurate chemical shift measurements, as spectrometer indirect referencing alone can be unreliable.[8]

Table 3: Common Laboratory Solvent Impurities in D₂O

Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Acetone2.2230.6, 205.8
Acetonitrile2.061.3, 117.8
Dimethyl sulfoxide (B87167) (DMSO)2.7140.5
Ethanol1.22 (t), 3.69 (q)18.9, 59.2
Methanol3.3449.9
tert-Butanol1.2831.8, 69.1

Note: Chemical shifts are referenced to the methyl signal of the sodium salt of 3-(trimethylsilyl)propanesulfonic acid (DSS) at 0 ppm for ¹H NMR and referenced to an external standard for ¹³C NMR. These values can vary slightly with temperature and pH.[10][11]

Experimental Protocols

Standard ¹⁹F NMR of a Fluorinated Sugar in D₂O
  • Sample Preparation:

    • Dissolve 5-10 mg of the fluorinated sugar in 0.5-0.6 mL of D₂O.

    • Add a small amount of an appropriate internal reference standard (e.g., TFA or TFE, to a final concentration of ~1 mM).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of D₂O.

    • Tune and match the ¹⁹F probe.

    • Set the temperature (e.g., 298 K).

  • Acquisition Parameters (Bruker Example):

    • Use a standard 1D ¹⁹F pulse sequence with ¹H decoupling, such as zgfhigqn.[8]

    • Set the spectral width (SW) to cover the expected chemical shift range of your compound (a preliminary wide-window scan may be necessary if the range is unknown).

    • Set the transmitter frequency offset (O1P) to the center of the expected spectral region.

    • Use a sufficient number of scans (NS), typically a multiple of 4, to achieve adequate S/N (e.g., 32 or 64 for a moderately concentrated sample).[8]

    • Set the relaxation delay (D1) to at least 1-2 seconds for qualitative spectra, and 5 times the longest T₁ for quantitative measurements.[5]

    • Set the acquisition time (AQ) to be long enough to allow the FID to decay completely, which improves resolution.

    • Run rga to set the receiver gain automatically.

    • Start the acquisition by typing zg.

  • Processing:

    • Fourier transform the FID using exponential multiplication (e.g., efp).

    • Phase the spectrum automatically (apk) and then manually adjust if necessary.

    • Apply baseline correction (absf).

    • Reference the spectrum to your internal standard.

    • Integrate the signals of interest.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_artifacts Artifact Identification cluster_solutions Solutions cluster_end End start Observe Artifact in ¹⁹F NMR Spectrum baseline Rolling or Distorted Baseline? start->baseline sn Poor Signal-to-Noise? baseline->sn No baseline_sol 1. Optimize Spectral Width 2. Careful Phasing 3. Use Baseline Correction 4. Check for Probe Background baseline->baseline_sol Yes extra_peaks Small, Uneven Satellite Peaks? sn->extra_peaks No sn_sol 1. Increase Concentration 2. Increase Number of Scans 3. Optimize Relaxation Delay 4. Use Cryoprobe sn->sn_sol Yes spurious Sharp, Spurious Signals? extra_peaks->spurious No extra_peaks_sol Identify as ¹³C Satellites (Asymmetric, ~0.55% intensity) Consider ¹³C decoupling if necessary. extra_peaks->extra_peaks_sol Yes spurious_sol Identify as Acoustic Ringing Use 'aring' pulse sequence Increase acquisition delay spurious->spurious_sol Yes end_node High-Quality Spectrum spurious->end_node No baseline_sol->end_node sn_sol->end_node extra_peaks_sol->end_node spurious_sol->end_node

Caption: Troubleshooting workflow for common ¹⁹F NMR artifacts.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Dissolve Sugar in D₂O prep2 Add Internal Reference prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock, Tune, Shim prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire Data (zg) acq2->acq3 proc1 Fourier Transform (efp) acq3->proc1 proc2 Phase Correction (apk) proc1->proc2 proc3 Baseline Correction (absf) proc2->proc3 proc4 Referencing & Integration proc3->proc4 analysis1 High-Quality ¹⁹F Spectrum proc4->analysis1

Caption: Standard experimental workflow for ¹⁹F NMR of fluorinated sugars.

References

Technical Support Center: Optimizing Aldose Reductase Inhibitor Screening Assays with 3-Fluoro-3-deoxy-D-galactose (3-FDGal)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Fluoro-3-deoxy-D-galactose (3-FDGal) in aldose reductase (AR) inhibitor screening assays.

Frequently Asked Questions (FAQs)

Q1: What is 3-Fluoro-3-deoxy-D-galactose (3-FDGal) and why is it used in aldose reductase assays?

A1: 3-Fluoro-3-deoxy-D-galactose (3-FDGal) is a fluorinated analog of D-galactose. It serves as an excellent substrate for aldose reductase (AR), an enzyme implicated in the development of diabetic complications.[1] The fluorine atom allows for the monitoring of its conversion to 3-fluoro-3-deoxy-D-galactitol by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, providing a sensitive and real-time method to measure AR activity.[1][2] Its high affinity for AR makes it a powerful probe for investigating enzyme activity and screening for inhibitors.[1]

Q2: What is the principle behind using 3-FDGal in an AR inhibitor screening assay?

A2: The assay principle is based on the enzymatic conversion of 3-FDGal to 3-fluoro-3-deoxy-D-galactitol by aldose reductase, a reaction that consumes the cofactor NADPH.[1][3] The rate of this reaction can be monitored in two primary ways:

  • ¹⁹F NMR Spectroscopy: Directly measures the decrease in the 3-FDGal signal and the corresponding increase in the 3-fluoro-3-deoxy-D-galactitol signal over time.[2]

  • Colorimetric/Spectrophotometric Assay: Measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[4]

In an inhibitor screening assay, the presence of an effective AR inhibitor will result in a decreased rate of 3-FDGal conversion and NADPH oxidation compared to a control without the inhibitor.

Q3: Can I use a standard spectrophotometer for this assay, or is an NMR spectrometer necessary?

A3: While ¹⁹F NMR offers a direct and highly specific method to monitor the metabolism of 3-FDGal, a standard UV-visible spectrophotometer can be used for a colorimetric assay.[2] The colorimetric approach measures the consumption of the cofactor NADPH by monitoring the decrease in absorbance at 340 nm.[4] This method is often more accessible and suitable for high-throughput screening.

Q4: What are the typical kinetic parameters for 3-FDGal with aldose reductase?

A4: The Michaelis-Menten constant (Km) for 3-FDGal with purified dog lens aldose reductase has been reported to be approximately 4.2 mM.[1] This indicates a higher affinity (lower Km suggests tighter binding) compared to D-galactose.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Low Enzyme Activity 1. Inactive Enzyme: Aldose reductase may have lost activity due to improper storage or handling. 2. Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for enzyme activity. 3. Substrate Degradation: The 3-FDGal stock solution may have degraded.[5] 4. Missing Cofactor: Insufficient or no NADPH in the reaction mixture.1. Test with a known substrate: Confirm enzyme activity using a standard substrate like D-glucose or DL-glyceraldehyde.[6] 2. Optimize buffer: Ensure the buffer pH is within the optimal range for aldose reductase (typically pH 6.2-7.0).[6] 3. Prepare fresh substrate: Make a fresh stock solution of 3-FDGal. 4. Verify cofactor concentration: Ensure NADPH is added to the final concentration specified in the protocol.
High Background Signal 1. Substrate Instability: 3-FDGal may be unstable in the assay buffer, leading to a non-enzymatic signal.[5] 2. Contaminated Reagents: Buffers or other reagents may be contaminated with microbes or other enzymes.[5] 3. Interference from Test Compound: The inhibitor being screened may have intrinsic fluorescence or absorbance at the detection wavelength.1. Run a no-enzyme control: Incubate 3-FDGal in the assay buffer without the enzyme to check for substrate stability.[5] 2. Use sterile, high-purity reagents: Prepare fresh buffers with high-quality water and filter-sterilize if necessary. 3. Run a no-enzyme, compound-only control: Measure the signal of the test compound in the assay buffer to determine its contribution to the background.
Inconsistent or Irreproducible Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or inhibitors.[5] 2. Temperature Fluctuations: Inconsistent incubation temperatures between experiments. 3. Incomplete Mixing: Reagents not being thoroughly mixed in the assay wells.[5]1. Calibrate pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Use a temperature-controlled plate reader or incubator: Maintain a constant temperature throughout the assay.[7] 3. Ensure proper mixing: Mix the contents of the wells thoroughly after each reagent addition, avoiding bubbles.
Precipitation of Test Compound 1. Low Solubility: The test inhibitor has poor solubility in the aqueous assay buffer.1. Use a co-solvent: Dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it in the assay buffer. Ensure the final solvent concentration does not affect enzyme activity by running a solvent control.[7]

Experimental Protocols

In Vitro Aldose Reductase Assay using ¹⁹F NMR Spectroscopy

This protocol is adapted from methodologies described for monitoring the metabolism of fluorinated sugars.[1][2]

Materials:

  • Purified aldose reductase

  • 3-Fluoro-3-deoxy-D-galactose (3-FDGal)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Phosphate (B84403) buffer (e.g., 135 mM Na/K phosphate, pH 7.0)

  • NMR tubes

  • ¹⁹F NMR Spectrometer

Procedure:

  • Prepare a reaction mixture in an NMR tube containing the phosphate buffer, the NADPH generating system, and the purified aldose reductase.

  • Place the NMR tube in the spectrometer pre-heated to 37°C and acquire a baseline ¹⁹F NMR spectrum.[2]

  • Initiate the reaction by adding a known concentration of 3-FDGal (e.g., a final concentration of 5-10 mM) to the NMR tube.[2]

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals to monitor the decrease in the 3-FDGal signal and the appearance and increase of the 3-fluoro-3-deoxy-D-galactitol signal.[2]

  • For inhibitor screening, pre-incubate the enzyme with the test compound for a specified time before adding 3-FDGal.

  • Integrate the signals corresponding to 3-FDGal and 3-fluoro-3-deoxy-D-galactitol in each spectrum.

  • Calculate the initial reaction velocity from the linear phase of product formation.[2]

  • Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition.

Colorimetric Aldose Reductase Inhibitor Screening Assay

This protocol is a general guideline based on commercially available colorimetric assay kits.[7][8]

Materials:

  • Recombinant human aldose reductase (rhAR)

  • 3-Fluoro-3-deoxy-D-galactose (3-FDGal) as the substrate

  • NADPH

  • Assay Buffer (e.g., phosphate buffer, pH 6.2-7.0)

  • Test inhibitors and a known inhibitor (e.g., Epalrestat) as a positive control[7]

  • 96-well clear, flat-bottom plate (UV-transparent preferred)[7]

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of rhAR, 3-FDGal, NADPH, and test compounds in the assay buffer. The test compounds may require a small amount of DMSO for solubilization.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add assay buffer, rhAR, and the solvent used for the test compounds.

    • Inhibitor Wells (S): Add assay buffer, rhAR, and the test inhibitor at various concentrations.

    • Positive Control (IC): Add assay buffer, rhAR, and the known inhibitor.

    • Background Control (BC): Add assay buffer and NADPH, but no enzyme.

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 15-20 minutes to allow the inhibitors to interact with the enzyme.[7]

  • Reaction Initiation: Add 3-FDGal to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 60-90 minutes at 37°C.[7]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the background control from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Visualizations

Aldose Reductase and the Polyol Pathway

The following diagram illustrates the role of aldose reductase in the polyol pathway, which is implicated in diabetic complications.

Polyol_Pathway cluster_hyperglycemia Hyperglycemic Condition cluster_polyol Polyol Pathway cluster_complications Cellular Stress & Complications Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Increased Flux Sorbitol Sorbitol AR->Sorbitol NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs OxidativeStress Oxidative Stress NADPH NADPH NADPH->AR NADP->OxidativeStress Depletion of NADPH for Glutathione Reductase NAD NAD+ NAD->SDH Inhibitor AR Inhibitor Inhibitor->AR

Caption: The Polyol Pathway and Sites of Aldose Reductase Action and Inhibition.

Experimental Workflow for AR Inhibitor Screening

This diagram outlines the general workflow for screening aldose reductase inhibitors using a 3-FDGal-based assay.

ARI_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepEnzyme Prepare Aldose Reductase Dispense Dispense Reagents to Plate (Enzyme, Buffer, Inhibitor) PrepEnzyme->Dispense PrepSubstrate Prepare 3-FDGal & NADPH Initiate Initiate Reaction with 3-FDGal PrepSubstrate->Initiate PrepInhibitors Prepare Test Compounds PrepInhibitors->Dispense PreIncubate Pre-incubate Dispense->PreIncubate PreIncubate->Initiate Measure Measure Signal (A340 or 19F NMR) Initiate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition DetIC50 Determine IC50 Values CalcInhibition->DetIC50

Caption: General workflow for an aldose reductase inhibitor screening assay.

References

Instability and degradation issues of 3-Deoxy-3-fluoro-D-galactose in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Deoxy-3-fluoro-D-galactose (3-FDG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 3-FDG in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (3-FDG) in aqueous solutions?

A1: this compound, like many fluorinated carbohydrates, is expected to exhibit greater stability against chemical hydrolysis compared to its non-fluorinated counterpart, D-galactose. The presence of the electron-withdrawing fluorine atom at the C-3 position generally stabilizes the glycosidic bond, making it more resistant to acid-catalyzed cleavage. However, the stability is influenced by factors such as pH, temperature, and the presence of other reactive species in the solution.

Q2: How does pH affect the stability of 3-FDG in solution?

A2: The stability of 3-FDG is pH-dependent. While it is relatively stable in neutral and slightly alkaline conditions, its hydrolysis rate is known to increase under acidic conditions.[1][2] The degradation is catalyzed by protons, which facilitate the cleavage of the glycosidic bond.

Q3: What is the impact of temperature on the stability of 3-FDG solutions?

A3: As with most chemical reactions, the degradation of 3-FDG is accelerated at higher temperatures. For long-term storage, it is recommended to keep 3-FDG solutions at refrigerated temperatures (2-8 °C) to minimize degradation.[1] For short-term experimental use, solutions may be handled at room temperature, but prolonged exposure should be avoided.

Q4: What are the likely degradation products of 3-FDG in solution?

A4: Under non-enzymatic acidic conditions, the primary degradation pathway for 3-FDG is expected to be hydrolysis, which would cleave the glycosidic bond to yield D-galactose and fluoride (B91410) ions. However, other degradation products may form depending on the specific conditions. In biological systems, 3-FDG can be metabolized by enzymes such as aldose reductase to form 3-fluoro-3-deoxy-D-galactitol.[3][4]

Q5: What are the recommended storage conditions for 3-FDG solutions?

A5: To ensure the stability and integrity of your 3-FDG solutions, it is recommended to store them at 2-8 °C for short-to-medium term storage.[1] For long-term storage, freezing the solution at -20 °C or below is advisable. Solutions should be stored in well-sealed containers to prevent evaporation and contamination.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 3-FDG in experimental settings.

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of 3-FDG in solution due to improper storage or handling.1. Verify Storage Conditions: Ensure that the 3-FDG solution has been stored at the recommended temperature (2-8 °C or frozen for long-term). 2. Check Solution pH: If the solution was prepared in a buffer, confirm that the pH is within a stable range (neutral to slightly alkaline). Avoid acidic conditions. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution of 3-FDG from a solid compound if available. 4. Perform Quality Control: Use an analytical method such as HPLC to check the purity and concentration of your 3-FDG stock solution.
Precipitate formation in the 3-FDG solution upon storage. Low solubility at colder temperatures or interaction with buffer components.1. Gently Warm the Solution: Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves. 2. Check for Buffer Compatibility: If using a buffered solution, ensure that 3-FDG is soluble and stable in that specific buffer system at the storage temperature. 3. Filter the Solution: If the precipitate does not redissolve, it may be due to insoluble impurities or degradation products. The solution can be filtered through a 0.22 µm filter before use, but it is advisable to re-quantify the concentration of 3-FDG.
Inconsistent results between different batches of 3-FDG solution. Variability in initial purity, concentration, or degradation over time.1. Standardize Solution Preparation: Ensure a consistent protocol is used for preparing all batches of the 3-FDG solution. 2. Aliquot and Store Properly: For a large batch of stock solution, it is best to aliquot it into smaller volumes for single use to avoid repeated freeze-thaw cycles. 3. Analyze Purity of Each Batch: Before use, analyze the purity and concentration of each new batch of 3-FDG solution using a validated analytical method.

Data Presentation

Table 1: Summary of Factors Affecting 3-FDG Stability in Solution
Factor Effect on Stability Recommendation
pH Increased degradation in acidic conditions. Relatively stable in neutral to slightly alkaline conditions.Maintain solution pH between 6.0 and 8.0. Avoid strongly acidic buffers.
Temperature Degradation rate increases with temperature.Store solutions at 2-8 °C for short-term and frozen (-20 °C or below) for long-term. Avoid prolonged exposure to room temperature or higher.
Light While not extensively studied for 3-FDG, many organic molecules are sensitive to light.Store solutions in amber vials or protected from light to minimize potential photodegradation.
Oxygen The potential for oxidation is not well-documented for 3-FDG, but it is a general consideration for organic molecules.For sensitive applications, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a Standard 3-FDG Aqueous Solution

Objective: To prepare a stable aqueous stock solution of 3-FDG.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile, sealed vials (amber recommended)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Allow the solid 3-FDG to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of 3-FDG accurately using a calibrated analytical balance.

  • Add the weighed 3-FDG to a sterile vial.

  • Add the required volume of high-purity water to achieve the target concentration.

  • Cap the vial and vortex until the solid is completely dissolved.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile vial.

  • Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the solution at 2-8 °C or aliquot for long-term storage at -20 °C or below.

Protocol 2: Assessment of 3-FDG Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the degradation of 3-FDG in solution over time under specific conditions (e.g., different pH and temperatures).

Materials:

  • 3-FDG solution to be tested

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

  • Appropriate HPLC column for carbohydrate analysis (e.g., an amino-based or ion-exchange column)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Reference standard of 3-FDG

  • Incubators or water baths set to desired temperatures

  • pH meter and buffers of various pH values

Procedure:

  • Prepare solutions of 3-FDG in different buffers (e.g., pH 4, 7, and 9).

  • Divide each solution into aliquots for analysis at different time points.

  • Store the aliquots at the desired temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • At each scheduled time point (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • Analyze the samples by HPLC alongside a freshly prepared 3-FDG standard.

  • Quantify the peak area of 3-FDG in each sample.

  • Calculate the percentage of 3-FDG remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of 3-FDG remaining versus time for each condition to determine the degradation kinetics.

Mandatory Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output start Start prep_solution Prepare 3-FDG Solution in Test Buffers start->prep_solution stress_conditions Incubate at Various Temperatures & pH prep_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis & Kinetic Modeling hplc_analysis->data_analysis stability_report Stability Report data_analysis->stability_report

Caption: Workflow for assessing the stability of 3-FDG solutions.

Degradation_Pathway cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_metabolism Enzymatic Reduction (in vivo) FDG This compound Galactose D-Galactose FDG->Galactose + H₂O / H⁺ Fluoride Fluoride Ion FDG->Fluoride + H₂O / H⁺ Metabolite 3-Fluoro-3-deoxy-D-galactitol FDG->Metabolite Aldose Reductase + NADPH

Caption: Potential degradation pathways of 3-FDG.

References

Minimizing non-specific binding of 3-Deoxy-3-fluoro-D-galactose in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of 3-Deoxy-3-fluoro-D-galactose (3-FDG) and its fluorescent analogs in cellular assays.

Troubleshooting Guide

High background signal is a common issue in cellular assays with 3-FDG, often stemming from non-specific binding. This guide provides a systematic approach to identify and resolve this problem.

Problem: High Background Fluorescence or Non-Specific Binding

Potential Cause Recommended Solution
Suboptimal Probe Concentration Titrate the fluorescent 3-FDG analog to determine the lowest concentration that provides a sufficient signal-to-noise ratio. High concentrations can lead to increased non-specific binding.
Insufficient Washing Increase the number and duration of wash steps after incubation with the fluorescent 3-FDG analog. Ensure complete removal of the wash buffer between each step. Performing wash steps on ice can help to quickly stop the transport process.
Inadequate Blocking Implement a blocking step before adding the fluorescent 3-FDG analog. Common blocking agents include Bovine Serum Albumin (BSA) and serum. The choice of blocking agent may need to be empirically determined for your specific cell type and assay conditions.
Cellular Autofluorescence Image an unstained sample of your cells using the same imaging parameters as your experiment to determine the level of natural fluorescence. If autofluorescence is high, consider using a fluorescent 3-FDG analog with excitation and emission spectra that do not overlap with the autofluorescence spectrum.
Non-Specific Uptake To differentiate between specific transporter-mediated uptake and non-specific uptake, perform a competitive inhibition experiment. Pre-incubate cells with an excess of unlabeled D-galactose before adding the fluorescent 3-FDG analog. A significant reduction in the fluorescent signal in the presence of the competitor indicates specific uptake.
Contaminated Reagents Ensure all buffers and media are freshly prepared and filtered to remove any potential microbial or particulate contamination that can contribute to background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of 3-FDG uptake in cells?

A1: 3-FDG, being a galactose analog, is primarily taken up by cells through facilitative glucose transporters (GLUTs) and sodium-dependent glucose cotransporters (SGLTs). The specific transporters involved can vary between cell types. For instance, GLUT1, GLUT2, and GLUT3 are known to transport galactose.[1][2] The Leloir pathway is the central metabolic route for galactose, and understanding this pathway is key to interpreting experimental results.[3]

Q2: What are the recommended blocking agents to minimize non-specific binding of 3-FDG?

A2: While there is no single universal blocking agent, several options can be tested to determine the most effective one for your specific cellular assay. Common choices include:

  • Bovine Serum Albumin (BSA): A 1-5% solution in a balanced salt solution (like PBS or HBSS) is a good starting point. BSA is a general protein-based blocking agent that can reduce non-specific binding to cell surfaces.[4]

  • Normal Serum: Using serum from the same species as the secondary antibody (if applicable in your assay) or a non-reactive species can be effective. A 5-10% solution is typically used.[5]

  • Poly(ethylene glycol) (PEG): PEG can form a hydration layer on cell surfaces, which can prevent the non-specific absorption of molecules.[6]

It is recommended to empirically test different blocking agents and concentrations to find the optimal condition for your experiment.

Q3: How can I design a competitive inhibition experiment to confirm specific uptake of 3-FDG?

A3: A competitive inhibition experiment is crucial to distinguish between specific transporter-mediated uptake and non-specific binding. Here is a general protocol:

  • Seed your cells and grow them to the desired confluency.

  • Pre-incubate one set of cells with a high concentration of unlabeled D-galactose (e.g., 10-100 mM) for 15-30 minutes. This will saturate the specific galactose transporters.

  • Incubate both the pre-treated and untreated cells with your fluorescent 3-FDG analog at the optimized concentration and for the optimized duration.

  • Wash the cells thoroughly with ice-cold wash buffer.

  • Measure the fluorescence intensity.

A significantly lower fluorescent signal in the cells pre-incubated with unlabeled D-galactose indicates that the uptake of the fluorescent 3-FDG analog is primarily mediated by specific transporters.

Q4: What is the optimal composition of a wash buffer for reducing background fluorescence?

A4: An effective wash buffer should efficiently remove unbound fluorescent probes without damaging the cells. A good starting point is an ice-cold balanced salt solution such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). To improve washing efficiency, you can consider adding a small amount of a non-ionic detergent like Tween-20 (0.05-0.1%). However, for live-cell imaging, it is crucial to ensure the detergent concentration is not cytotoxic.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to 3-FDG and related analogs in cellular assays.

ParameterValueCompoundCell/Enzyme SystemReference
Km for Aldose Reductase 4.2 mM3-FDGDog Lens Aldose Reductase[7]
Km for Hexose Transport Lower than D-galactose3-Deoxy-3-fluoro-D-glucoseHuman Erythrocyte[1]
Typical Concentration for Fluorescent Glucose Analog 100-200 µM2-NBDGVarious cell lines[8]
Typical Incubation Time for Fluorescent Glucose Analog 15-60 minutes2-NBDGVarious cell lines[8]

Experimental Protocols

Protocol 1: General Procedure for a Fluorescent 3-FDG Analog Uptake Assay

This protocol provides a general framework. Optimization of concentrations, incubation times, and wash steps is recommended for each specific cell line and fluorescent 3-FDG analog.

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chambered cover glass) and allow them to adhere and reach the desired confluency.

  • Blocking (Optional but Recommended):

    • Wash cells once with a pre-warmed, serum-free medium or a balanced salt solution (e.g., HBSS).

    • Incubate cells with a blocking buffer (e.g., 1% BSA in HBSS) for 30 minutes at 37°C.

  • Probe Incubation:

    • Remove the blocking buffer.

    • Add the fluorescent 3-FDG analog diluted in a serum-free medium or balanced salt solution to the cells.

    • Incubate for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 3-5 times with an ice-cold wash buffer (e.g., PBS with 0.1% BSA).

    • Ensure to remove the wash buffer completely after each wash.

  • Imaging and Analysis:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope or plate reader with the appropriate filter sets for the chosen fluorophore.

    • Quantify the fluorescence intensity per cell or per well.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_wash Washing cluster_analysis Analysis start Seed Cells blocking Blocking Step (e.g., 1% BSA) start->blocking incubation Incubate with Fluorescent 3-FDG Analog blocking->incubation wash Wash Cells 3-5x (Ice-Cold Buffer) incubation->wash imaging Fluorescence Imaging wash->imaging quantification Data Quantification imaging->quantification

Caption: Experimental workflow for a fluorescent 3-FDG cellular uptake assay.

troubleshooting_workflow start High Background Signal unstained_control Image Unstained Control start->unstained_control autofluorescence High Autofluorescence unstained_control->autofluorescence High Signal probe_issue Low Autofluorescence unstained_control->probe_issue Low Signal optimize_probe Optimize Probe Concentration (Titration) probe_issue->optimize_probe optimize_wash Increase Wash Steps (Number & Duration) optimize_probe->optimize_wash optimize_blocking Optimize Blocking (Agent & Concentration) optimize_wash->optimize_blocking competition_assay Perform Competition Assay (with unlabeled D-galactose) optimize_blocking->competition_assay

Caption: Troubleshooting workflow for high background signal in 3-FDG assays.

signaling_pathway cluster_uptake Cellular Uptake cluster_metabolism Metabolism cluster_signal Signal fdg_ext Fluorescent 3-FDG (Extracellular) glut GLUT/SGLT Transporters fdg_ext->glut fdg_int Fluorescent 3-FDG (Intracellular) glut->fdg_int leloir Leloir Pathway fdg_int->leloir polyol Polyol Pathway fdg_int->polyol fluorescence Fluorescence Signal leloir->fluorescence polyol->fluorescence

Caption: Simplified signaling pathway of fluorescent 3-FDG uptake and metabolism.

References

Addressing solubility problems of 3-Deoxy-3-fluoro-D-galactose in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with 3-Deoxy-3-fluoro-D-galactose (3-FDG) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-FDG)?

A1: this compound (3-FDG) is a fluorinated monosaccharide analog of D-galactose. The hydroxyl group at the C-3 position is replaced by a fluorine atom, a modification that can influence its chemical properties and biological activity.[1] It is a valuable tool for studying carbohydrate metabolism and enzyme specificity, particularly as a probe for enzymes like aldose reductase.[2][3]

Q2: What are the key physicochemical properties of 3-FDG?

A2: The key properties of 3-FDG are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₁FO₅[2]
Molecular Weight 182.15 g/mol [2]
Appearance White to off-white powder or crystalline solid.[4]
Melting Point 114 °C[2]
Storage Temperature 2°C to 8°C[5][6]

Q3: What is the expected solubility of 3-FDG in common aqueous buffers?

A3: While specific quantitative solubility data for 3-FDG in various buffers is not extensively documented in the literature, an estimated solubility can be inferred from its non-fluorinated analog, 3-Deoxy-D-galactose. The solubility of 3-Deoxy-D-galactose in Phosphate-Buffered Saline (PBS, pH 7.2) is estimated to be approximately 10 mg/mL.[7] It is reasonable to assume a similar solubility for 3-FDG. Qualitative assessments indicate that 3-FDG is soluble in water.[8]

Q4: How should I prepare a stock solution of 3-FDG?

A4: A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is recommended to start with a concentration at or below the estimated solubility (e.g., 10 mg/mL or approximately 55 mM) and adjust as needed. For sterile applications, filter sterilization is preferable to autoclaving, as high temperatures can potentially degrade the sugar.[7]

Q5: Can the buffer composition affect the solubility and stability of 3-FDG?

A5: Yes, buffer composition can influence the solubility and stability of 3-FDG. While sugars are generally soluble across a range of pH values, extreme pH conditions could affect stability.[7] For instance, the hydrolysis rate of 3-FDG has been observed to increase in acidic solutions.[4][5] If you encounter solubility issues, consider trying alternative buffer systems such as Tris-HCl or HEPES.[7]

Troubleshooting Guides

Problem 1: 3-FDG is not dissolving or the solution is cloudy.

This is a common issue that can arise from several factors. The following table provides potential causes and recommended troubleshooting steps.

Possible CauseTroubleshooting Step
Concentration is too high Try preparing a more dilute solution. Start with a concentration at or below the estimated solubility of 10 mg/mL.[7]
Low Temperature Gently warm the solution to 37-50°C. Avoid boiling, which can lead to caramelization.[7]
Insufficient Mixing Vortex or stir the solution for an extended period to ensure complete dissolution.[7]
Incomplete Dissolution Continue vortexing or stirring, potentially with gentle warming as described above.[7]
Precipitation The compound may be precipitating out of solution due to supersaturation or interactions with buffer components. Try preparing a fresh, more dilute solution.[7]
Contamination Ensure all glassware and buffer solutions are clean. Particulates can be removed by filtering the solution through a 0.22 µm or 0.45 µm syringe filter.[7]
Problem 2: The 3-FDG solution has a yellow or brownish tint after heating.
Possible CauseTroubleshooting Step
Caramelization/Degradation This indicates that the sugar may be degrading due to excessive heat. Avoid boiling the solution. Use gentle warming (37-50°C) only when necessary to aid dissolution.[7] Prepare a fresh solution without excessive heating.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of 3-FDG

Materials:

  • This compound (MW: 182.15 g/mol )[2]

  • High-purity sterile water or desired buffer (e.g., PBS, Tris-HCl, HEPES)

  • Sterile conical tubes or flasks

  • Vortex mixer

  • Water bath (optional)

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • To prepare a 50 mM stock solution, weigh out 9.11 mg of 3-FDG for every 1 mL of the final desired volume.

  • Add the weighed 3-FDG to a sterile conical tube or flask.

  • Add approximately 80% of the final desired volume of sterile water or buffer to the container.

  • Vortex the solution until the compound is fully dissolved.

  • If dissolution is slow, gently warm the solution in a water bath at 37-50°C for a short period.[7]

  • Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • For sterile applications, pass the solution through a 0.22 µm syringe filter into a new sterile container.[7]

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. It is advisable to use aqueous solutions promptly to prevent microbial growth.[7]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_sterilize Sterilization & Storage weigh Weigh 3-FDG add_solvent Add 80% of solvent/buffer weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve check_solubility Insoluble? dissolve->check_solubility adjust_vol Adjust to final volume filter Filter sterilize (0.22 µm filter) adjust_vol->filter warm Gentle warming (37-50°C) warm->dissolve check_solubility->adjust_vol No check_solubility->warm Yes store Store at 2-8°C or -20°C filter->store

Caption: Experimental workflow for preparing a 3-FDG stock solution.

troubleshooting_flowchart decision decision action action issue issue start Start: 3-FDG solution is cloudy or has precipitate is_conc_high Is concentration > 10 mg/mL? start->is_conc_high reduce_conc Action: Reduce concentration is_conc_high->reduce_conc Yes is_mixed Was it mixed thoroughly? is_conc_high->is_mixed No reduce_conc->is_mixed mix_longer Action: Vortex/stir longer is_mixed->mix_longer No is_warmed Was it gently warmed? is_mixed->is_warmed Yes mix_longer->is_warmed warm_gently Action: Warm to 37-50°C is_warmed->warm_gently No still_cloudy Still cloudy? is_warmed->still_cloudy Yes warm_gently->still_cloudy filter_solution Action: Filter (0.22 µm) still_cloudy->filter_solution Yes end_success Solution Clear still_cloudy->end_success No consider_buffer Consider buffer change (e.g., Tris, HEPES) filter_solution->consider_buffer

Caption: Troubleshooting flowchart for 3-FDG solubility issues.

polyol_pathway enzyme enzyme FDG This compound AR Aldose Reductase FDG->AR NADP NADP+ AR->NADP FDGalactitol 3-Deoxy-3-fluoro-D-galactitol AR->FDGalactitol NADPH NADPH NADPH->AR

References

Validation & Comparative

A Comparative Analysis of 3-FDGal and 2-Deoxy-2-fluoro-D-galactose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glycoscience and therapeutic development, fluorinated carbohydrate analogs serve as powerful tools for probing biological pathways and as potential drug candidates. This guide provides a comprehensive comparative analysis of two such analogs: 3-Deoxy-3-fluoro-D-galactose (3-FDGal) and 2-Deoxy-2-fluoro-D-galactose. By examining their distinct mechanisms of action, applications, and underlying experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate tool for their specific research endeavors.

Core Differences in Mechanism of Action

The seemingly subtle difference in the position of the fluorine atom on the galactose scaffold dictates the distinct biochemical behavior of 3-FDGal and 2-Deoxy-2-fluoro-D-galactose.

This compound (3-FDGal) primarily acts as a substrate for aldose reductase , the first and rate-limiting enzyme of the polyol pathway.[1][2] This pathway is implicated in the pathophysiology of diabetic complications. The fluorine substitution at the 3-position allows 3-FDGal to be a better substrate for aldose reductase than D-galactose itself.[3] The metabolism of 3-FDGal can be non-invasively monitored using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, making it an excellent probe for studying the in-situ activity of the polyol pathway.[1][2]

2-Deoxy-2-fluoro-D-galactose , on the other hand, functions as a potent inhibitor of N-linked glycosylation .[4][5] After entering the cell, it is metabolized to UDP-2-deoxy-2-fluoro-D-galactose. This analog can then be incorporated into growing glycan chains, but the presence of the fluorine at the 2-position acts as a chain terminator, thus disrupting the synthesis of glycoproteins.[6][7] This property has led to its investigation as a potential anti-cancer and anti-viral agent.

Key Applications in Research and Drug Development

The distinct biochemical properties of 3-FDGal and 2-Deoxy-2-fluoro-D-galactose translate into different areas of application.

3-FDGal is predominantly used for:

  • Studying the polyol pathway: Its high affinity for aldose reductase makes it a valuable tool to investigate the role of this pathway in diabetic complications like cataracts.[2][3]

  • Non-invasive monitoring of enzyme activity: The fluorine atom serves as a handle for ¹⁹F NMR-based studies to quantify aldose reductase activity in intact cells and tissues.[1]

  • Screening for aldose reductase inhibitors: By monitoring the metabolism of 3-FDGal, researchers can assess the efficacy of potential drug candidates that target this enzyme.

2-Deoxy-2-fluoro-D-galactose is primarily applied in:

  • Cancer research: Its ability to inhibit N-glycosylation, a process often altered in cancer cells, makes it a subject of interest for developing anti-tumor therapies.[6]

  • Virology: As many viral envelope proteins are heavily glycosylated, this compound is explored for its potential to interfere with viral replication and infectivity.

  • PET Imaging: The radiolabeled form, 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal), has been investigated as a PET tracer for imaging hepatocellular carcinoma.[8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for 3-FDGal and 2-Deoxy-2-fluoro-D-galactose, providing a basis for direct comparison of their interactions with key enzymes.

Table 1: Kinetic Parameters of 3-FDGal and 2-Deoxy-2-fluoro-D-galactose with Target Enzymes

CompoundEnzymeSpeciesKmkcatReference
3-FDGal Aldose ReductaseDog Lens4.2 mMHigher than D-galactose[2]
UDP-(3-deoxy-3-fluoro)-D-galactose UDP-galactopyranose mutaseE. coli0.26 mM1.6 min⁻¹[5]
UDP-(2-deoxy-2-fluoro)-D-galactose UDP-galactopyranose mutaseE. coli0.2 mM0.02 min⁻¹[5]
2-deoxy-D-galactose *Human GalactokinaseHuman1100 µM4.8 s⁻¹[9]

Note: Kinetic data for 2-Deoxy-2-fluoro-D-galactose with galactokinase was not directly available. The data for the non-fluorinated analog is provided as a proxy.

Table 2: Physicochemical Properties

PropertyThis compound2-Deoxy-2-fluoro-D-galactoseReference
Molecular Formula C₆H₁₁FO₅C₆H₁₁FO₅[7]
Molecular Weight 182.15 g/mol 182.15 g/mol [7]
Appearance PowderWhite Crystalline Solid[7]
Solubility Soluble in water and methanolSoluble in water and methanol

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and inhibitory mechanisms of 3-FDGal and 2-Deoxy-2-fluoro-D-galactose.

cluster_polyol Polyol Pathway Metabolism of 3-FDGal 3-FDGal 3-FDGal 3-Fluoro-3-deoxy-D-galactitol 3-Fluoro-3-deoxy-D-galactitol 3-FDGal->3-Fluoro-3-deoxy-D-galactitol Aldose Reductase (NADPH -> NADP+) 3-Fluoro-3-deoxy-D-galactonic_acid 3-Fluoro-3-deoxy-D-galactonic_acid 3-Fluoro-3-deoxy-D-galactitol->3-Fluoro-3-deoxy-D-galactonic_acid Galactitol Dehydrogenase (NAD+ -> NADH)

Caption: Metabolic pathway of 3-FDGal via the polyol pathway.

cluster_nglycosylation Inhibition of N-Glycosylation by 2-Deoxy-2-fluoro-D-galactose 2-FDGal_ext 2-Deoxy-2-fluoro-D-galactose (extracellular) 2-FDGal_int 2-Deoxy-2-fluoro-D-galactose (intracellular) 2-FDGal_ext->2-FDGal_int Transport 2-FDGal-1-P 2-Deoxy-2-fluoro-D-galactose-1-P 2-FDGal_int->2-FDGal-1-P Galactokinase UDP-2-FDGal UDP-2-deoxy-2-fluoro-D-galactose 2-FDGal-1-P->UDP-2-FDGal UDP-glucose: galactose-1-phosphate uridylyltransferase Growing_Glycan Growing Glycan Chain UDP-2-FDGal->Growing_Glycan Galactosyltransferase Terminated_Glycan Terminated Glycan Chain Growing_Glycan->Terminated_Glycan Chain Termination

Caption: Mechanism of N-glycosylation inhibition by 2-Deoxy-2-fluoro-D-galactose.

Experimental Protocols

Monitoring Aldose Reductase Activity using 3-FDGal and ¹⁹F NMR

This protocol describes a method to monitor the activity of aldose reductase in cultured cells by observing the conversion of 3-FDGal to 3-fluoro-3-deoxy-D-galactitol using ¹⁹F NMR spectroscopy.[1]

Materials:

  • Cultured mammalian cells

  • Cell culture medium

  • This compound (3-FDGal)

  • Phosphate-buffered saline (PBS)

  • Perchloric acid (PCA), 6%

  • Potassium hydroxide (B78521) (KOH)

  • NMR spectrometer with a fluorine probe

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in appropriate culture vessels.

    • Prepare a stock solution of 3-FDGal in culture medium.

    • Replace the existing medium with the 3-FDGal-containing medium and incubate for various time points (e.g., 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • After incubation, place the culture vessels on ice to quench metabolic activity.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold 6% PCA to the cells and scrape them.

    • Collect the cell suspension and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Sample Preparation for NMR:

    • Neutralize the PCA extract by adding KOH dropwise until the pH reaches ~7.0.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Lyophilize the neutralized supernatant to obtain a powdered metabolite extract.

    • Reconstitute the dried extract in D₂O for NMR analysis.

  • ¹⁹F NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer.

    • Use appropriate acquisition parameters to ensure quantitative measurements.

    • The appearance and increase in the signal corresponding to 3-fluoro-3-deoxy-D-galactitol over time indicates aldose reductase activity.

Assessing Inhibition of Protein N-Glycosylation by 2-Deoxy-2-fluoro-D-galactose

This protocol provides a general method to assess the inhibitory effect of 2-Deoxy-2-fluoro-D-galactose on protein N-glycosylation in cultured cells by observing changes in glycoprotein (B1211001) mobility on SDS-PAGE.[7]

Materials:

  • Cultured cells (e.g., hepatocytes, monocytes)

  • Cell culture medium

  • 2-Deoxy-2-fluoro-D-galactose

  • Lysis buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting reagents and equipment

  • Antibody against a known N-glycosylated protein (e.g., α1-antitrypsin)

Procedure:

  • Cell Treatment:

    • Culture cells to a suitable density.

    • Treat the cells with varying concentrations of 2-Deoxy-2-fluoro-D-galactose (e.g., 0.1, 1, 4 mM) for a defined period (e.g., 24 hours). Include an untreated control.

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each treatment group by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for a known N-glycosylated protein.

    • Use a suitable secondary antibody and detection reagent to visualize the protein bands.

  • Data Analysis:

    • Inhibition of N-glycosylation will result in a faster-migrating, lower molecular weight band for the glycoprotein of interest in the treated samples compared to the untreated control. The degree of the molecular weight shift can be correlated with the concentration of 2-Deoxy-2-fluoro-D-galactose used.

Chemical Synthesis Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a protected D-galactose derivative. A general approach involves the introduction of a fluorine atom at the C-3 position via nucleophilic substitution.[3]

Generalized Synthetic Scheme:

  • Protection of D-galactose: Start with a readily available, protected form of D-galactose, such as 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose.

  • Activation of the C-3 hydroxyl group: The hydroxyl group at the C-3 position is converted into a good leaving group, for example, by tosylation or triflation.

  • Nucleophilic Fluorination: The activated C-3 position is then subjected to nucleophilic substitution with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

  • Deprotection: Finally, the protecting groups are removed under acidic conditions to yield this compound.

Synthesis of 2-Deoxy-2-fluoro-D-galactose

The synthesis of 2-Deoxy-2-fluoro-D-galactose typically involves an electrophilic fluorination of a glycal.[10]

Generalized Synthetic Scheme:

  • Preparation of the Glycal: A protected galactose derivative is converted into its corresponding glycal (an unsaturated sugar with a double bond between C-1 and C-2).

  • Electrophilic Fluorination: The glycal is then treated with an electrophilic fluorinating agent, such as Selectfluor™, which adds a fluorine atom to the C-2 position.

  • Functionalization and Deprotection: The resulting fluorinated intermediate is further functionalized and then deprotected to yield 2-Deoxy-2-fluoro-D-galactose.

Comparative Analysis and Conclusion

Both 3-FDGal and 2-Deoxy-2-fluoro-D-galactose are invaluable tools in glycoscience, each with a distinct profile that makes it suitable for specific applications.

3-FDGal stands out as a highly specific probe for studying the polyol pathway and aldose reductase activity . Its key advantage is the ability to be monitored non-invasively by ¹⁹F NMR, providing real-time kinetic data from intact biological systems. This makes it an ideal tool for researchers investigating diabetic complications and for the preclinical evaluation of aldose reductase inhibitors. Its utility, however, is largely confined to this specific metabolic pathway.

2-Deoxy-2-fluoro-D-galactose offers a broader range of applications due to its fundamental role as an inhibitor of N-glycosylation . This mechanism has implications in diverse fields such as oncology and virology. The development of its radiolabeled counterpart, [¹⁸F]FDGal, further extends its utility into the realm of molecular imaging. A potential limitation is that its inhibitory effects on glycosylation can be pleiotropic, affecting multiple cellular processes, which may complicate the interpretation of experimental results.

References

Validating 3-Deoxy-3-fluoro-D-galactose as a Specific Probe for Aldose Reductase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Deoxy-3-fluoro-D-galactose (3F-Gal) with other substrates for aldose reductase (AR), supported by experimental data and detailed protocols. The aim is to validate 3F-Gal as a specific and effective probe for monitoring AR activity, a key enzyme implicated in diabetic complications.

Introduction to Aldose Reductase and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which is subsequently oxidized to fructose. This process is implicated in the pathogenesis of diabetic complications such as cataracts, retinopathy, and neuropathy. Given its role in disease, AR is a significant target for drug development, and specific probes are crucial for studying its activity and for screening potential inhibitors.

This compound (3F-Gal): A Specific Probe for Aldose Reductase

This compound (3F-Gal) is a fluorinated analog of D-galactose that serves as an excellent substrate for aldose reductase. The enzyme catalyzes the reduction of 3F-Gal to 3-fluoro-3-deoxy-D-galactitol. The key advantage of 3F-Gal lies in the presence of the fluorine-19 isotope, which allows for non-invasive, real-time monitoring of its metabolism using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The specificity of 3F-Gal as a probe is confirmed by the inhibition of 3-fluoro-3-deoxy-D-galactitol formation in the presence of known aldose reductase inhibitors, such as AL 1576. Studies have shown that AR activity is higher with 3F-Gal as a substrate compared to D-galactose, highlighting its high affinity for the enzyme.

Comparative Analysis of Aldose Reductase Substrates

The choice of substrate is critical for accurately measuring AR activity. While D-glucose is the natural substrate under hyperglycemic conditions, its use in in vitro assays can be challenging. This has led to the use of alternative substrates. The following table summarizes the kinetic parameters of aldose reductase with various substrates.

SubstrateEnzyme SourceKm (mM)VmaxkcatReference
This compound (3F-Gal) Dog Lens Aldose Reductase4.2Not ReportedNot Reported
D-Galactose Dog Lens Aldose Reductase~0.42Not ReportedNot Reported
3-Deoxy-3-fluoro-D-glucose (3-FG) In vitro Aldose Reductase9.3Not ReportedNot Reported
D-Glucose In vitro Aldose Reductase188Not ReportedNot Reported
L-Idose Bovine Lens & Human Recombinant ARSignificantly lower than D-glucoseSimilar to D-glucoseSimilar to D-glucose
DL-Glyceraldehyde Human Kidney Aldose ReductaseNot specified, but commonly usedNot specifiedNot specified

Signaling Pathway and Experimental Workflows

To visualize the metabolic fate of 3F-Gal and the experimental procedures for its validation, the following diagrams are provided.

Polyol_Pathway cluster_polyol Polyol Pathway cluster_inhibition Inhibition 3F-Gal 3F-Gal 3-fluoro-3-deoxy-D-galactitol 3-fluoro-3-deoxy-D-galactitol 3F-Gal->3-fluoro-3-deoxy-D-galactitol Aldose Reductase (AR) NADPH -> NADP+ 3-fluoro-3-deoxy-D-galactonic_acid 3-fluoro-3-deoxy-D-galactonic_acid 3-fluoro-3-deoxy-D-galactitol->3-fluoro-3-deoxy-D-galactonic_acid Galactitol Dehydrogenase NAD+ -> NADH AR_Inhibitor AR Inhibitor (e.g., AL 1576) AR_Inhibitor->3F-Gal Inhibits AR

Caption: Metabolic fate of this compound in the polyol pathway.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Mixture Prepare reaction mixture: - Purified Aldose Reductase - NADPH generating system - Buffer Add_3FGal Add 3F-Gal to initiate reaction Prepare_Mixture->Add_3FGal Incubate Incubate at 37°C Add_3FGal->Incubate Acquire_Spectra Acquire 19F NMR spectra at time intervals Incubate->Acquire_Spectra Monitor_Signals Monitor decrease in 3F-Gal signal and increase in product signal Acquire_Spectra->Monitor_Signals Calculate_Rates Calculate initial reaction velocities Monitor_Signals->Calculate_Rates Determine_Kinetics Determine Km and Vmax using Michaelis-Menten kinetics Calculate_Rates->Determine_Kinetics

Caption: In vitro workflow for validating 3F-Gal as an AR probe using 19F NMR.

Probe_Comparison cluster_3FGal This compound cluster_Glyceraldehyde DL-Glyceraldehyde cluster_LIdose L-Idose Probe Aldose Reductase Probe 3F-Gal 3F-Gal Probe->3F-Gal DL-Glyceraldehyde DL-Glyceraldehyde Probe->DL-Glyceraldehyde L-Idose L-Idose Probe->L-Idose Assay_3FGal 19F NMR Spectroscopy 3F-Gal->Assay_3FGal Assay_Glyceraldehyde Spectrophotometry (NADPH oxidation at 340nm) DL-Glyceraldehyde->Assay_Glyceraldehyde Assay_LIdose Spectrophotometry (NADPH oxidation at 340nm) L-Idose->Assay_LIdose Advantages_3FGal Advantages: - Non-invasive, real-time monitoring - High specificity - No background signal Assay_3FGal->Advantages_3FGal Disadvantages_3FGal Disadvantages: - Requires specialized equipment (NMR) - Higher Km than D-galactose Advantages_3FGal->Disadvantages_3FGal Advantages_Glyceraldehyde Advantages: - Widely available equipment - Well-established method Assay_Glyceraldehyde->Advantages_Glyceraldehyde Disadvantages_Glyceraldehyde Disadvantages: - Less specific - Potential for interference from other NADPH-dependent reductases Advantages_Glyceraldehyde->Disadvantages_Glyceraldehyde Advantages_LIdose Advantages: - Lower Km than D-glucose - Structurally similar to D-glucose Assay_LIdose->Advantages_LIdose Disadvantages_LIdose Disadvantages: - Less common substrate - Shares disadvantages of spectrophotometric assays Advantages_LIdose->Disadvantages_LIdose

Caption: Comparison of different probes for aldose reductase activity.

Detailed Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Activity Assay using 3F-Gal and ¹⁹F NMR

Objective: To determine the kinetic parameters of aldose reductase with 3F-Gal as a substrate.

Materials:

  • Purified aldose reductase

  • This compound (3F-Gal)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 6.2-7.0)

  • NMR tubes

  • ¹⁹F NMR Spectrometer

Procedure:

  • Reaction Mixture Preparation: In an NMR tube, prepare a reaction mixture containing the phosphate buffer, the NADPH generating system, and the purified aldose reductase.

  • Baseline Spectrum: Place the NMR tube in the spectrometer pre-heated to 37°C and acquire a baseline ¹⁹F NMR spectrum.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of 3F-Gal to the NMR tube.

  • Time-course Measurement: Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.

  • Data Acquisition: Continue acquiring spectra until a significant amount of the product, 3-fluoro-3-deoxy-D-galactitol, has been formed or the substrate is depleted.

  • Data Analysis:

    • Integrate the signals corresponding to 3F-Gal and 3-fluoro-3-deoxy-D-galactitol in each spectrum.

    • Calculate the rate of product formation from the change in integral values over time.

    • Determine the initial velocity of the reaction from the linear phase of product formation.

    • To determine Km and Vmax, repeat the assay with varying concentrations of 3F-Gal and fit the initial velocity data to the Michaelis-Menten equation.

Protocol 2: Cell-Based Aldose Reductase Activity Assay using 3F-Gal and ¹⁹F NMR

Objective: To measure aldose reductase activity in a cellular environment.

Materials:

  • Cell line of interest (e.g., lens epithelial cells)

  • Cell culture medium

  • This compound (3F-Gal)

  • Aldose reductase inhibitor (e.g., AL 1576) for control experiments

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • ¹⁹F NMR Spectrometer

Procedure:

  • Cell Culture: Culture cells to near confluency.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing a known concentration of 3F-Gal (e.g., 10-30 mM). For inhibitor studies, pre-incubate a set of cells with the aldose reductase inhibitor before adding the 3F-Gal-containing medium.

  • Incubation: Incubate the cells for a desired period (e.g., 24-48 hours).

  • Cell Harvesting: Wash the cells with ice-cold PBS to remove extracellular 3F-Gal and then harvest the cells.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer and clarify the lysate by centrifugation.

  • NMR Analysis: Transfer the supernatant to an NMR tube for ¹⁹F NMR analysis to detect and quantify intracellular 3F-Gal and 3-fluoro-3-deoxy-D-galactitol.

  • Data Analysis: Compare the amount of intracellular 3-fluoro-3-deoxy-D-galactitol in control cells versus inhibitor-treated cells to confirm that product formation is AR-dependent.

Protocol 3: Spectrophotometric Aldose Reductase Activity Assay using DL-Glyceraldehyde

Objective: To determine aldose reductase activity by measuring the oxidation of NADPH.

Materials:

  • Purified or recombinant aldose reductase (or cell/tissue lysate)

  • Assay Buffer (e.g., 100 mM Sodium phosphate buffer, pH 6.2)

  • NADPH solution (e.g., 0.15 mM)

  • Substrate solution (e.g., 10 mM DL-glyceraldehyde)

  • Quartz cuvettes or UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a quartz cuvette or well, combine the assay buffer, NADPH solution, and the enzyme preparation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the DL-glyceraldehyde substrate solution.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is proportional to the aldose reductase activity.

Conclusion

This compound stands out as a highly specific and powerful probe for measuring aldose reductase activity. Its unique feature of being NMR-active allows for real-time, non-invasive monitoring of the polyol pathway in both in vitro and in situ settings, which is a significant advantage over traditional spectrophotometric assays. While its Km is higher than that of the natural substrate D-galactose, its higher reaction velocity and the specificity offered by ¹⁹F NMR make it an invaluable tool for researchers and drug development professionals. The choice of probe will ultimately depend on the specific experimental goals and available resources, but 3F-Gal offers a robust and sophisticated method for investigating the role of aldose reductase in health and disease.

Unveiling the Enzymatic Crossroads: A Comparative Guide to the Cross-Reactivity of 3-Deoxy-3-fluoro-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic interactions of modified sugars is paramount for advancing therapeutic and diagnostic applications. This guide provides an objective comparison of the cross-reactivity of 3-Deoxy-3-fluoro-D-galactose (3dFG) with key sugar-metabolizing enzymes, supported by quantitative data and detailed experimental protocols.

This compound, a synthetic analog of D-galactose, presents a unique profile of interaction with various enzymes involved in sugar metabolism. Its structural modification—the substitution of a hydroxyl group with fluorine at the C-3 position—significantly alters its recognition and processing by enzymes such as Aldose Reductase, UDP-galactopyranose mutase, and Galactokinase. This guide delves into the specifics of these interactions, offering a clear comparison with the natural substrate and other galactose analogs.

Quantitative Comparison of Enzyme Kinetics

The interaction of 3dFG and its derivatives with sugar-metabolizing enzymes has been quantified to varying degrees. The following tables summarize the available kinetic parameters, providing a clear comparison of substrate affinity and turnover rates.

Table 1: Kinetic Parameters for Aldose Reductase

SubstrateEnzyme SourceKm (mM)Relative Activity/kcat
This compoundDog Lens4.2[1][2]Higher than D-galactose[2][3]
D-GalactoseDog Lens~0.42[1][2]-

Table 2: Kinetic Parameters for UDP-galactopyranose mutase

SubstrateKm (mM)kcat (min⁻¹)
UDP-(3-deoxy-3-fluoro)-D-galactose0.26[4][5]1.6[4][5]
UDP-galactopyranose (Natural Substrate)0.6[4][5]1364[4][5]

Table 3: Galactokinase Substrate Specificity

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
2-Deoxy-D-galactoseHuman1100 ± 110[5]4.8 ± 0.3[5]4200 ± 270[5]
D-GalactoseHuman---

Metabolic Pathways and Experimental Workflows

The metabolism of 3dFG is predicted to primarily follow the Polyol Pathway, with potential entry into the Leloir Pathway, albeit inefficiently. The following diagrams illustrate these pathways and a general workflow for assessing enzyme cross-reactivity.

Metabolic Pathways of this compound cluster_0 Polyol Pathway cluster_1 Leloir Pathway (Proposed, Inefficient) 3dFG This compound AR Aldose Reductase (NADPH -> NADP+) 3dFG->AR 3dFG_alc 3-Deoxy-3-fluoro-D-galactitol AR->3dFG_alc 3dFG_path2 This compound GALK Galactokinase (ATP -> ADP) 3dFG_path2->GALK 3dFG_1P 3dFG-1-Phosphate GALT GALT 3dFG_1P->GALT UDP_3dFG UDP-3dFG UGM UDP-galactopyranose mutase UDP_3dFG->UGM UDP_3dF_Furanose UDP-3dF-galactofuranose GALK->3dFG_1P GALT->UDP_3dFG UGM->UDP_3dF_Furanose

Metabolic fate of 3dFG.

Experimental Workflow for Enzyme Cross-Reactivity Assessment Start Prepare Enzyme and Substrates (3dFG and Natural Substrate) Assay Perform Enzyme Assay (e.g., NMR, Spectrophotometry, HPLC) Start->Assay Data Collect Kinetic Data (Initial Velocities at Varying Substrate Concentrations) Assay->Data Analysis Data Analysis (Michaelis-Menten Plot) Data->Analysis Params Determine Kinetic Parameters (Km, kcat) Analysis->Params Compare Compare Parameters of 3dFG and Natural Substrate Params->Compare

Enzyme cross-reactivity workflow.

Detailed Experimental Protocols

Precise and reproducible experimental design is critical for evaluating enzyme kinetics. The following are detailed methodologies for the key enzymes discussed.

Protocol 1: Monitoring Aldose Reductase Activity using ¹⁹F NMR

Objective: To monitor the conversion of 3dFG to 3-deoxy-3-fluoro-D-galactitol by Aldose Reductase in vitro.

Materials:

  • This compound (3dFG)

  • Purified Aldose Reductase

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Suitable buffer (e.g., phosphate (B84403) buffer)

  • NMR spectrometer with a fluorine probe

Procedure:

  • Prepare a reaction mixture in an NMR tube containing the purified Aldose Reductase and the NADPH generating system in the appropriate buffer.

  • Place the NMR tube in the spectrometer pre-set to 37°C and acquire a baseline ¹⁹F NMR spectrum.

  • Initiate the reaction by adding a known concentration of 3dFG to the NMR tube.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.

  • Monitor the decrease in the signal corresponding to 3dFG and the appearance of a new signal for 3-deoxy-3-fluoro-D-galactitol.

  • Integrate the peaks at each time point to determine the rate of product formation.

  • To determine Km and Vmax, repeat the assay with varying concentrations of 3dFG and fit the initial velocity data to the Michaelis-Menten equation.[1][2]

Protocol 2: UDP-galactopyranose Mutase Activity Assay

Objective: To determine the kinetic parameters of UDP-galactopyranose mutase with UDP-(3-deoxy-3-fluoro)-D-galactose.

Materials:

  • UDP-(3-deoxy-3-fluoro)-D-galactose (UDP-3dFG) - This can be synthesized enzymatically from 3dFG.[2][4]

  • Purified UDP-galactopyranose mutase

  • Suitable buffer

  • HPLC system

  • ¹⁹F NMR spectrometer (optional, for product confirmation)

Procedure:

  • Incubate the synthesized UDP-3dFG with purified UDP-galactopyranose mutase in a suitable buffer at a constant temperature.

  • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding acid or heat).

  • Analyze the quenched samples by HPLC to separate the substrate (UDP-3dFG) from the product (UDP-(3-deoxy-3-fluoro)-D-galactofuranose).

  • Quantify the amount of product formed at each time point by integrating the peak areas and comparing them to a standard curve.

  • Determine the initial reaction rates at various concentrations of UDP-3dFG.

  • Calculate Km and kcat by fitting the data to the Michaelis-Menten equation.[4]

Protocol 3: Coupled Spectrophotometric Assay for Galactokinase Activity

Objective: To assess the activity of Galactokinase with 3dFG as a potential substrate.

Materials:

  • This compound (3dFG)

  • D-Galactose (as a positive control)

  • Purified Galactokinase

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂ and KCl)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction cocktail containing the buffer, ATP, PEP, and NADH.

  • Add the coupling enzymes, Pyruvate Kinase and Lactate Dehydrogenase, to the cocktail.

  • In a cuvette, combine the reaction cocktail with the Galactokinase enzyme solution.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding a known concentration of 3dFG (or D-galactose for the control).

  • Immediately record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of ADP production, and thus to the Galactokinase activity.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Compare the activity with 3dFG to that with D-galactose to determine the relative substrate efficiency.[6][7]

References

A Head-to-Head Comparison: 19F NMR Spectroscopy Versus Enzymatic Assays for Measuring Aldose Reductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of aldose reductase (AR) activity is crucial for understanding its role in diabetic complications and for the discovery of novel inhibitors. This guide provides an objective comparison of two prominent methods: the modern ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and the traditional enzymatic assay, supported by experimental data and detailed protocols.

Aldose reductase (EC 1.1.1.21) is a key enzyme in the polyol pathway, where it catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. Consequently, the robust measurement of AR activity is paramount for both basic research and the development of therapeutic inhibitors.

This guide delves into a comprehensive comparison of the well-established spectrophotometric enzymatic assay and the increasingly utilized ¹⁹F NMR-based method. We will explore the principles, experimental workflows, and performance characteristics of each technique to assist researchers in selecting the most appropriate assay for their specific needs.

At a Glance: Key Differences

Feature¹⁹F NMR SpectroscopyEnzymatic Assay (Spectrophotometric)
Principle Direct detection and quantification of a fluorinated substrate and its product.Indirectly measures the consumption of the cofactor NADPH by monitoring the decrease in absorbance at 340 nm.[2]
Sample Type Purified enzyme, cell lysates, intact cells, and tissues.[3]Primarily purified enzyme and cell/tissue lysates.
Data Output Real-time, quantitative measurement of substrate and product concentrations.Rate of reaction (initial velocity).
Labeling Requires a fluorine-labeled substrate.No labeling required.
Throughput Lower, sample measurement can take several minutes to hours.Higher, compatible with 96-well plate format for screening multiple samples.
Sensitivity Generally lower, dependent on the magnetic field strength and probe technology.[4]High, can detect low levels of enzyme activity.
Cost High initial investment for NMR spectrometer and higher operational costs.[5][6]Lower equipment and consumable costs.
Interference Minimal, due to the low natural abundance of ¹⁹F.Potential for interference from other NADPH-dependent enzymes or compounds that absorb at 340 nm.

Delving Deeper: A Quantitative Comparison

The choice between ¹⁹F NMR and enzymatic assays often hinges on the specific experimental goals. The following table provides a more detailed quantitative comparison to aid in this decision-making process.

Parameter¹⁹F NMR SpectroscopyEnzymatic Assay (Spectrophotometric)
Limit of Detection Micromolar to millimolar range, depending on instrumentation.[4]Nanomolar to micromolar range.
Dynamic Range Wide, can simultaneously quantify substrate and product over a large concentration range.More limited, dependent on the linear range of the spectrophotometer.
Specificity High, directly measures the conversion of a specific fluorinated substrate.Lower, can be affected by non-specific NADPH oxidation or interfering substances.
Throughput 1-10 samples per hour.100s of samples per hour (plate-based).
Cost per Sample Higher, due to instrument time and potential cost of fluorinated substrates.Lower.
In-cell/In-vivo Capability Yes, can be used for non-invasive measurements in intact cells and tissues.[3]No, requires cell lysis.

Kinetic Parameters: A Tale of Two Methods

Both techniques can be employed to determine the kinetic parameters of aldose reductase, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

A study comparing the two methods for aldose reductase activity in the lens found an excellent correlation between the rate of 3-deoxy-3-fluoro-sorbitol (3-FS) production from 3-deoxy-3-fluoro-D-glucose (3-FG) measured by ¹⁹F NMR in intact lenses and the conventional enzymatic assay performed on extracts from the same lenses.[1]

Here is a summary of reported kinetic values for aldose reductase with various substrates, highlighting the broad substrate specificity of the enzyme.[7][8]

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)
D-Glucose100 - 200Variable
DL-Glyceraldehyde0.07 - 0.2Variable
D-Xylose30 - 50Variable
D-Galactose150 - 250Variable
3-Deoxy-3-fluoro-D-glucose9.3Not Reported
4-Hydroxynonenal (B163490)0.022Not Reported

Experimental Corner: Protocols in Detail

To provide a practical understanding of what each assay entails, detailed experimental protocols are outlined below.

¹⁹F NMR Spectroscopy Assay Protocol

This protocol is a general guideline for measuring aldose reductase activity using a fluorinated substrate like 3-deoxy-3-fluoro-D-glucose (3-FG).

Materials:

  • Purified aldose reductase or cell/tissue lysate

  • ¹⁹F-labeled substrate (e.g., 3-deoxy-3-fluoro-D-glucose)

  • NADPH

  • Phosphate (B84403) buffer (pH 6.2-7.0)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Prepare a reaction mixture containing phosphate buffer, NADPH, and the ¹⁹F-labeled substrate in an NMR tube.

    • Equilibrate the sample to the desired temperature (e.g., 37°C) within the NMR spectrometer.

  • Initiation of Reaction:

    • Add a known amount of aldose reductase enzyme or lysate to the NMR tube to initiate the reaction.

  • Data Acquisition:

    • Acquire ¹⁹F NMR spectra at regular time intervals to monitor the decrease in the substrate signal and the concomitant increase in the product signal.

  • Data Analysis:

    • Integrate the substrate and product peaks in the acquired spectra.

    • Plot the concentration of the product formed over time to determine the initial reaction velocity.

    • Kinetic parameters (Kₘ and Vₘₐₓ) can be determined by measuring the initial velocities at various substrate concentrations.

Spectrophotometric Enzymatic Assay Protocol

This is a standard protocol for a colorimetric assay measuring the oxidation of NADPH.

Materials:

  • Purified aldose reductase or cell/tissue lysate

  • Substrate (e.g., DL-glyceraldehyde)

  • NADPH

  • Sodium phosphate buffer (pH 6.2-7.0)

  • 96-well UV-transparent plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate or cuvette, prepare a reaction mixture containing sodium phosphate buffer and NADPH.

  • Pre-incubation:

    • Add the enzyme sample to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C).

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).

  • Absorbance Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADPH consumption and thus to the aldose reductase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Determine kinetic parameters by measuring initial velocities at varying substrate concentrations.

Visualizing the Science: Workflows and Pathways

To further clarify the processes discussed, the following diagrams illustrate the experimental workflows and the aldose reductase signaling pathway.

Aldose_Reductase_Signaling_Pathway Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Increased intracellular glucose AldoseReductase Aldose Reductase (NADPH -> NADP+) Glucose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose OxidativeStress Oxidative Stress (Increased NADH/NAD+ ratio) SDH->OxidativeStress DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications

Aldose Reductase Signaling Pathway.

Experimental_Workflows cluster_NMR 19F NMR Assay cluster_Enzymatic Enzymatic Assay NMR_SamplePrep Sample Preparation (Buffer, NADPH, 19F-Substrate) NMR_Initiation Add Enzyme NMR_SamplePrep->NMR_Initiation NMR_Acquisition Time-course 19F NMR Data Acquisition NMR_Initiation->NMR_Acquisition NMR_Analysis Integration & Kinetic Analysis NMR_Acquisition->NMR_Analysis Enz_ReactionPrep Reaction Preparation (Buffer, NADPH, Enzyme) Enz_Initiation Add Substrate Enz_ReactionPrep->Enz_Initiation Enz_Measurement Measure Absorbance at 340 nm Enz_Initiation->Enz_Measurement Enz_Analysis Calculate Initial Velocity Enz_Measurement->Enz_Analysis

Experimental Assay Workflows.

Conclusion: Selecting the Right Tool for the Job

Both ¹⁹F NMR spectroscopy and traditional enzymatic assays are valuable tools for measuring aldose reductase activity. The choice of method ultimately depends on the specific research question, available resources, and desired throughput.

The spectrophotometric enzymatic assay remains a cost-effective, high-throughput method ideal for routine enzyme activity measurements and initial inhibitor screening. Its main drawbacks are its indirect nature and susceptibility to interference.

¹⁹F NMR spectroscopy , on the other hand, offers a direct, non-invasive, and highly specific method for monitoring aldose reductase activity. While it has a higher cost and lower throughput, its ability to be used in intact cells and tissues provides a significant advantage for studying enzyme function in a more physiologically relevant context. The lack of background signal also makes it a robust technique for complex biological samples.

For researchers aiming to screen large compound libraries, the enzymatic assay is the more practical choice. However, for detailed mechanistic studies, kinetic analysis in complex biological matrices, and in-cell or in-vivo experiments, ¹⁹F NMR stands out as a powerful and informative technique. An integrated approach, using the enzymatic assay for high-throughput screening and ¹⁹F NMR for hit validation and mechanistic studies, may represent the most effective strategy in drug discovery programs targeting aldose reductase.

References

A Comparative Kinetic Analysis of 3-Fluoro-D-galactose and Other Aldose Reductase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic parameters of 3-fluoro-D-galactose (3-FDGal) with other substrates of aldose reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support your research and drug development endeavors.

Data Presentation: Comparative Kinetics

The affinity and catalytic efficiency of aldose reductase for various substrates are critical parameters in understanding its physiological and pathological roles. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ indicating higher affinity. Vₘₐₓ represents the maximum rate of reaction when the enzyme is saturated with the substrate.

Below is a summary of the kinetic parameters of aldose reductase from various species with 3-FDGal and other key substrates.

SubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (relative)Reference
3-Fluoro-D-galactose (3-FDGal) Dog Lens4.2Higher than D-galactose[1]
D-Galactose Dog Lens~0.42-[1]
D-Glucose Human50 - 100-[2]
D-Glucose Rat Lens-1000-fold lower affinity than p-nitrobenzaldehyde[3]
DL-Glyceraldehyde Human Brain0.025-[4]
DL-Glyceraldehyde Rat Lens0.585-[5]
p-Nitrobenzaldehyde Rat Lens-80-fold higher affinity than DL-glyceraldehyde[3]
4-Hydroxynonenal (B163490) Human0.022-[6]

Note: Vₘₐₓ values are often reported in different units or as relative values, making direct comparison challenging without standardized experimental conditions.

Experimental Protocols

Purification of Aldose Reductase

A consistent and pure enzyme preparation is fundamental for reliable kinetic studies. Aldose reductase can be purified from various tissues (e.g., lens, kidney, placenta) or expressed as a recombinant protein.[3][7][8][9] A general procedure involves:

  • Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris.

  • Ammonium (B1175870) Sulfate (B86663) Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate to enrich for aldose reductase.

  • Chromatography: The protein fraction is further purified using a series of chromatography steps, which may include:

    • Affinity Chromatography: Using matrices like Matrex Gel Orange A or Red Sepharose, which have an affinity for NADP⁺-binding enzymes.[3][7][8]

    • Ion-Exchange Chromatography: To separate proteins based on their net charge.

    • Size-Exclusion Chromatography: To separate proteins based on their molecular size.[8]

  • Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE, which should show a single band corresponding to the molecular weight of aldose reductase (~36-38 kDa).[3][7][8]

Spectrophotometric Assay for Aldose Reductase Activity

The kinetic parameters of aldose reductase are typically determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[10][11][12]

Materials:

  • Purified aldose reductase

  • NADPH

  • Substrate of interest (e.g., 3-FDGal, D-glucose, D-galactose, DL-glyceraldehyde)

  • Assay Buffer: 0.1 M sodium phosphate buffer (pH 6.2-7.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 0.1-0.2 mM), and the purified enzyme.

  • Initiation of Reaction: Initiate the reaction by adding varying concentrations of the substrate to the reaction mixture.

  • Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

    • Repeat the assay with a range of substrate concentrations.

    • Determine the Kₘ and Vₘₐₓ values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis or by plotting the data using a Lineweaver-Burk plot.[13]

Mandatory Visualizations

Signaling Pathway

The polyol pathway is a two-step metabolic pathway that converts glucose to fructose. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[14]

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH AR Aldose Reductase (AR) NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase (SDH) NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Purification Enzyme Purification Reaction Set up Reaction Mixtures (Varying Substrate Concentrations) Purification->Reaction Reagents Reagent Preparation (Buffer, NADPH, Substrates) Reagents->Reaction Measurement Spectrophotometric Measurement (ΔA340nm over time) Reaction->Measurement Velocity Calculate Initial Velocities (V₀) Measurement->Velocity Kinetics Determine Km and Vmax (Michaelis-Menten / Lineweaver-Burk) Velocity->Kinetics Logical_Relationship Substrate Substrate Concentration Rate Reaction Rate Substrate->Rate Enzyme Enzyme (Aldose Reductase) Km Km (Affinity) Enzyme->Km Vmax Vmax (Catalytic Rate) Enzyme->Vmax Km->Rate inversely proportional Vmax->Rate directly proportional

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Deoxy-3-fluoro-D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides critical safety and logistical information for the proper disposal of 3-Deoxy-3-fluoro-D-galactose. This information is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices. While specific safety data for this compound is limited, it should be handled as a hazardous substance. The disposal protocols provided are based on best practices for hazardous chemical waste and information available for the analogous compound, 3-Deoxy-D-galactose.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C6H11FO5[1][2]
Molecular Weight 182.15 g/mol [1][2]
Appearance Powder[2]
Purity Min. 98 Area-%[2]

Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste bins.[3]

Step-by-Step Disposal Methodology

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling this compound.[4]

  • If there is a risk of generating dust or aerosols, an N95 or N100 respirator is recommended.[4]

  • All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or waste this compound powder, contaminated weighing boats, and other contaminated disposables (e.g., gloves, absorbent pads) in a dedicated, durable, and sealable hazardous waste container.[3]

    • The container must be chemically compatible and clearly labeled.[3]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof hazardous waste container.[3]

  • Empty Containers:

    • The original container of this compound must be treated as hazardous waste.[3]

    • Triple-rinse the empty container with a suitable solvent.[3]

    • Collect the resulting rinsate as hazardous liquid waste.[3]

    • After triple-rinsing, deface the original label before disposing of the container as directed by your EHS department.[3]

3. Labeling and Storage of Waste:

  • Properly label all waste containers with a hazardous waste tag provided by your institution's EHS department.[3]

  • The label must clearly state "Hazardous Waste" and identify the contents, including the name "this compound" and any solvents present.[3]

  • Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by EHS personnel.

4. Emergency Procedures:

  • Spills: In the event of a spill, wear appropriate PPE, contain the spill, and use an absorbent material to clean it up. Place the absorbed material in a sealed container for disposal as hazardous waste.

  • Exposure:

    • If inhaled, move to fresh air.[1]

    • In case of skin contact, wash off with soap and plenty of water.[1]

    • In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[1]

    • If swallowed, rinse mouth with water.[1]

    • In all cases of exposure, consult a physician and show them the safety data sheet if available.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_processing Waste Processing & Segregation cluster_final Final Disposal A Solid Waste (Unused chemical, contaminated labware) D Collect in dedicated, labeled hazardous solid waste container A->D B Liquid Waste (Solutions containing the chemical) E Collect in dedicated, labeled hazardous liquid waste container B->E C Empty Containers F Triple-rinse with appropriate solvent C->F I Store waste in designated secure area D->I E->I G Collect rinsate in hazardous liquid waste container F->G H Deface label and dispose of rinsed container F->H G->I J Arrange for pickup by EHS Department I->J

Caption: Workflow for the segregation and disposal of this compound waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。